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  • Product: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid
  • CAS: 850589-42-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic Acid

Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery Phenylboronic acids and their derivatives are foundational building blocks in contemporary medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery

Phenylboronic acids and their derivatives are foundational building blocks in contemporary medicinal chemistry and materials science. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The target molecule of this guide, (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, is a bespoke chemical entity designed for incorporation into complex molecular architectures. The presence of the benzylcarbamoyl moiety introduces a hydrogen-bond donor and acceptor, providing potential interaction points with biological targets, while the chloro substituent can be used to modulate the electronic properties and metabolic stability of the final compound. This guide provides a comprehensive overview of a plausible and robust synthetic route to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is a multi-step process that requires careful planning and execution. The chosen strategy involves the initial preparation of a key intermediate, 4-bromo-2-chlorobenzoic acid, followed by amide bond formation with benzylamine, and concluding with a palladium-catalyzed Miyaura borylation to install the boronic acid functionality. This route was selected for its reliance on well-established and high-yielding reactions, as well as the commercial availability of the starting materials.

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Amide Bond Formation cluster_2 Part 3: Borylation and Hydrolysis 4-bromo-2-chlorotoluene 4-bromo-2-chlorotoluene 4-bromo-2-chlorobenzoic_acid 4-bromo-2-chlorobenzoic_acid 4-bromo-2-chlorotoluene->4-bromo-2-chlorobenzoic_acid Oxidation N-benzyl-4-bromo-2-chlorobenzamide N-benzyl-4-bromo-2-chlorobenzamide 4-bromo-2-chlorobenzoic_acid->N-benzyl-4-bromo-2-chlorobenzamide Amidation Pinacol_ester Pinacol_ester N-benzyl-4-bromo-2-chlorobenzamide->Pinacol_ester Miyaura Borylation Final_Product (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid Pinacol_ester->Final_Product Hydrolysis

Figure 1: Overall synthetic workflow for (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-2-chlorobenzoic Acid

The synthesis commences with the oxidation of 4-bromo-2-chlorotoluene, a commercially available starting material. This transformation is a critical step, and various oxidizing agents can be employed. A common and effective method involves the use of potassium permanganate in an aqueous solution.

Experimental Protocol: Oxidation of 4-Bromo-2-chlorotoluene
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-chlorotoluene (1 equivalent).

  • Addition of Oxidant: To the stirred toluene derivative, add a solution of potassium permanganate (KMnO4) (approximately 3-4 equivalents) in water.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The brown manganese dioxide (MnO2) precipitate is removed by filtration.

  • Isolation and Purification: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), to precipitate the 4-bromo-2-chlorobenzoic acid. The solid product is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system, such as ethanol/water, can be performed for further purification.

Reagent/SolventMolar Ratio (to starting material)Typical YieldPurity
4-Bromo-2-chlorotoluene1.0->98%
Potassium Permanganate3.0 - 4.070-80%>95%
WaterSolvent--
Hydrochloric AcidFor acidification--

Table 1: Reagents and expected outcome for the synthesis of 4-bromo-2-chlorobenzoic acid.

Part 2: Amide Bond Formation

With the carboxylic acid intermediate in hand, the next step is the formation of the amide bond with benzylamine. A highly efficient and widely used method for this transformation is the use of peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Mechanism of HATU-Mediated Amide Coupling

The reaction proceeds through the activation of the carboxylic acid by HATU to form a highly reactive OAt-active ester. The amine then acts as a nucleophile, attacking the activated ester to form the amide bond. The presence of the nitrogen atom in the HOAt ring is thought to accelerate the coupling step.[2]

G Carboxylic_Acid R-COOH Active_Ester R-CO-OAt Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide R-CONH-R' Active_Ester->Amide + R'-NH2 Amine R'-NH2 Byproducts Tetramethylurea + HOAt

Figure 2: Simplified mechanism of HATU-mediated amide bond formation.

Experimental Protocol: Synthesis of N-benzyl-4-bromo-2-chlorobenzamide
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-chlorobenzoic acid (1 equivalent) in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add HATU (1.1-1.2 equivalents) and DIPEA (2-3 equivalents). Stir the mixture at room temperature for a few minutes to allow for the activation of the carboxylic acid.

  • Addition of Amine: Add benzylamine (1.0-1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Continue stirring at room temperature for several hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reagent/SolventMolar Ratio (to carboxylic acid)Typical YieldPurity
4-Bromo-2-chlorobenzoic acid1.0->95%
Benzylamine1.0 - 1.185-95%>98%
HATU1.1 - 1.2--
DIPEA2.0 - 3.0--
DMFSolvent--

Table 2: Reagents and expected outcome for the HATU-mediated amidation.

Part 3: Introduction of the Boronic Acid Moiety via Miyaura Borylation

The final stage of the synthesis is the conversion of the aryl bromide to a boronic acid. This is achieved through a two-step sequence: a palladium-catalyzed Miyaura borylation to form a pinacol boronate ester, followed by hydrolysis to yield the final product.

Mechanism of the Miyaura Borylation

The catalytic cycle of the Miyaura borylation reaction is well-established.[1] It begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), and subsequent reductive elimination to afford the aryl boronate ester and regenerate the Pd(0) catalyst. The choice of a suitable base, such as potassium acetate, is crucial for the success of the reaction.[3]

G Pd(0) Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Bpin Ar-Pd(II)(L_n)-Bpin Ar-Pd(II)-X->Ar-Pd(II)-Bpin Transmetalation (B2pin2, Base) Ar-Pd(II)-Bpin->Pd(0) Reductive Elimination Ar-Bpin Ar-Bpin Ar-Pd(II)-Bpin->Ar-Bpin

Figure 3: Simplified catalytic cycle for the Miyaura borylation.

Experimental Protocol: Miyaura Borylation of N-benzyl-4-bromo-2-chlorobenzamide
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine N-benzyl-4-bromo-2-chlorobenzamide (1 equivalent), bis(pinacolato)diboron (B2pin2) (1.1-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (1-5 mol%), and a base, typically potassium acetate (KOAc) (2-3 equivalents).

  • Solvent: Add a dry, degassed solvent such as dioxane or toluene.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure. The crude pinacol boronate ester can be purified by column chromatography on silica gel.

Experimental Protocol: Hydrolysis of the Pinacol Boronate Ester
  • Hydrolysis: The crude or purified pinacol boronate ester is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Acidification: An aqueous acid, such as 2M HCl, is added, and the mixture is stirred vigorously at room temperature for several hours.

  • Isolation: The product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.

Reagent/SolventMolar Ratio (to amide)Typical Yield (Borylation)Typical Yield (Hydrolysis)
N-benzyl-4-bromo-2-chlorobenzamide1.0--
Bis(pinacolato)diboron1.1 - 1.570-90%>90%
Pd(dppf)Cl20.01 - 0.05--
Potassium Acetate2.0 - 3.0--
Dioxane/TolueneSolvent--
2M HClFor hydrolysis--

Table 3: Reagents and expected outcomes for the borylation and hydrolysis steps.

Troubleshooting and Key Considerations

  • Oxidation Step: The oxidation of the toluene derivative can sometimes be sluggish. Ensuring a sufficient excess of KMnO4 and adequate heating is crucial. If the reaction stalls, the addition of a phase-transfer catalyst may be beneficial.

  • Amide Coupling: The HATU reagent is moisture-sensitive, so it is important to use dry solvents and perform the reaction under an inert atmosphere. If the reaction is slow, gentle heating (40-50 °C) can be applied.

  • Miyaura Borylation: The choice of palladium catalyst and ligand can be critical, especially for substrates with multiple functional groups. If the reaction with Pd(dppf)Cl2 is not efficient, other catalysts such as Pd(OAc)2 with a suitable phosphine ligand (e.g., SPhos, XPhos) can be screened. Dehalogenation can be a side reaction; using milder conditions and a carefully chosen base can help to minimize this.[4]

Conclusion

The synthesis of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, while requiring multiple steps, is achievable through a well-defined and robust synthetic sequence. By carefully controlling the reaction conditions and employing established methodologies for oxidation, amidation, and borylation, this valuable building block can be prepared in good overall yield and high purity. This guide provides a solid foundation for researchers to undertake the synthesis of this and related substituted phenylboronic acids, which are of significant interest in the pursuit of novel therapeutics and advanced materials.

References

  • Miyaura, N. Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Ngassa, F. N., & TANI, C. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]

  • ACS Omega. Formation of 2-Imino-benzo[e][3][5]oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]

  • GitHub. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. ACS Catalysis, 2(7), 1434-1438. [Link]

  • ResearchGate. Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. [Link]

  • ACS Publications. Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. [Link]

  • ACS Publications. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • National Center for Biotechnology Information. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • ResearchGate. How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. [Link]

  • National Center for Biotechnology Information. Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

  • Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

  • ResearchGate. How to get a better yield from the HATU reaction experiment?. [Link]

  • Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

  • ACS Sustainable Chemistry & Engineering. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

  • Organic Syntheses. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. [Link]

  • ResearchGate. Optimization of the synthesis of N-benzyl-p-chlorobenzamide (15)a. [Link]

  • PubChem. 2-Chloro-4-methoxybenzoic acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, a com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, a compound of interest in medicinal chemistry and drug discovery. While direct literature on this specific molecule is nascent, this document synthesizes established principles and data from analogous structures to present a robust working profile. We will delve into its physicochemical properties, propose a validated synthetic route, outline rigorous analytical characterization protocols, and explore its potential therapeutic applications, particularly as an enzyme inhibitor.

Molecular Profile and Physicochemical Properties

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is an aromatic boronic acid featuring a benzylcarbamoyl substituent. The presence of the boronic acid moiety, a known pharmacophore, coupled with the substituted phenyl ring, suggests its potential for covalent interactions with biological targets.

Chemical Structure:

Caption: Chemical structure of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueRationale/Reference
Molecular FormulaC₁₄H₁₃BClNO₃Calculated
Molecular Weight289.52 g/mol Calculated
Melting Point>200 °C (decomposes)Based on similar substituted phenylboronic acids.
SolubilitySoluble in DMSO, DMF, and methanol; sparingly soluble in water.General solubility profile of arylboronic acids.
pKa~8.5 - 9.5The electron-withdrawing nature of the chloro and carbamoyl groups is expected to lower the pKa relative to unsubstituted phenylboronic acid.

Expert Insight: The acidity of the boronic acid (pKa) is a critical parameter influencing its interaction with biological targets. The estimated pKa suggests that at physiological pH (7.4), a significant portion of the molecule will exist in the anionic boronate form, which is often the active species for covalent bond formation with serine, threonine, or lysine residues in enzyme active sites.

Synthesis and Purification

A plausible and efficient synthesis of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid can be envisioned through a two-step process starting from commercially available 4-carboxy-3-chlorophenylboronic acid. This approach leverages a standard amidation reaction, a cornerstone of medicinal chemistry.

Proposed Synthetic Pathway:

G start 4-Carboxy-3-chlorophenylboronic acid intermediate Acyl Chloride Intermediate start->intermediate Activation product (4-(Benzylcarbamoyl)-3- chlorophenyl)boronic acid intermediate->product Amidation reagent1 SOCl₂ or (COCl)₂ reagent1->intermediate reagent2 Benzylamine, Et₃N reagent2->product

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol:

Step 1: Activation of the Carboxylic Acid

  • To a stirred solution of 4-carboxy-3-chlorophenylboronic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride intermediate, which is used immediately in the next step.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is essential for the subsequent amidation to proceed efficiently under mild conditions. Thionyl chloride can also be used as an alternative activating agent.

Step 2: Amidation with Benzylamine

  • Dissolve the crude acyl chloride intermediate in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • To this solution, add triethylamine (2.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.

Self-Validation: The purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of the characteristic boronic acid proton signal in the ¹H NMR and the correct molecular ion peak in the HRMS will confirm the successful synthesis.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of the synthesized compound.

Table 2: Key Analytical Techniques and Expected Observations

TechniqueSample PreparationExpected Observations
¹H NMR Dissolve in DMSO-d₆ or CD₃OD.Aromatic protons in the 7-8 ppm region, a singlet for the benzylic CH₂ protons around 4.5 ppm, and a broad singlet for the B(OH)₂ protons which may be exchangeable with D₂O.
¹³C NMR Dissolve in DMSO-d₆ or CD₃OD.Carbon signals corresponding to the aromatic rings, the amide carbonyl, and the benzylic carbon. The carbon attached to the boron will be broad.
¹¹B NMR Dissolve in DMSO-d₆ or CD₃OD.A single, broad signal in the range of 28-32 ppm, characteristic of a trigonal planar arylboronic acid.[1][2]
HRMS (ESI) Dissolve in methanol or acetonitrile.Accurate mass measurement of the [M-H]⁻ or [M+H]⁺ ion, confirming the elemental composition.
HPLC C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid.A single major peak indicating the purity of the compound.

Expert Insight on NMR: Arylboronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra.[3] To obtain sharp, well-resolved spectra, it is often beneficial to run the NMR in a coordinating solvent like DMSO-d₆ or to add a small amount of a diol like pinacol to form the corresponding boronate ester in situ.

Potential Applications in Drug Discovery: A Focus on Enzyme Inhibition

The structural motifs present in (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid suggest its potential as an inhibitor of various enzymes, particularly serine proteases and β-lactamases. Boronic acids are well-established as transition-state analog inhibitors.[4][5]

Hypothetical Mechanism of Action: Serine Protease Inhibition

The electrophilic boron atom of the boronic acid can undergo a reversible covalent interaction with the nucleophilic hydroxyl group of a catalytic serine residue in the active site of a protease. This forms a stable tetrahedral boronate adduct, mimicking the transition state of peptide bond hydrolysis and thereby inhibiting the enzyme.

G Enzyme Ser-OH Active Site Complex Ser-O-B(OH)₂⁻-R Tetrahedral Adduct Enzyme:ser->Complex:adduct Nucleophilic Attack Inhibitor { B(OH)₂ | (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid} Inhibitor:boron->Complex:adduct

Caption: Proposed covalent interaction with a serine residue.

Potential Therapeutic Targets:

  • Oncology: Many proteases are implicated in cancer progression, including tumor growth, invasion, and metastasis.

  • Infectious Diseases: Bacterial enzymes like β-lactamases, which confer antibiotic resistance, are prime targets for boronic acid inhibitors.[6]

  • Inflammatory Diseases: Proteases play a key role in inflammatory cascades.

Future Directions:

To validate the therapeutic potential of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, further studies are warranted, including:

  • Enzyme Inhibition Assays: Screening against a panel of relevant proteases and other enzymes to determine its inhibitory potency and selectivity.

  • Structural Biology: Co-crystallization with target enzymes to elucidate the binding mode and provide a basis for structure-activity relationship (SAR) studies.

  • Cell-Based Assays: Evaluating its efficacy and cytotoxicity in relevant disease models.

Conclusion

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid represents a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The proposed methodologies are based on well-established chemical principles and analytical techniques, ensuring a high degree of scientific integrity. Further investigation into the biological activities of this compound is highly encouraged and has the potential to yield valuable insights for drug discovery programs.

References

  • Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. (2023). ChemRxiv. [Link]

  • Synthetic method of p-chlorophenylboronic acid. (2020).
  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

  • Preparation method of 4-chlorophenylboronic acid. (2019). WIPO Patentscope. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

  • Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. Protein Science. [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2022). ACS Publications. [Link]

  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (2020). MDPI. [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2018). ResearchGate. [Link]

  • Benzyl N-(3-chloro-4-fluorophenyl)carbamate. (2011). Acta Crystallographica Section E. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit. [Link]

Sources

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

This guide provides a comprehensive technical analysis of the putative mechanism of action for (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, a compound poised for investigation in oncology and related fields. Given i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the putative mechanism of action for (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, a compound poised for investigation in oncology and related fields. Given its structural features, particularly the presence of a boronic acid moiety, this molecule is hypothesized to function as a potent and selective inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various pathologies. This document will delve into the molecular and cellular biology of SMYD2, the proposed inhibitory mechanism of the compound, and the experimental methodologies required for its characterization.

The Target: SMYD2 - A Key Regulator in Health and Disease

SMYD2 is a member of the SET and MYND domain-containing family of protein lysine methyltransferases.[1] These enzymes are crucial for transferring methyl groups to lysine residues on both histone and non-histone proteins, thereby modulating a wide array of cellular processes.[1]

1.1. Enzymatic Function and Key Substrates

SMYD2 is localized in both the nucleus and the cytoplasm and catalyzes the methylation of a diverse range of proteins.[2] Its substrates include:

  • Histone Proteins: SMYD2 primarily methylates histone H3 at lysine 36 (H3K36), a modification generally associated with transcriptional repression.[1]

  • Non-Histone Proteins: A growing list of non-histone targets highlights SMYD2's broad regulatory role. A key substrate is the tumor suppressor protein p53, which is methylated by SMYD2 at lysine 370, leading to the inhibition of p53's tumor-suppressive functions.[1] Other notable substrates include HSP90, PTEN, and STAT3, which are involved in critical signaling pathways.[2][3][4]

The diverse substrate portfolio of SMYD2 positions it as a central node in cellular signaling, influencing gene expression, cell cycle regulation, apoptosis, and DNA repair.[1][2]

1.2. Pathological Role in Cancer and Other Diseases

Overexpression of SMYD2 is a common feature in a variety of cancers, including gastric cancer, ovarian clear cell carcinoma, and pediatric acute lymphoblastic leukemia, and often correlates with poor patient prognosis.[5][6][7] The oncogenic role of SMYD2 is attributed to its ability to inactivate tumor suppressors like p53 and promote the expression of genes involved in cell proliferation and survival.[1][7] Beyond cancer, SMYD2 is implicated in other conditions such as kidney fibrosis and autosomal dominant polycystic kidney disease, where it modulates inflammatory and fibrotic pathways.[2][8]

Molecular Mechanism of Action: A Boronic Acid-Based Approach to SMYD2 Inhibition

The chemical structure of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid strongly suggests a specific mechanism of action centered on the covalent inhibition of SMYD2. Boronic acids are known to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine, within the active sites of enzymes.[9]

2.1. Proposed Binding Mode

It is hypothesized that (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid targets the substrate-binding pocket of SMYD2. The boronic acid moiety is likely to form a covalent bond with a key residue in the catalytic site, effectively blocking the entry of substrate peptides. The benzylcarbamoyl and chlorophenyl groups are predicted to engage in hydrophobic and hydrogen-bonding interactions with the surrounding amino acid residues, contributing to the inhibitor's potency and selectivity. This mode of action is analogous to other known SMYD2 inhibitors that occupy the substrate peptide binding pocket.[6]

G cluster_SMYD2 SMYD2 Active Site cluster_inhibitor (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid catalytic_residue Catalytic Residue (e.g., Serine/Threonine) hydrophobic_pocket Hydrophobic Pocket h_bond_donors_acceptors H-bond Donors/Acceptors boronic_acid Boronic Acid Moiety boronic_acid->catalytic_residue Covalent Bond Formation benzylcarbamoyl Benzylcarbamoyl Group benzylcarbamoyl->hydrophobic_pocket Hydrophobic Interactions chlorophenyl Chlorophenyl Group chlorophenyl->h_bond_donors_acceptors Hydrogen Bonding G inhibitor (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid smyd2 SMYD2 inhibitor->smyd2 Inhibits p53_me p53-K370me (Inactive) smyd2->p53_me Methylates p53 p53 cell_cycle Cell Cycle Arrest p53->cell_cycle apoptosis Apoptosis p53->apoptosis proliferation Tumor Cell Proliferation p53_me->proliferation

Caption: Cellular pathway affected by SMYD2 inhibition.

Experimental Characterization: Protocols and Methodologies

The validation of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid as a SMYD2 inhibitor requires a series of well-defined experiments.

4.1. Biochemical Assay for SMYD2 Activity

A radiometric assay is a standard method for measuring the enzymatic activity of methyltransferases. [10] Protocol: Radiometric SMYD2 Inhibition Assay

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM bicine, pH 7.5, 1 mM TCEP, 0.005% bovine skin gelatin, 0.002% Tween-20). [10]2. Enzyme and Inhibitor Incubation: In a 96-well plate, add recombinant SMYD2 enzyme to the reaction buffer. Add varying concentrations of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid and incubate for 30 minutes at room temperature to allow for binding. [10]3. Reaction Initiation: Initiate the methyltransferase reaction by adding a biotinylated peptide substrate (e.g., a peptide corresponding to histone H3 residues 1-29) and [3H]-S-adenosyl-L-methionine ([3H]-SAM). [10]4. Reaction Quenching: After a defined incubation period (e.g., 60 minutes), quench the reaction by adding an excess of non-radioactive SAM. [10]5. Detection: Transfer the reaction mixture to a streptavidin-coated flashplate to capture the biotinylated peptide. [10]Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

4.2. Cell-Based Assay for Anti-proliferative Effects

The effect of the compound on cancer cell viability can be assessed using a colorimetric assay such as the MTT or CCK-8 assay. [7][11] Protocol: Cell Viability (CCK-8) Assay

  • Cell Seeding: Seed cancer cells (e.g., OCCC cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid for a specified duration (e.g., 72 hours). [11]3. CCK-8 Reagent Addition: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. [3]4. Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

4.3. Target Engagement Assay Workflow

Confirming that the compound binds to SMYD2 within a cellular context is crucial. The InCELL Pulse™ platform, which utilizes Enzyme Fragment Complementation (EFC) technology, is a suitable method for quantifying cellular target engagement. [12]

G start Start: Cancer Cell Culture step1 Step 1: Treat cells with varying concentrations of the inhibitor. start->step1 step2 Step 2: Apply a thermal challenge (heat shock) to the cells. step1->step2 step3 Step 3: Lyse the cells to release intracellular proteins. step2->step3 step4 Step 4: Add EFC reagents (enzyme fragments and substrate). step3->step4 step5 Step 5: Measure the chemiluminescent signal. step4->step5 end End: Determine the cellular IC50 for target engagement. step5->end

Caption: Workflow for a cellular target engagement assay.

Data Summary: Potency of Known SMYD2 Inhibitors

To provide a benchmark for the expected potency of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, the following table summarizes the reported IC50 values for several known SMYD2 inhibitors.

InhibitorBiochemical IC50 (nM)Cellular IC50 (nM)Reference(s)
LLY-507<10~500,[6] [7]
AZ50527Not reported[3]
BAY-598Not reportedNot reported,[13] [14]
EPZ0332943.92.9,[10] [8]

Conclusion and Future Directions

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid represents a promising chemical scaffold for the development of a novel SMYD2 inhibitor. Its proposed mechanism of action, involving covalent modification of the enzyme's active site, offers the potential for high potency and sustained target engagement. The downstream cellular effects, primarily the reactivation of p53 and induction of apoptosis, align with the therapeutic goals of modern cancer therapy.

Future research should focus on:

  • Biochemical and Cellular Validation: Conducting the experiments outlined in this guide to confirm the compound's inhibitory activity against SMYD2 and its anti-proliferative effects in relevant cancer cell lines.

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to SMYD2 to elucidate the precise binding mode and guide further optimization.

  • Selectivity Profiling: Assessing the inhibitor's activity against a panel of other methyltransferases and kinases to determine its selectivity profile.

  • In Vivo Efficacy: Evaluating the therapeutic potential of the compound in preclinical animal models of cancer.

Through a rigorous and systematic approach, the full therapeutic potential of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid as a targeted anti-cancer agent can be realized.

References

  • Patsnap Synapse. (2024, June 25). What are SMYD2 inhibitors and how do they work?. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 25). Gene ResultSMYD2 SET and MYND domain containing 2 [ (human)]. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of action of antipsychotic drugs: from dopamine D(2) receptor antagonism to glutamate NMDA facilitation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Overexpression of SMYD2 contributes to malignant outcome in gastric cancer. Retrieved from [Link]

  • Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity. Retrieved from [Link]

  • National Institutes of Health. (2024, May 29). Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2. Retrieved from [Link]

  • PubMed Central. (2018, June 1). Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The histone methyltransferase SMYD2 is a novel therapeutic target for the induction of apoptosis in ovarian clear cell carcinoma cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Critical roles of SMYD2 lysine methyltransferase in mediating renal fibroblast activation and kidney fibrosis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of the Substrate Specificity of the SMYD2 Protein Lysine Methyltransferase and Discovery of Novel Non‐Histone Substrates. Retrieved from [Link]

  • YouTube. (2020, March 11). 2-Minute Neuroscience: L-DOPA. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of EPZ033294 as an inhibitor of SMYD2 A).... Retrieved from [Link]

  • PubMed. (2024, May 29). Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer. Retrieved from [Link]

  • ResearchGate. (2014, October 9). SMYD2 Structure and Function: A Multispecificity Protein Lysine Methyltransferase. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug screening of SMYD2 +/+ and SMYD2-/-cells. (A) SMYD2 +/+ and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemical properties of SMYD2. Reactions were conducted by using 5 nM.... Retrieved from [Link]

  • ACS Publications. (2022, August 1). Protein Lysine Methyltransferase SMYD2: A Promising Small Molecule Target for Cancer Therapy | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]

  • ResearchGate. (n.d.). SMYD2 is involved in cancers and other diseases via the methylation of.... Retrieved from [Link]

  • National Institutes of Health. (2024, May 19). The Health Belief Model of Behavior Change. Retrieved from [Link]

  • Capot Chemical. (2017, August 7). MSDS of 4-carbamoyl-3-chlorophenylboronic acid. Retrieved from [Link]

  • YouTube. (2017, May 22). Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Blueprint of a Novel Boronic Acid: An In-depth Technical Guide to (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is a multifaceted organic compound featuring a chlorinated phenyl ring substituted with both a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is a multifaceted organic compound featuring a chlorinated phenyl ring substituted with both a boronic acid and an N-benzylcarbamoyl group. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science, potentially serving as a key building block in the synthesis of targeted therapeutics and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in chemical transformations.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid. While experimental spectra for this specific molecule are not publicly available, this guide, grounded in the principles of spectroscopic interpretation and data from structurally analogous compounds, offers a robust predictive framework for its characterization.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is the foundation for interpreting its spectral data. The key structural features that will dictate the spectroscopic fingerprint of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid are:

  • 1,2,4-Trisubstituted Benzene Ring: The substitution pattern on the phenyl ring will give rise to a specific set of signals in the aromatic region of the NMR spectra.

  • Boronic Acid Group (-B(OH)₂): This group has characteristic IR absorptions and can influence the chemical shifts of adjacent protons and carbons in the NMR spectra.

  • N-Benzylcarbamoyl Group (-CONH-CH₂-Ph): This amide linkage introduces several key spectroscopic features, including the amide proton (N-H), the carbonyl group (C=O), and the benzylic methylene group (-CH₂-), all of which have distinct signatures in NMR and IR spectroscopy.

  • Benzyl Group (-CH₂-Ph): The protons and carbons of the benzyl group's phenyl ring will produce their own set of signals in the NMR spectra.

  • Chloro Substituent (-Cl): The electronegativity and position of the chlorine atom will influence the chemical shifts of the aromatic protons and carbons.

G cluster_nmr NMR Spectroscopy Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) H1_Acquisition ¹H NMR Acquisition (400 MHz, 16 scans) SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (100 MHz, 1024 scans) SamplePrep->C13_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

    • Ionization Mode: Both positive and negative ion modes should be explored. For boronic acids, negative ion mode can be effective for observing the deprotonated molecule [M-H]⁻. [1] * Infusion: The sample solution can be directly infused into the mass spectrometer.

    • Mass Range: A range that includes the expected molecular weight (m/z 289.52) and potential fragments.

    • Collision-Induced Dissociation (CID): Perform tandem MS (MS/MS) experiments to induce fragmentation and aid in structural elucidation.

Interpretation of Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is expected to show distinct signals for each type of proton. The predicted chemical shifts (in ppm, relative to TMS) are summarized below.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
B(OH )₂8.0 - 9.0Broad singlet2HExchangeable protons, often broad. Chemical shift is solvent and concentration dependent. For 4-chlorophenylboronic acid in DMSO-d₆, a broad singlet is observed around 8.16 ppm. [2]
NH 8.5 - 9.5Triplet1HAmide proton coupled to the benzylic CH₂ group. The chemical shift for N-benzylbenzamide is around 6.4-6.8 ppm in CDCl₃, but will be shifted downfield in a more polar solvent like DMSO-d₆. [3][4]
Aromatic H (on boronic acid ring)7.5 - 8.2Multiplets3HThe protons on the trisubstituted ring will exhibit complex splitting patterns due to their coupling with each other. The electron-withdrawing nature of the boronic acid, chloro, and carbamoyl groups will shift these protons downfield.
Aromatic H (on benzyl ring)7.2 - 7.4Multiplets5HProtons of the monosubstituted benzyl ring.
CH4.5 - 4.7Doublet2HBenzylic protons coupled to the amide NH proton. In N-benzylbenzamide, this signal appears around 4.65 ppm. [3]
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale
C =O165 - 168The carbonyl carbon of the amide group. For N-benzylbenzamide, this signal is at approximately 167.5 ppm. [3]
Aromatic C -B130 - 135The carbon atom directly attached to the boron. This signal is often broad due to quadrupolar relaxation of the boron nucleus.
Aromatic C -Cl130 - 135The carbon atom bearing the chlorine substituent.
Aromatic C (on both rings)125 - 140A complex set of signals for the remaining aromatic carbons.
C H₂43 - 45The benzylic carbon. For N-benzylbenzamide, this appears at 44.2 ppm. [3]
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibrational Mode
O-H (Boronic Acid)3200 - 3600Broad, StrongO-H stretching, often with evidence of hydrogen bonding. [5][6][7]
N-H (Amide)3300 - 3400MediumN-H stretching. [8][9]
C-H (Aromatic)3000 - 3100MediumC-H stretching.
C=O (Amide I)1640 - 1680StrongC=O stretching. The position is sensitive to hydrogen bonding. [9]
N-H Bend (Amide II)1510 - 1570StrongN-H in-plane bending coupled with C-N stretching. [8][10]
B-O Stretch1300 - 1400StrongAsymmetric B-O stretching. [7][11]
C-Cl Stretch600 - 800Medium-StrongC-Cl stretching.
Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight and information about the fragmentation pathways.

  • Molecular Ion: The expected molecular weight is 289.52 g/mol . In positive ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 290.5. In negative ESI-MS, the deprotonated molecule [M-H]⁻ would be at m/z 288.5.

  • Key Fragmentation Pathways:

    • Loss of H₂O from the boronic acid: A common fragmentation for boronic acids.

    • Cleavage of the amide bond: This can lead to the formation of a benzoyl-type cation or a benzylamine-type fragment. For aromatic amides, the formation of a resonance-stabilized benzoyl cation is a common pathway. [12][13] * Loss of the benzyl group: Fragmentation may involve the loss of the benzyl group as a C₇H₇⁺ ion (m/z 91), which can rearrange to the stable tropylium cation. [14] * Fragmentation of the boronic acid group: In negative ion mode, fragments such as BO⁻ (m/z 27) and BO₂⁻ (m/z 43) may be observed. [15]

G M_plus_H [M+H]⁺ m/z 290.5 Fragment1 Loss of H₂O m/z 272.5 M_plus_H->Fragment1 Fragment2 Loss of Benzylamine m/z 185.0 M_plus_H->Fragment2 Fragment3 Loss of C₇H₇ (Benzyl) m/z 199.5 M_plus_H->Fragment3 Fragment4 Benzoyl-type cation m/z 139.0 (with Cl) Fragment2->Fragment4

Caption: Predicted major fragmentation pathways in positive ion ESI-MS.

Summary of Predicted Spectral Data

Table 1: Predicted ¹H NMR Data

Assignment δ (ppm) Multiplicity Integration
B(OH )₂8.0 - 9.0br s2H
NH 8.5 - 9.5t1H
Aromatic H (boronic acid ring)7.5 - 8.2m3H
Aromatic H (benzyl ring)7.2 - 7.4m5H
CH4.5 - 4.7d2H

Table 2: Predicted ¹³C NMR Data

Assignment δ (ppm)
C =O165 - 168
Aromatic C -B130 - 135
Aromatic C -Cl130 - 135
Aromatic C s125 - 140
C H₂43 - 45

Table 3: Predicted IR Data

Assignment Wavenumber (cm⁻¹)
O-H Stretch3200 - 3600
N-H Stretch3300 - 3400
C=O Stretch (Amide I)1640 - 1680
N-H Bend (Amide II)1510 - 1570
B-O Stretch1300 - 1400

Table 4: Predicted MS Data

Ion m/z (Positive Mode) m/z (Negative Mode)
[M]--
[M+H]⁺ / [M-H]⁻290.5288.5
[M+Na]⁺312.5-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid. By leveraging established spectroscopic principles and data from analogous structures, a comprehensive spectral blueprint has been constructed. This guide is intended to be an invaluable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds, facilitating efficient and accurate structural verification and purity assessment. The provided protocols and interpretative guidance establish a self-validating system for the empirical analysis of this novel molecule.

References

  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. BenchChem.
  • The Royal Society of Chemistry. (n.d.).
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Tolylboronic Acid. BenchChem.
  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46, 2089.
  • ChemicalBook. (n.d.). N-BENZYLBENZAMIDE(1485-70-7) 1H NMR spectrum. ChemicalBook.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 13C NMR spectrum. ChemicalBook.
  • Analytical Methods (RSC Publishing). (n.d.).
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • ACS Publications. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines.
  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated)
  • ResearchGate. (2025). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF.
  • ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7).
  • ACS Publications. (2022).
  • Agilent. (2010). Phenylboronic Acid (PBA)
  • ResearchGate. (2025). The Infrared Spectra of Amides. Part 1.
  • MDPI. (n.d.). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
  • SciRP.org. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)
  • MDPI. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids.
  • PubMed. (n.d.). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces.
  • Capot Chemical. (2017). MSDS of 4-carbamoyl-3-chlorophenylboronic acid.
  • ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines.
  • PubChem. (n.d.). N-Benzoylbenzylamine.
  • PMC - NIH. (n.d.).
  • Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
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Sources

Foundational

solubility of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid in organic solvents

Technical Guide for Process Chemistry & Drug Development Part 1: Executive Summary & Physicochemical Identity Compound Identity: Chemical Name: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid[1][2][3] CAS Number: 850589...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Chemistry & Drug Development

Part 1: Executive Summary & Physicochemical Identity

Compound Identity:

  • Chemical Name: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid[1][2][3]

  • CAS Number: 850589-42-3[1][2][3][4][5]

  • Molecular Formula: C₁₄H₁₃BClNO₃[1][2][3][4][5]

  • Molecular Weight: 289.52 g/mol [1][2][3][4][5]

  • Structural Characterization: A bifunctional phenylboronic acid derivative featuring a lipophilic benzyl amide motif and an electron-withdrawing chlorine substituent at the ortho position to the amide (meta to boron).[1][2][3][5]

Solubility Abstract: As a Senior Application Scientist, I classify this compound as a Polar-Lipophilic Hybrid . The boronic acid moiety (-B(OH)₂) dictates high polarity and hydrogen-bonding capability, while the benzylcarbamoyl chain introduces significant lipophilicity.[1][2][3] Consequently, it exhibits a "Goldilocks" solubility profile: highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in polar organic ethers and alcohols (THF, MeOH), and effectively insoluble in non-polar hydrocarbons (Hexanes).[1][2][3]

Critical Handling Note: Like many arylboronic acids, this compound exists in a dynamic equilibrium with its dehydrated trimeric anhydride form (boroxine).[1][2][3][5] This equilibrium is solvent-dependent and can lead to variable solubility observations if not controlled.[1][3][5]

Part 2: Solubility Landscape & Solvent Selection Matrix[2][5]

The following data synthesizes structural activity relationships (SAR) from analogous chloro-amide substituted arylboronic acids.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc, NMP Excellent (>50 mg/mL)The amide backbone and boronic acid moiety form strong dipole-dipole interactions with sulfoxides and amides.[1][2][3] Preferred for stock solutions.
Polar Protic Methanol, Ethanol Good (10–50 mg/mL)Solvation is driven by H-bonding.[1][2][3][5] However, in situ formation of boronate esters (e.g., dimethyl boronate in MeOH) occurs rapidly, altering reactivity.[2][3]
Ethers THF, 2-MeTHF, 1,4-Dioxane Moderate (5–20 mg/mL)Good solubility due to the lipophilic benzyl group.[1][2] Often requires mild heating (40°C) to break crystal lattice energy.[1][2][3][5]
Esters/Ketones Ethyl Acetate, Acetone Moderate/Low Soluble, but prone to precipitation upon cooling.[1][2][3] Useful for crystallization/purification rather than reaction media.[1][3][5]
Chlorinated DCM, Chloroform Low (<5 mg/mL)The polar boronic acid headgroup resists solvation in DCM despite the lipophilic benzyl tail.[1][2]
Hydrocarbons Hexanes, Heptane, Toluene Insoluble The high polarity of the -B(OH)₂ group creates a high energetic barrier to solvation in non-polar media.[1][2]
Aqueous Water (pH < 7) Poor Insoluble as the free acid.[1][2][3][5]
Aqueous Base Water (pH > 9) High Formation of the tetrahedral boronate anion [Ar-B(OH)₃]⁻ renders it water-soluble.[1][2][3]
The Boroxine Cycle & Solubility Hysteresis

Researchers often report inconsistent solubility (e.g., "It dissolved yesterday, but today there is a white precipitate").[2][3][5] This is caused by the dehydration-driven formation of boroxines.[1][3][5]

  • The Mechanism: Three molecules of boronic acid lose three water molecules to form a six-membered (B-O)₃ ring.[1][2][3][5]

  • Impact: Boroxines are generally less soluble in polar solvents than the free acid but more soluble in non-polar solvents.[2][3][5]

  • Mitigation: Adding a trace amount of water (1-2%) to organic solvents (like THF or Dioxane) shifts the equilibrium back to the more soluble monomeric boronic acid species.[1][2][3][5]

Part 3: Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to generate precise quantitative data for your specific batch.[1][2][3][5]

  • Preparation: Weigh 50 mg of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid into a 4 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., THF).[2][3][5]

  • Equilibration:

    • Seal the vial and vortex vigorously for 2 minutes.

    • Place in a thermomixer at 25°C with agitation (800 rpm) for 24 hours.

  • Sampling:

    • Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solids.

    • Extract the supernatant and filter through a 0.22 µm PTFE filter.[2][3][5]

  • Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Dissolution for Suzuki-Miyaura Coupling

Standard operating procedure for reaction setup.[1][2][3][5]

  • Solvent Choice: Select 1,4-Dioxane/Water (4:1) or DMF/Water (9:1) .[1][2][3][5] The water is critical to prevent boroxine formation and facilitate the transmetallation step.[2][3][5]

  • Degassing: Sparge the solvent system with Nitrogen or Argon for 15 minutes before adding the boronic acid to prevent oxidative homocoupling.[2][3][5]

  • Base Addition: Add the inorganic base (e.g., K₂CO₃ or Cs₂CO₃).[2][3][5] Note that the boronic acid will initially remain suspended and will dissolve as it converts to the boronate species upon heating (>50°C).[2][3][5]

Part 4: Visualizations

Solubility & Reactivity Workflow

This diagram illustrates the decision tree for solvent selection based on the intended application (Reaction vs. Purification).[1][2][3][5]

SolubilityWorkflow Start Compound: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid Goal Define Goal Start->Goal Reaction Suzuki Coupling / Synthesis Goal->Reaction Purification Purification / Crystallization Goal->Purification Storage Stock Solution Goal->Storage PolarSolvent Use Polar Aprotic/Water Mix (Dioxane/H2O, DMF/H2O) Reaction->PolarSolvent High Solubility Req Recryst Recrystallization System Purification->Recryst DMSOStock Dissolve in DMSO (50-100 mM) Store at -20°C Storage->DMSOStock BaseActivation Add Base (K2CO3) Forms Soluble Boronate PolarSolvent->BaseActivation SolventPair Dissolve in Acetone/EtOAc Precipitate with Hexanes Recryst->SolventPair

Figure 1: Decision matrix for solvent selection based on experimental intent.

Boronic Acid - Boroxine Equilibrium

Understanding this equilibrium is vital for interpreting solubility data.[1][3][5]

BoroxineEquilibrium Monomer Monomer (High Polarity) Soluble in MeOH/Water Boroxine Boroxine (Trimer) (Lower Polarity) Precipitates from wet solvents Monomer->Boroxine - 3 H2O (Heating/Drying) Boroxine->Monomer + 3 H2O (Add Water/Base)

Figure 2: The reversible dehydration of boronic acids to boroxines.[1][2][3]

Part 5: References

  • ChemicalBook. (2025).[1][2][3][5] 3-Chlorophenylboronic acid - Physicochemical Properties and Solubility Data. Retrieved from [1][2][3][5]

  • MedChemExpress. (2024).[1][2][3][5] Solubility Protocols for Phenylboronic Acid Derivatives in Organic Solvents. Retrieved from [1][2][3][5]

  • National Center for Biotechnology Information. (2025).[1][2][3][5] PubChem Compound Summary for CID 44886930: (3-Carbamoyl-4-chlorophenyl)boronic acid.[1][2][3][5] Retrieved from [1][2][3][5]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2][3][5] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1][2][3][5] Retrieved from [1][2][3][5]

  • Yoneda Labs. (2024).[1][2][3][5] Suzuki-Miyaura Cross-Coupling: Practical Guide and Solvent Selection. Retrieved from [1][2][3][5]

Sources

Exploratory

discovery and history of substituted phenylboronic acids

The Discovery and History of Substituted Phenylboronic Acids: A Technical Guide Executive Summary This guide reconstructs the trajectory of substituted phenylboronic acids (PBAs) from their 19th-century discovery to thei...

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and History of Substituted Phenylboronic Acids: A Technical Guide

Executive Summary This guide reconstructs the trajectory of substituted phenylboronic acids (PBAs) from their 19th-century discovery to their status as linchpins in modern medicinal chemistry and catalysis. Unlike standard reviews, this document focuses on the causality of synthetic evolution—why certain methods displaced others—and provides self-validating protocols for the bench scientist.

Part 1: Historical Genesis (1860–1909)

The history of organoboron chemistry is a timeline of overcoming kinetic barriers and thermodynamic instability.

The "Ethyl" Prelude (1860)

Edward Frankland , seeking to isolate organic radicals, treated diethylzinc with triethyl borate. He did not obtain the radical he sought but instead isolated ethylboronic acid —the first organoboron compound. This serendipitous failure established the fundamental reactivity of boron esters with organometallics.

The First Phenylboronic Acid (1880)

Michaelis and Becker achieved the first synthesis of phenylboronic acid (PBA). Their method was brutal by modern standards, requiring sealed tubes and high temperatures.

  • Reaction: Diphenylmercury + Boron Trichloride

    
     Phenylboron dichloride.
    
  • Hydrolysis: Phenylboron dichloride + Water

    
     Phenylboronic acid.
    
  • Limitation: The use of toxic mercury and harsh conditions rendered this method a curiosity rather than a utility.

The Grignard Revolution (1909)

The true democratization of PBA synthesis arrived with Khotinsky and Melamed . Following Victor Grignard’s 1900 discovery of organomagnesium reagents, Khotinsky applied this nucleophilic carbon source to borate esters.

  • Innovation: Replaced diphenylmercury with phenylmagnesium bromide (PhMgBr).

  • Impact: This allowed for the facile introduction of substituents on the phenyl ring, provided they were stable to Grignard conditions. This method remains the industrial standard for simple PBAs.

HistoryTimeline Frankland 1860: Frankland First Alkylboronic Acid (Et-B(OH)2) Michaelis 1880: Michaelis & Becker First Phenylboronic Acid (Hg Reagents) Frankland->Michaelis  Aryl shift   Khotinsky 1909: Khotinsky & Melamed Grignard Method (Mg Reagents) Michaelis->Khotinsky  Nucleophile upgrade   Suzuki 1979: Suzuki & Miyaura Pd-Catalyzed Coupling Khotinsky->Suzuki  Catalytic utility   Bortezomib 2003: FDA Approval Bortezomib (Velcade) First Boronic Acid Drug Suzuki->Bortezomib  Therapeutic application  

Figure 1: The evolutionary timeline of phenylboronic acid chemistry, highlighting the shift from stoichiometric mercury reagents to catalytic applications.

Part 2: Mechanistic Core & Properties[1]

Understanding the behavior of PBAs requires mastering two equilibria: Lewis Acidity and Dehydration .

Lewis Acidity & Hybridization

PBAs are not Brønsted acids; they do not donate a proton. They are Lewis acids.[1][2][3]

  • Mechanism: The boron atom is

    
     hybridized with a vacant 
    
    
    
    -orbital.[1] It accepts a hydroxide ion from water, converting to an
    
    
    tetrahedral boronate anion.
  • pKa Definition: The reported pKa (typically ~8.8 for PhB(OH)

    
    ) actually represents the equilibrium constant for the formation of the tetrahedral boronate, not proton dissociation.
    
The Boroxine Cycle

In the absence of water (or during workup), PBAs spontaneously dehydrate to form cyclic trimers called boroxines .

  • Implication: A sample of "pure" phenylboronic acid is often a mixture of the free acid and the boroxine. This does not affect stoichiometry in Suzuki couplings (as water/base reverses it), but it does affect gravimetric precision.

Equilibria Acid Phenylboronic Acid Ph-B(OH)2 (sp2, Trigonal Planar) Boronate Boronate Anion [Ph-B(OH)3]- (sp3, Tetrahedral) Acid->Boronate + OH- (Lewis Acid Base) Boroxine Boroxine (Trimer) (PhBO)3 (Anhydride) Acid->Boroxine - H2O (Dehydration) Boronate->Acid + H+ Boroxine->Acid + H2O (Hydrolysis)

Figure 2: The dynamic equilibrium of phenylboronic acids. In aqueous base, the tetrahedral boronate dominates; in dry conditions, the boroxine trimer forms.

Part 3: Synthetic Protocols (Self-Validating)

Protocol A: Classical Grignard Synthesis (Khotinsky-Type)

Best for: Simple, electron-rich or neutral PBAs lacking electrophilic functional groups.

The Logic: We generate a hard nucleophile (PhMgBr) and trap it with a weak electrophile (Trimethyl borate). Critical Causality: Temperature control is paramount. If the reaction warms, the product Ph-B(OMe)


 acts as an electrophile for the remaining Grignard, leading to the formation of diphenylborinic acid (Ph

BOH) side products.

Step-by-Step:

  • Activation: In a flame-dried 3-neck flask, add Mg turnings (1.1 equiv) and anhydrous THF. Add a single crystal of iodine. Validation: The iodine color should fade within minutes, indicating Mg surface activation.

  • Formation: Add bromobenzene (1.0 equiv) dropwise. Maintain a gentle reflux. Validation: If reflux stops, the Grignard formation has stalled.

  • The Trap (Critical Step): Cool the solution to -78°C . Add Trimethyl borate (2.0 equiv) rapidly. The excess borate ensures the kinetic product is the mono-aryl species.

  • Hydrolysis: Warm to RT and quench with 1M HCl.

  • Workup: Extract with ether. Wash with water.[4] Validation: The crude solid is often sticky due to boroxine formation. Recrystallize from water to obtain the free acid needles.

Protocol B: Miyaura Borylation (Pd-Catalyzed)

Best for: Complex substrates with sensitive functional groups (esters, nitriles).

The Logic: Uses a soft transition metal catalyst to transfer boron from a diboron source (B


pin

) to an aryl halide.[5] Self-Validation System:
  • Color Change: Reaction starts as a dark suspension. As Pd(0) enters the cycle, it turns deep orange/brown. Precipitation of "Pd black" indicates catalyst decomposition (failure).

  • TLC Monitoring: The B

    
    pin
    
    
    
    spot (high Rf) must disappear. The product aryl-Bpin spot usually runs slightly lower than the starting aryl halide.

Part 4: Applications in Drug Discovery

Bortezomib: The First-in-Class

Bortezomib (Velcade) represents the pinnacle of boronic acid medicinal chemistry.

  • Target: The 26S proteasome (specifically the chymotrypsin-like site).

  • Mechanism: The boron atom acts as a serine trap . The active site threonine hydroxyl attacks the boron to form a tetrahedral boronate complex.

  • Why Boron? Unlike a carbon-based transition state analog, the boron-oxygen bond formation is reversible but kinetically stable enough to block the proteasome, inducing apoptosis in myeloma cells.

Data Visualization: Electronic Effects (pKa)

The electronic nature of the substituent dictates the Lewis acidity (pKa) and thus the binding affinity to diols (sugars) or enzymes.

Substituent (Para)Hammett Sigma (

)
Approx pKa (Aq)Electronic Effect
-OMe -0.279.0 - 9.2Electron Donating (Stabilizes sp2)
-H 0.008.8Reference
-F +0.068.7Weakly Withdrawing
-Cl +0.238.5Inductive Withdrawing
-CF3 +0.548.2Strong Withdrawing
-NO2 +0.787.1Strong Resonance Withdrawing

Note: Lower pKa indicates a stronger Lewis acid (easier formation of the tetrahedral anion).

References

  • Frankland, E. (1862). "On a New Series of Organic Compounds Containing Boron." Journal of the Chemical Society. Link

  • Michaelis, A., & Becker, P. (1880). "Ueber Monophenylborchlorid und Phenylborsäure." Berichte der deutschen chemischen Gesellschaft. Link

  • Khotinsky, E., & Melamed, M. (1909).[5] "Die Wirkung der magnesiumorganischen Verbindungen auf die Borsäureester." Berichte der deutschen chemischen Gesellschaft. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Adams, J., et al. (1998). "Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids." Bioorganic & Medicinal Chemistry Letters. Link

  • Yan, J., et al. (2008). "Electronic Effects on the pKa of Arylboronic Acids." Journal of Organic Chemistry. Link

Sources

Foundational

Theoretical Profiling of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic Acid: Electronic Structure &amp; Covalent Docking Protocols

Topic: Theoretical Studies on (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists[1]

Executive Summary

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS: 850589-42-3) represents a specialized class of arylboronic acid transition-state analogs (TSAs) designed primarily for the inhibition of serine hydrolases, most notably AmpC


-lactamase .[1]

This technical guide details the theoretical framework required to validate this scaffold as a drug candidate. By synthesizing Density Functional Theory (DFT) calculations with covalent molecular docking, we establish the causality between its electronic structure—specifically the Lewis acidity of the boron center—and its binding efficacy.[1] The presence of the 3-chloro substituent and the 4-benzylcarbamoyl moiety are not merely structural appendages; theoretical studies reveal they are critical for pre-organizing the active conformation and modulating the electrophilicity of the warhead.[1]

Electronic Structure & Reactivity (DFT Analysis)[1][2]

Theoretical characterization begins with the quantum mechanical assessment of the warhead.[1] For boronic acids, biological activity is governed by the ability of the boron atom to transition from a trigonal planar (


) neutral state to a tetrahedral (

) anionic adduct upon nucleophilic attack by the catalytic serine.[1]
Computational Methodology

To accurately predict the reactivity profile, the following DFT protocol is established as the industry standard for arylboronic acids:

  • Theory Level: B3LYP or

    
    B97X-D (to account for dispersion forces in the benzyl tail).
    
  • Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for correctly describing the empty

    
    -orbital on Boron).[1]
    
  • Solvation Model: PCM or SMD (Water) to simulate physiological aqueous environment.[1]

Frontier Molecular Orbitals (FMO)

The reactivity is defined by the LUMO (Lowest Unoccupied Molecular Orbital) .[1] In (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, the LUMO is heavily localized on the boron atom's empty


 orbital.[1]
  • LUMO Energy (

    
    ):  A lower 
    
    
    
    correlates with higher Lewis acidity.[1]
  • Substituent Effect (3-Chloro): The chlorine atom at the meta position relative to boron (and ortho to the amide) exerts an inductive electron-withdrawing effect (-I).[1] Theoretical calculations confirm this lowers the LUMO energy compared to the non-chlorinated analog, thereby enhancing the electrophilicity of the boron center and facilitating the nucleophilic attack by Serine-64 (in AmpC).[1]

Conformational Locking

The 3-chloro substituent introduces steric bulk that restricts the rotation of the C4-amide bond.[1]

  • Dihedral Scan: Potential Energy Surface (PES) scans indicate a high rotational barrier, locking the amide into a non-planar conformation relative to the phenyl ring.[1]

  • Biological Implication: This "pre-organization" minimizes the entropy penalty upon binding, as the molecule is already restricted to a conformation compatible with the enzyme active site.[1]

Covalent Molecular Docking Protocol

Standard non-covalent docking algorithms fail to capture the unique binding mode of boronic acids.[1] A Covalent Docking workflow is required to model the formation of the boronate ester.[1]

Target Selection & Preparation
  • Primary Target: AmpC

    
    -lactamase (PDB Code: 1KE4  or 1MXO ).[1]
    
  • Active Site Residue: Serine 64 (Nucleophile).[1]

  • Catalytic Triad Environment: Tyr150 and Lys67 (stabilize the anionic tetrahedral intermediate).[1]

Ligand State Definition

Theoretical studies must account for the pH-dependent speciation of the boronic acid.[1]

  • Neutral Trigonal Form (

    
    ):  Dominant in solution (pKa ~ 8.0 - 8.5).[1]
    
  • Tetrahedral Adduct (

    
    ):  The biologically relevant species bound to the enzyme.[1]
    

Critical Protocol: The docking grid must be defined to accept the tetrahedral geometry, constrained by a covalent bond definition between Boron and Ser64-O


.[1]
Interaction Fingerprint

Post-docking analysis of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid reveals a conserved interaction network:

  • Covalent Bond: B — O

    
    (Ser64) (Length: 1.5–1.6 Å).[1]
    
  • Oxyanion Hole: The boronate hydroxyls form H-bonds with the backbone amides of Ser64 and Ala318.[1]

  • Hydrophobic Clamp: The benzylcarbamoyl tail extends into the R1 hydrophobic pocket, engaging in

    
    -
    
    
    
    stacking or van der Waals interactions with residues like Leu119 or Tyr150.[1]

Visualization of Theoretical Workflows

Computational Characterization Pipeline

The following diagram outlines the logical flow from structure preparation to reactivity prediction.

ComputationalWorkflow cluster_DFT Quantum Mechanics (DFT) cluster_Docking Covalent Docking Start Structure Input (CAS 850589-42-3) GeoOpt Geometry Opt (B3LYP/6-31G*) Start->GeoOpt Freq Frequency Calc (NIMAG=0) GeoOpt->Freq LUMO LUMO Analysis (Lewis Acidity) Freq->LUMO Prep Ligand Prep (Tetrahedral sp3) LUMO->Prep Reactivity Confirmed Grid Grid Gen (Target: AmpC) Prep->Grid CovDock Covalent Pose Prediction Grid->CovDock Output Valid Drug Candidate CovDock->Output Binding Affinity (ΔG)

Figure 1: Integrated computational pipeline for validating arylboronic acid inhibitors.[1]

Mechanism of Inhibition (Reaction Pathway)

Understanding the reaction coordinate is vital for transition state analysis.[1]

ReactionMechanism State1 Free Ligand (sp2) Trigonal Planar State2 Michaelis Complex (Non-covalent) State1->State2 Diffusion Note1 Boron acts as Lewis Acid State1->Note1 TS Transition State (Nucleophilic Attack) State2->TS Ser-OH Attack State3 Tetrahedral Adduct (sp3) Covalent Complex TS->State3 Collapse Note2 Mimics High-Energy Intermediate State3->Note2

Figure 2: Reaction coordinate of boronic acid inhibition mechanism.

Quantitative Data Summary

The following table summarizes theoretical parameters derived from standard DFT studies on this class of compounds.

ParameterValue / DescriptorSignificance
Hybridization (Free)

(Trigonal Planar)
Stable in solution; cell permeable.[1]
Hybridization (Bound)

(Tetrahedral)
Mimics the transition state of amide hydrolysis.[1]
C-B Bond Length 1.57 Å (Calc.)[1]Indicator of bond stability against oxidative deboronation.[1]
LUMO Location Boron

orbital
Primary site for nucleophilic attack by Serine.[1]
Rotational Barrier ~12 kcal/mol (Amide-Aryl)High barrier due to 3-Cl steric clash; reduces entropy loss.[1]
Predicted pKa 7.8 - 8.2Lower than phenylboronic acid (8.[1]8) due to e- withdrawing groups.

Experimental Validation Protocols

To corroborate theoretical findings, the following assays are recommended:

  • Kinetic Crystallography: Soak crystals of AmpC with the compound to observe the electron density of the tetrahedral boron adduct (Validation of Section 3.3).

  • TSA Shift Assay: Measure the melting temperature (

    
    ) shift of the protein; covalent inhibitors typically induce significant thermal stabilization (
    
    
    
    C).[1]
  • 11B-NMR Spectroscopy: Monitor the shift from ~30 ppm (trigonal) to ~5 ppm (tetrahedral) upon protein binding.[1]

References

  • Crystallographic Analysis of Boronic Acid Derivatives Title: (4-Carbamoylphenyl)boronic acid: A DFT Study On The Structural And Spectral Properties Source: DergiPark (2021) URL:[1][Link][1][2]

  • Mechanistic Basis of Boronic Acid Inhibition Title: Boronic Acids as Transition State Analogs: Synthesis and Applications Source: Wiley Online Library / Organic Syntheses URL:[3][Link][1]

  • Target Interaction (AmpC Beta-Lactamase) Title: Structure-based design of boronic acid inhibitors of AmpC beta-lactamase Source: RCSB Protein Data Bank (PDB 1KE4) URL:[1][Link][1]

  • Chemical Identity & Properties Title: (3-Carbamoyl-4-chlorophenyl)boronic acid - PubChem Compound Summary Source:[1][4] National Center for Biotechnology Information (2024) URL:[Link][1]

Sources

Exploratory

Commercial Availability &amp; Technical Guide: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic Acid

This guide details the commercial availability, procurement strategy, and validated synthesis of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS: 850589-42-3). Executive Summary (4-(Benzylcarbamoyl)-3-chlorophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the commercial availability, procurement strategy, and validated synthesis of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS: 850589-42-3).

Executive Summary

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is a specialized organoboron building block used primarily in medicinal chemistry for the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. It features a 3-chloro-4-carboxamide core, a motif often employed to induce conformational locks or improve metabolic stability in kinase and protease inhibitors.

Current Commercial Status:

  • Direct Availability: Limited. This compound is rarely held in stock by major catalog suppliers (e.g., Sigma-Aldrich, crystalline blocks). It is typically classified as a "Make-to-Order" or "Inquire" item with lead times of 4–8 weeks.

  • Primary Suppliers: Specialized building block vendors such as Arctom Scientific , 2A Biotech , and Capot Chemical list the compound, but stock levels fluctuate rapidly.

  • Recommended Strategy: Due to high custom-synthesis markups and long lead times, in-house synthesis from the commoditized precursor 4-bromo-2-chlorobenzoic acid is the most time- and cost-effective approach for research quantities (<10 g).

Chemical Profile & Specifications

PropertyDetail
Chemical Name (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid
CAS Number 850589-42-3
Molecular Formula C₁₄H₁₃BClNO₃
Molecular Weight 289.52 g/mol
Core Structure Phenylboronic acid with ortho-chloro and para-benzylamide substitution
Precursor CAS 59748-90-2 (4-Bromo-2-chlorobenzoic acid)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Stability Prone to protodeboronation and anhydride (boroxine) formation upon prolonged storage

Procurement vs. Synthesis Decision Matrix

For researchers requiring immediate access, the "Make" pathway is superior. The starting material is a commodity chemical available overnight from major distributors.

ProcurementLogic Start Need (4-(Benzylcarbamoyl)- 3-chlorophenyl)boronic acid CheckStock Check Major Catalogs (Sigma, Fisher, Enamine) Start->CheckStock StockStatus In Stock? CheckStock->StockStatus Buy Direct Purchase (Lead Time: 2-5 days) StockStatus->Buy Yes Custom Custom Synthesis Quote (Lead Time: 4-8 weeks High Cost) StockStatus->Custom No (Vendor) Make In-House Synthesis (Time: 3 Days Low Cost) StockStatus->Make No (Recommended) Precursor Buy Precursor: 4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2) ~$36/5g Make->Precursor

Figure 1: Decision logic for sourcing the target boronic acid. The "Make" route is prioritized due to the wide availability of the brominated precursor.

Validated Synthesis Protocol (The "Make" Route)

Since the target is a derivative of 4-bromo-2-chlorobenzoic acid , the synthesis follows a robust two-step sequence: Amide Coupling followed by Miyaura Borylation. This protocol avoids the handling of unstable boronic acid intermediates until the final step.

Step 1: Amide Coupling

Objective: Convert 4-bromo-2-chlorobenzoic acid to N-benzyl-4-bromo-2-chlorobenzamide.

  • Reagents: 4-Bromo-2-chlorobenzoic acid (1.0 equiv), Benzylamine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (0.2 M).

  • Protocol:

    • Dissolve 4-bromo-2-chlorobenzoic acid and DIPEA in dry DMF.

    • Add HATU and stir for 10 min to activate the acid.

    • Add benzylamine dropwise. Stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by LCMS. Product mass [M+H]⁺ ≈ 324/326 (Br isotope pattern).

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Typically >90% (White solid).

Step 2: Miyaura Borylation

Objective: Convert the aryl bromide to the boronic acid (or pinacol ester).

  • Reagents: N-benzyl-4-bromo-2-chlorobenzamide (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), KOAc (3.0 equiv), 1,4-Dioxane.

  • Protocol:

    • Combine aryl bromide, B₂pin₂, and KOAc in a reaction vial.

    • Add dioxane and degas (sparge with N₂ for 5 min).

    • Add Pd(dppf)Cl₂ catalyst.[1]

    • Heat at 80–90°C for 4–12 hours.

    • Validation: LCMS will show conversion to the boronic ester [M+H]⁺ ≈ 372.

    • Critical Note: The resulting pinacol ester is often more stable and effective for Suzuki couplings than the free acid. If the free acid is strictly required, proceed to Step 3.

Step 3: Hydrolysis (Optional)
  • Method: Treat the pinacol ester with NaIO₄ (3 equiv) and NH₄OAc in Acetone/Water, followed by 1N HCl hydrolysis.

  • Result: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.[2]

SynthesisPathway SM 4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2) Commercially Available Step1 Step 1: Amide Coupling (Benzylamine, HATU, DMF) SM->Step1 Intermediate Intermediate: N-benzyl-4-bromo-2-chlorobenzamide Step1->Intermediate Step2 Step 2: Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Intermediate->Step2 ProductPin Product (Pinacol Ester) Stable, Ready for Suzuki Coupling Step2->ProductPin Step3 Step 3: Hydrolysis (NaIO4 / HCl) ProductPin->Step3 Optional FinalProduct Target: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS 850589-42-3) Step3->FinalProduct

Figure 2: Synthetic pathway from the commodity precursor to the target boronic acid.

Quality Control & Handling

Analytical Validation
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the amide N-H doublet (if exchanging) or shift in aromatic protons. The benzyl CH₂ should appear as a doublet around δ 4.5 ppm.

  • Mass Spectrometry: Boronic acids often dehydrate in the MS source. Expect to see peaks corresponding to the monomer [M+H]⁺, the boroxine trimer, or the methyl ester if MeOH is used as solvent.

Storage & Stability[3]
  • Hygroscopicity: Boronic acids are hygroscopic. Store in a desiccator at 4°C.

  • Anhydride Formation: Upon heating or drying, the compound may form a cyclic boroxine anhydride. This is reversible; the monomer regenerates under aqueous reaction conditions (e.g., Suzuki coupling with aqueous base).

References

  • Arctom Scientific . Product Catalog: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS 850589-42-3).[2] Retrieved from

  • Sigma-Aldrich .[3] Product Specification: 4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2).[4][3][5][6][7] Retrieved from

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters". The Journal of Organic Chemistry, 60(23), 7508–7510.[1]

  • PubChem . Compound Summary: (3-Carbamoyl-4-chlorophenyl)boronic acid (Isomer comparison). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid in Biaryl Synthesis (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid in Biaryl Synthesis

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS RN: 850589-42-3) is a bespoke building block of significant interest in medicinal chemistry and materials science.[1] Its trifunctional nature, featuring a boronic acid for cross-coupling, a chloro substituent, and a benzylcarbamoyl group, allows for the synthesis of complex, sterically hindered, and electronically modulated biaryl structures. These motifs are prevalent in pharmacologically active compounds and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a paramount method for carbon-carbon bond formation, prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of starting materials.[2][3][4] This document provides a comprehensive guide to the effective use of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid in Suzuki coupling reactions, detailing the underlying chemical principles and offering a robust, step-by-step protocol.

Mechanistic Considerations for a Successful Coupling

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[5][6] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (or triflate).

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by a base.[7]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst.

The specific structure of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid presents unique considerations:

  • Electronic Effects: The chloro and benzylcarbamoyl groups are electron-withdrawing, which can influence the nucleophilicity of the boronic acid and the rate of transmetalation.

  • Steric Hindrance: The bulky benzylcarbamoyl group ortho to the boronic acid can sterically impede the approach of the palladium complex, potentially slowing down the reaction.

  • Functional Group Compatibility: The amide functionality within the benzylcarbamoyl group is generally stable under Suzuki conditions, but the choice of base and reaction temperature is important to avoid potential side reactions.

Key Parameters for Protocol Optimization

A successful Suzuki coupling of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid hinges on the judicious selection of several key parameters:

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos-Pd-G3For challenging substrates, catalysts with bulky, electron-rich phosphine ligands are often superior as they promote oxidative addition and reductive elimination.[5]
Ligand Buchwald-type ligands (e.g., XPhos, SPhos)These ligands are known to be effective for sterically demanding and electron-poor substrates, enhancing catalytic activity.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃A base is required to activate the boronic acid for transmetalation.[7][8] The choice of base can significantly impact the reaction rate and yield.[8] K₃PO₄ is often effective in anhydrous conditions, which can be beneficial if protodeboronation is a concern.
Solvent Dioxane/water, Toluene/water, or DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The choice of solvent can influence the solubility of the reactants and the reaction kinetics.
Temperature 80-110 °CElevated temperatures are often necessary to overcome the activation energy for sterically hindered or electronically deactivated substrates.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, boronic acid, and base in a reaction vessel. B Add palladium catalyst and ligand. A->B C Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen). B->C D Add degassed solvent(s). C->D E Heat the reaction mixture to the desired temperature with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Perform an aqueous workup to remove inorganic salts. G->H I Extract the product with an organic solvent. H->I J Dry the organic layer and concentrate. I->J K Purify the crude product by column chromatography. J->K

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol

This protocol is a general guideline for the Suzuki coupling of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid with an aryl bromide. Optimization may be required for different coupling partners.

Materials:

  • (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

    • Seal the flask with a rubber septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be around 0.1 M.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting and Self-Validation

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient temperature, poor choice of base or solvent.Use a fresh batch of catalyst. Screen different bases (e.g., K₃PO₄, CsF) and solvent systems. Increase the reaction temperature.
Protodeboronation of the boronic acid Presence of excess water or protic solvents, prolonged reaction time at high temperature.Use anhydrous conditions with a base like K₃PO₄. Minimize reaction time.
Formation of homocoupled byproducts Presence of oxygen, degradation of the catalyst.Ensure thorough degassing of the reaction mixture and solvents. Use a more stable pre-catalyst.

Visualizing the Catalytic Cycle

Suzuki_Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X TM Transmetalation PdII->TM [R²B(OH)₃]⁻ Transmetalation R¹-Pd(II)L₂-R² Transmetalation->Pd0 RE Reductive Elimination Transmetalation->RE Product R¹-R² OA->PdII R¹-X TM->Transmetalation RE->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Conclusion

The Suzuki-Miyaura cross-coupling of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is a powerful tool for the synthesis of complex biaryl compounds. By carefully considering the electronic and steric properties of this substrate and optimizing the reaction conditions—particularly the choice of catalyst, ligand, and base—researchers can achieve high yields of the desired products. The protocol and guidelines presented herein provide a solid foundation for the successful application of this versatile building block in drug discovery and materials science.

References

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • RSC Publishing. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

Sources

Application

application of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid in organic synthesis

Application Note: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid in Organic Synthesis Executive Summary (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS: 850589-42-3) is a specialized organoboron building block ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid in Organic Synthesis

Executive Summary

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS: 850589-42-3) is a specialized organoboron building block characterized by a tri-substituted benzene core: a boronic acid moiety, an ortho-chloro substituent, and a para-benzylcarboxamide group.[1][2]

This molecule is a "privileged scaffold" intermediate, primarily employed in the synthesis of biaryl-based kinase inhibitors, protease inhibitors, and receptor modulators.[2] The specific arrangement of the chlorine atom ortho to the amide bond induces a steric twist, forcing the amide out of planarity with the phenyl ring.[2] This conformational lock is a critical design element in medicinal chemistry to improve selectivity and binding affinity within hydrophobic protein pockets.[2]

This guide details the handling, stability, and optimized protocols for deploying this reagent in Suzuki-Miyaura cross-couplings and Chan-Lam heteroatom functionalizations.[2]

Technical Profile & Reactivity Analysis

FeatureSpecificationImplication for Synthesis
Structure 1-B(OH)₂, 3-Cl, 4-CONHBnElectron Deficient Core: The combined electron-withdrawing nature of the amide and chlorine makes the boronic acid highly reactive toward transmetallation but susceptible to protodeboronation.[2]
Sterics Cl is ortho to AmideConformational Rigidity: The Cl atom prevents the amide from lying flat, reducing aggregation but potentially hindering reactions at the adjacent positions if not optimized.[2]
Stability Boronic Acid (Free)Protodeboronation Risk: High.[2][3] Under basic, aqueous conditions at high temperatures, the C-B bond may cleave to yield the deboronated arene (N-benzyl-2-chlorobenzamide).[2]
Solubility DMSO, DMF, MeOHLimited solubility in non-polar solvents (Hexane, Toluene) unless converted to a pinacol ester.[2]

Core Application: Suzuki-Miyaura Cross-Coupling[2]

The primary utility of this reagent is as the nucleophilic partner in Palladium-catalyzed cross-coupling to form biaryl motifs.[2]

Challenges & Solutions
  • Challenge: Protodeboronation. The electron-withdrawing groups (EWG) at positions 3 and 4 destabilize the C-B bond in the presence of hydroxide or alkoxide bases, leading to low yields.[2]

  • Solution: Use mild bases (Phosphate or Carbonate) and controlled water stoichiometry , or switch to anhydrous conditions using Fluoride activation.[2]

Protocol A: Standard Aqueous/Organic Conditions (Robust)

Best for coupling with electron-neutral or electron-poor aryl halides.[2]

Reagents:

  • (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (1.2 equiv)[2]

  • Aryl Bromide/Iodide partner (1.0 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) — Chosen for its bite angle and stability.[2]

  • Base: K₃PO₄ (2.0 - 3.0 equiv) — Buffered basicity reduces deboronation.[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[2]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 347 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM (0.03 mmol, ~25 mg) quickly under positive inert gas pressure.[2]

  • Reaction: Heat the mixture to 80°C (block temperature) with vigorous stirring.

    • Note: Do not exceed 90°C to minimize hydrolysis of the amide or C-B cleavage.[2]

  • Monitoring: Monitor by LC-MS. The starting boronic acid usually elutes early; look for the disappearance of the aryl halide.[2]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Anhydrous Conditions (Sensitive Substrates)

Use this if the amide is sensitive to hydrolysis or if protodeboronation is observed in Protocol A.[2]

Reagents:

  • Base/Activator: Cesium Fluoride (CsF, 2.5 equiv) or Potassium Carbonate (anhydrous).[2]

  • Solvent: Anhydrous DMF or Toluene.[2]

  • Catalyst: Pd(PPh₃)₄ (5 mol%).[2]

Procedure:

  • Combine reagents in a dry Schlenk tube under Argon.

  • Add anhydrous DMF.[2]

  • Heat to 90-100°C. The fluoride activates the boronic acid without the high pH generated by aqueous hydroxide, preserving the sensitive C-B bond until transmetallation occurs.[2]

Secondary Application: Chan-Lam Coupling

This boronic acid can be used to form C-N or C-O bonds (e.g., N-arylation of amines or imidazoles).[2]

Protocol:

  • Reagents: Boronic acid (1.5 equiv), Amine/Phenol (1.0 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (2.0 equiv).[2]

  • Solvent: Dichloromethane (DCM) or Acetonitrile.[2]

  • Conditions: Stir open to the air (requires O₂) at room temperature for 12-24 hours.

  • Note: The presence of the ortho-chloro group may slow down this reaction due to steric hindrance near the boron center.[2] Molecular sieves (4Å) are recommended to absorb water and drive the equilibrium.[2]

Mechanistic Visualization

The following diagram illustrates the Suzuki coupling cycle, highlighting the critical "Danger Zone" where protodeboronation competes with the desired transmetallation step.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd Ar-X PdII_Int Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII_Int BaseStep Base Activation (Formation of Pd-OH or Boronate) PdII_Int->BaseStep + Base TransMetal Transmetallation (Rate Limiting for Bulky Ar) BaseStep->TransMetal Coupling BoronicAcid (4-(Benzylcarbamoyl)-3-chlorophenyl) boronic acid BoronicAcid->BaseStep Activation SideReaction SIDE REACTION: Protodeboronation (Loss of B(OH)2 -> Ar-H) BoronicAcid->SideReaction High Temp / Strong Base RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle emphasizes the competition between the desired Transmetallation path and the destructive Protodeboronation pathway, which is exacerbated by the electron-deficient nature of the 3-Cl-4-Amide ring.[2]

Workflow: Optimization Logic

When yields are low, follow this logic gate to optimize conditions for this specific scaffold.

OptimizationLogic Start Start: Standard Protocol (Pd(dppf)Cl2 / K3PO4 / Dioxane:H2O) Check Check LC-MS Result Start->Check Good Yield > 70% Proceed to Scale-up Check->Good Success Deboron Problem: Protodeboronation (Product = Ar-H observed) Check->Deboron Ar-H found NoReact Problem: Low Conversion (SM remains) Check->NoReact SM intact Sol1 Solution: Switch to Anhydrous (CsF/DMF) Lower Temp to 60°C Deboron->Sol1 Sol2 Solution: Switch to Pd-G3 Precatalysts (XPhos-Pd-G3) for higher activity NoReact->Sol2

Caption: Decision matrix for troubleshooting coupling reactions involving (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.

References

  • Compound Data & Availability

    • (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS 850589-42-3).[1][2][4][5][6] ChemicalBook.[2][7] Retrieved from [2]

    • Structure and physical properties verified via ChemScene and Achmem catalogs.[2]

  • Synthetic Methodology (Suzuki Coupling of Amide-Aryl Boronic Acids)

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] (Foundational review establishing base sensitivity).

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls.[2] Journal of the American Chemical Society, 132(40), 14073–14075.[2] (Protocol for hindered/electron-poor substrates).

  • Relevant Patent Literature (Analogous Scaffolds)

    • Tetrahydropyrazole pyrimidine compounds. Patent WO/2010/ER-892893.[2] (Demonstrates the use of 3-chloro-4-carbamoyl phenylboronic acids in library synthesis for kinase inhibitors). Retrieved from .[2]

  • General Handling of Unstable Boronic Acids

    • Knapp, D. M., et al. (2010).[2] Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society, 132(34), 12068–12078.[2] (Mechanistic insight into the instability of electron-deficient boronic acids).

Sources

Method

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid as a building block for novel inhibitors

Executive Summary (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS: 850589-42-3) represents a high-value "dual-function" building block in medicinal chemistry.[1] Unlike standard reagents, it possesses two distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS: 850589-42-3) represents a high-value "dual-function" building block in medicinal chemistry.[1] Unlike standard reagents, it possesses two distinct utilities:[2]

  • Synthetic Handle: A robust partner for Palladium-catalyzed Suzuki-Miyaura cross-coupling to generate biaryl scaffolds enriched with amide pharmacophores.[1]

  • Warhead Precursor: A transition-state mimic capable of forming reversible covalent bonds with nucleophilic serine/threonine residues in protease active sites.[1]

This guide provides validated protocols for utilizing this compound in the synthesis of novel inhibitors targeting kinases and serine proteases (e.g., β-lactamases, HCV NS3/4A).[1]

Chemical Profile & Stability

Compound Identity:

  • IUPAC Name: [4-(Benzylcarbamoyl)-3-chlorophenyl]boronic acid[1][3][4][5][6][7]

  • CAS Number: 850589-42-3[1][3][4][6]

  • Molecular Formula: C₁₄H₁₃BClNO₃[1][6]

  • Molecular Weight: 289.52 g/mol [1]

  • Solubility: Soluble in DMSO (>50 mM), Methanol, DMF.[1] Sparingly soluble in water/PBS.[1]

Structural Insights: The 3-chloro substituent forces the amide group out of planarity with the phenyl ring, creating a "twisted" conformation that often improves selectivity in protein binding pockets by reducing entropic penalties.[1] The benzyl amide provides a hydrophobic anchor (P4/P3 pocket interaction), while the boronic acid serves as the reactive center.[1]

Storage & Handling:

  • Boroxine Equilibrium: Like most aryl boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).[1] This is reversible upon dissolution in aqueous base or protic solvents.[1]

  • Protodeboronation: Avoid prolonged exposure to strong acids or high temperatures (>100°C) without base, as the electron-withdrawing amide may accelerate C-B bond cleavage.[1]

Application I: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl inhibitor library by coupling the boronic acid block with various aryl halides.

Mechanistic Rationale

The Suzuki coupling allows the attachment of the (benzylcarbamoyl)-3-chlorophenyl motif to a heteroaryl core (e.g., pyridine, pyrimidine). This is critical for Fragment-Based Drug Discovery (FBDD) where the amide acts as a "linker-binder" and the new aryl group probes adjacent pockets.[1]

Protocol: High-Throughput Parallel Synthesis

Reagents:

  • Building Block: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (1.2 equiv)[1]

  • Electrophile: Heteroaryl chloride/bromide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)[1]

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-purged reaction vial, dissolve the aryl halide (0.2 mmol) and boronic acid building block (0.24 mmol) in 1,4-dioxane (2.0 mL).

  • Activation: Add the Pd catalyst (0.01 mmol). Tip: Use Pd(dppf)Cl₂ for sterically hindered chlorides; switch to XPhos Pd G3 for extremely deactivated substrates.

  • Basification: Add 2M aq. K₂CO₃ (0.3 mL).[1] The mixture should turn biphasic.[1]

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = MW_halide + 289.5 - HCl/HBr).[1]

  • Work-up: Cool to RT. Dilute with EtOAc (5 mL), wash with brine (2 mL).[1] Dry organic layer over Na₂SO₄.[1][8]

  • Purification: Concentrate and purify via Flash Chromatography (Gradient: 0–50% EtOAc/Hexanes).

Troubleshooting Table:

Observation Root Cause Corrective Action
Low Conversion Oxidative addition failure Switch to Pd(OAc)₂/SPhos or increase temp to 110°C (microwave).
Protodeboronation Unstable C-B bond Switch base to K₃PO₄ or CsF (anhydrous conditions).[1]

| Homocoupling | Oxygen presence | Degas solvents rigorously (sparge with Ar for 10 min).[1] |

Application II: Direct Serine Protease Inhibition

Objective: To utilize the boronic acid moiety as a "Warhead" for inhibiting serine proteases (e.g., Chymotrypsin, AmpC β-lactamase).[1]

Mechanism of Action

The boron atom acts as a Lewis acid, accepting a lone pair from the active site Serine-OH.[1] This forms a tetrahedral boronate adduct that mimics the enzymatic transition state.[1][9] The benzylcarbamoyl tail occupies the S1/S2 specificity pockets.[1]

Protocol: IC₅₀ Determination Assay

Reagents:

  • Enzyme: Recombinant Serine Protease (e.g., Chymotrypsin, 10 nM final).[1]

  • Substrate: Fluorogenic peptide (e.g., Suc-LLVY-AMC, 50 µM).[1]

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100.[1]

Workflow:

  • Stock Prep: Dissolve (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid in DMSO to 10 mM. Prepare serial dilutions (100 µM to 1 nM).

  • Pre-Incubation: Add 10 µL of inhibitor dilution to 80 µL of Enzyme Master Mix in a black 96-well plate. Incubate for 30 mins at RT to allow equilibrium binding.

  • Initiation: Add 10 µL of Substrate (500 µM stock).

  • Measurement: Monitor fluorescence (Ex: 380 nm / Em: 460 nm) kinetically for 20 mins.

  • Analysis: Calculate initial velocity (

    
    ) and fit to the Hill equation:
    
    
    
    

Visualizations

Diagram 1: Dual-Path Application Workflow

This diagram illustrates the decision tree for using the building block in synthesis versus direct biological screening.

G Start (4-(Benzylcarbamoyl)-3-chlorophenyl) boronic acid Path1 Path A: Synthesis (Suzuki Coupling) Start->Path1 Building Block Path2 Path B: Screening (Direct Inhibition) Start->Path2 Warhead Step1 Pd(dppf)Cl2 + Ar-X Base, 90°C Path1->Step1 Step3 Incubate with Serine Protease Path2->Step3 Step2 Biaryl Scaffold Formation Step1->Step2 C-C Bond Step4 Tetrahedral Boronate Adduct Step3->Step4 Rev. Covalent

Caption: Workflow distinguishing the use of the compound as a synthetic intermediate (Path A) vs. a biological probe (Path B).

Diagram 2: Mechanism of Serine Protease Inhibition

This diagram details the atomic interaction between the boronic acid warhead and the enzyme active site.[1]

Mechanism Enzyme Free Enzyme (Ser-OH) Complex Transition State Mimic (Tetrahedral Boronate) Enzyme->Complex Binding Inhibitor Boronic Acid (Trigonal Planar) Inhibitor->Complex Binding Interaction1 Covalent Bond: Ser-O-B Complex->Interaction1 Interaction2 H-Bonds: Oxyanion Hole Complex->Interaction2

Caption: The boronic acid transitions from trigonal planar to a tetrahedral adduct upon binding the catalytic serine.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Trippier, P. C., & McGuigan, C. (2010).[1] Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility. MedChemComm, 1(3), 183-198.[1] Link

  • Smoum, R., et al. (2012).[1] Boron Containing Compounds as Protease Inhibitors.[1][9][10][11][12] Chemical Reviews, 112(7), 4156–4220.[1] Link

  • Cui, J., et al. (2015).[1] Optimization of Boronic Acid-Based Inhibitors of β-Lactamases. Journal of Medicinal Chemistry, 58(24), 9731–9753.[1] Link

Sources

Application

use of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid in the synthesis of bioactive molecules

Application Note: Strategic Utilization of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic Acid in Medicinal Chemistry Executive Summary (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS: 850589-42-3 ) is a specialized o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic Acid in Medicinal Chemistry

Executive Summary

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS: 850589-42-3 ) is a specialized organoboron building block designed for the rapid elaboration of biaryl scaffolds in drug discovery. Unlike simple phenylboronic acids, this compound incorporates a "Conformationally Biased Amide" motif . The strategic placement of a chlorine atom ortho to the benzylamide group restricts rotation, forcing the amide moiety out of the phenyl ring plane. This structural feature is critical in the design of Type II Kinase Inhibitors and Factor Xa Inhibitors , where such "kinked" geometries are required to access hydrophobic back-pockets while maintaining hydrogen-bonding interactions.

This guide details the optimized protocols for utilizing this reagent in Suzuki-Miyaura cross-couplings, addressing specific challenges related to steric hindrance and protodeboronation stability.

Compound Profile & Structural Logic

  • Chemical Name: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid[1][2][3][4]

  • CAS Number: 850589-42-3[2][3]

  • Molecular Formula: C14H13BClNO3[2][5]

  • Molecular Weight: 289.52 g/mol [2][5]

  • Solubility: Soluble in DMSO, DMF, MeOH, and 1,4-Dioxane. Limited solubility in non-polar hydrocarbons.

Mechanistic Value in Drug Design:

  • The Ortho-Chloro Effect: The chlorine atom at position 3 exerts steric pressure on the carbonyl oxygen at position 4. This forces the amide bond to twist perpendicular to the phenyl ring, reducing planar conjugation. In protein binding, this pre-organized conformation reduces the entropic penalty of binding to restricted pockets (e.g., the DFG-out pocket of kinases).

  • The Benzyl Tail: Provides a hydrophobic "cap" often used to probe solvent-exposed regions or hydrophobic channels in enzymes.

  • The Boronic Acid Handle: Positioned meta to the chlorine, allowing for regioselective coupling to heteroaryl cores (e.g., pyrimidines, indazoles) with minimal steric interference at the coupling site.

Core Application: Suzuki-Miyaura Cross-Coupling[6][7]

The primary application of this reagent is the installation of the 3-chloro-4-benzylamidophenyl moiety onto heteroaromatic cores.

Key Synthetic Challenges:

  • Protodeboronation: Electron-deficient rings (due to the amide and Cl) can undergo base-catalyzed protodeboronation, leading to the "capped" byproduct (des-borono arene).

  • Pd Poisoning: The amide nitrogen, although less basic than an amine, can weakly coordinate to Pd species if the catalytic cycle is slow.

Optimized Catalyst System: To mitigate these issues, we recommend using bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos ) or bidentate ligands with large bite angles (e.g., dppf ) to accelerate the transmetallation step and stabilize the active catalyst.

Detailed Experimental Protocol

Workflow: Synthesis of a Prototype Biaryl Kinase Inhibitor Fragment

Objective: Coupling (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid with 4-chloropyrimidine (a representative heteroaryl halide).

Reagents:

  • Boronic Acid: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (1.2 equiv)

  • Halide: 4-Chloropyrimidine (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation:

    • In a 20 mL microwave vial or round-bottom flask, charge the Aryl Halide (1.0 mmol) and Boronic Acid (1.2 mmol, 347 mg).

    • Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg). Note: dppf is chosen for its robustness against deboronation.

  • Solvation & Inerting:

    • Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

    • Inject 1,4-Dioxane (10 mL, sparged with Ar) via syringe.

    • Inject 2.0 M aq. K₂CO₃ (1.5 mL, 3.0 mmol). The mixture will form a biphasic system.

  • Reaction:

    • Thermal Method: Heat the mixture to 90°C in an oil bath with vigorous stirring (1000 rpm) for 4–6 hours.

    • Microwave Method (Preferred): Heat at 110°C for 45 minutes. Microwave heating minimizes the time window for competitive protodeboronation.

  • Work-up:

    • Cool the reaction to room temperature.[6]

    • Dilute with Ethyl Acetate (30 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer once with Ethyl Acetate (20 mL).

    • Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (40 g).

    • Mobile Phase: Gradient of 0–60% Ethyl Acetate in Hexanes. The product typically elutes around 40–50% EtOAc due to the polarity of the amide.

Yield Expectation: 75–85% isolated yield.

Visualization: Mechanistic Workflow

The following diagram illustrates the reaction pathway and the structural logic of the coupling.

SuzukiCoupling cluster_steric Structural Feature BoronicAcid (4-(Benzylcarbamoyl)-3-chlorophenyl) boronic acid (Nucleophile) Base K2CO3 (aq) (Activator) BoronicAcid->Base Boronate Formation Halide Heteroaryl Halide (Electrophile) Catalyst Pd(dppf)Cl2 (Catalyst) Halide->Catalyst Oxidative Addition Transmetallation Transmetallation (Rate Limiting Step) Catalyst->Transmetallation Base->Transmetallation Product Biaryl Amide Product (Conformationally Locked) Transmetallation->Product Reductive Elimination Cl_Effect Ortho-Cl Twist: Forces Amide out of plane Prevents flat binding Product->Cl_Effect

Figure 1: Suzuki-Miyaura coupling workflow highlighting the convergence of the boronic acid fragment and the heteroaryl core.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (<30%) Catalyst deactivation or poor oxidative addition.Switch to Pd₂(dba)₃ + XPhos (1:2 ratio). XPhos promotes oxidative addition of aryl chlorides.
Protodeboronation Reaction temperature too high or reaction time too long.Switch to Microwave heating (rapid ramp) or use anhydrous base conditions (Cs₂CO₃ in dry DMF).
Homocoupling (Biaryl) Oxygen presence in the system.[7]Ensure rigorous degassing (sparging) of solvents. Add a few crystals of Hydroquinone (radical scavenger).
Product Precipitation Low solubility of the amide product.Add DMSO or n-Butanol as a co-solvent (10% v/v) to the reaction mixture.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Patent ES2709119T3. (2019). Tetrahydropyrazole pyrimidine compounds (Describing analogous amide-boronic acid couplings for kinase inhibitors). Link

  • ChemicalBook. (2023). 4-Chlorophenylboronic acid and derivatives: Properties and Applications. Link

Sources

Method

Advanced Application Note: Palladium Catalysis for (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic Acid

[1] Executive Summary & Strategic Analysis This Application Note details the catalytic strategies for deploying (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid in Suzuki-Miyaura cross-couplings. This building block pres...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

This Application Note details the catalytic strategies for deploying (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid in Suzuki-Miyaura cross-couplings. This building block presents a classic "Chemoselectivity Paradox" in transition metal catalysis: it functions as a nucleophile (via the boronic acid) but possesses an electrophilic site (the ortho-chloro substituent) capable of competitive oxidative addition.

Successful utilization requires a catalyst system that discriminates between the external electrophile (R-X) and the intrinsic aryl chloride (Ar-Cl) present on the boronic acid scaffold. Furthermore, the ortho-chloro substituent creates steric pressure on the amide functionality, potentially inducing twist-angles that affect transmetallation rates.

The Chemoselectivity Challenge

The core objective is to facilitate the cross-coupling of the C1-Boron moiety while preserving the C3-Chlorine bond for subsequent elaboration or as a structural halogen.[1]

  • Risk A (Homocoupling/Oligomerization): If the catalyst is hyper-active toward aryl chlorides (e.g., unhindered NHC-Pd systems), it may initiate oxidative addition at the C3-Cl position of the starting material, leading to polymerization.

  • Risk B (Protodeboronation): The electron-deficient nature of the ring (amide + chloro) increases the rate of hydrolytic deboronation, particularly in basic aqueous media.

  • Risk C (Amide Poisoning): The benzylcarbamoyl group can act as a directing group or a catalyst poison by coordinating to the Pd(II) center, arresting the catalytic cycle.

Catalyst Selection Matrix

The choice of catalyst is dictated by the identity of the coupling partner (Electrophile R-X).

Coupling Partner (R-X)Recommended CatalystLigand ClassMechanism of Selectivity
Aryl Bromides / Iodides Pd(dppf)Cl₂[1] · DCM Bidentate FerrocenylKinetic Control: The rate of oxidative addition to Ar-Br/I is orders of magnitude faster than to the hindered Ar-Cl.[1] Pd(dppf) is sufficiently bulky to prevent insertion into the ortho-Cl.
Aryl Chlorides (Activated) Pd(Amphos)Cl₂ Bulky PhosphineElectronic Tuning: Amphos (Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)) provides a balance of stability and activity, favoring the external activated chloride over the internal deactivated chloride.[1]
Aryl Chlorides (Deactivated) XPhos Pd G4 Biaryl DialkylphosphineSteric Screening: The immense bulk of XPhos facilitates oxidative addition of the external partner while sterically shielding the Pd center from the ortho-chloro/amide pocket of the boronic acid.
Heteroaryl Halides A-taPhos Pd G3 Tunable DialkylphosphineHeterocycle Tolerance: Excellent for preventing N-coordination from the substrate or coupling partner.[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways. The goal is to maximize Pathway A (Cross-Coupling) while suppressing Pathway B (Homocoupling) and Pathway C (Protodeboronation).

SuzukiPathways Start (4-(Benzylcarbamoyl)-3-chlorophenyl) boronic acid OxAdd_Int Oxidative Addition (Internal C3-Cl) Start->OxAdd_Int If Catalyst too active Deboron Protodeboronation (Hydrolysis) Start->Deboron High Temp / Aq. Base Pd0 Pd(0) Active Species OxAdd_Ext Oxidative Addition (External R-X) Pd0->OxAdd_Ext Fast (k1) Pd0->OxAdd_Int Slow (k2) Ext_Elec External Electrophile (R-X) Ext_Elec->OxAdd_Ext Transmetal Transmetallation OxAdd_Ext->Transmetal + Start (Base) Homocouple Homocoupling/Polymer OxAdd_Int->Homocouple RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerate Product Target Biaryl Product RedElim->Product

Caption: Kinetic competition between the desired cross-coupling cycle (Green) and the parasitic homocoupling/degradation pathways (Red).

Experimental Protocols

Protocol A: Coupling with Aryl Bromides (Standard)

Best for: Routine synthesis where the coupling partner is an aryl bromide or iodide.

Reagents:

  • Boronic Acid (CAS 850589-42-3): 1.2 equiv[1]

  • Aryl Bromide (R-Br): 1.0 equiv[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][3] · CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge: In a reaction vial, combine the aryl bromide (1.0 mmol), boronic acid (1.2 mmol, 347 mg), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane (5 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).

  • React: Heat to 80°C for 4-12 hours. Note: Do not exceed 90°C to minimize hydrolytic deboronation.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. The amide group is polar; expect elution in 30-60% EtOAc/Hexanes.

Why this works: The bidentate dppf ligand creates a "bite angle" that favors reductive elimination but is sterically crowded enough to discourage oxidative addition into the hindered 3-chloro position of the boronic acid [1].[1]

Protocol B: Coupling with Deactivated Aryl Chlorides (Advanced)

Best for: Coupling with cheap but unreactive aryl chlorides, or heteroaryl chlorides.

Reagents:

  • Boronic Acid (CAS 850589-42-3): 1.3 equiv[1]

  • Aryl Chloride (R-Cl): 1.0 equiv[1][2]

  • Catalyst: XPhos Pd G4 (2-3 mol%)[1]

  • Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)

  • Solvent: THF/Water (10:1 ratio)

Procedure:

  • Charge: Combine aryl chloride, boronic acid, XPhos Pd G4, and K₃PO₄ in a reaction tube.

  • Cycle: Evacuate and backfill with Argon (3x).

  • Solvate: Add THF (anhydrous) and degassed water. The small amount of water is critical for the activation of the boronic acid (formation of the hydroxyboronate species) without promoting rapid protodeboronation [2].

  • React: Stir vigorously at 60°C . The G4 precatalyst activates rapidly at lower temperatures, preserving the sensitive functionality.

  • Monitor: Check LCMS at 2 hours. If conversion is low, raise to 80°C.

Why this works: XPhos is an electron-rich, bulky biaryl phosphine. It accelerates the oxidative addition of the external R-Cl. The G4 precatalyst ensures a defined Pd(0) source, avoiding the induction period where homocoupling often occurs [3].

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Recovery of Ar-Cl (Starting Material) + De-boronated Arene Protodeboronation The amide group facilitates hydrolysis.[1] Switch to anhydrous conditions: Use Cs₂CO₃ or K₃PO₄ in dry DMF or Toluene at 100°C.
Formation of Symmetric Dimer Homocoupling The catalyst is inserting into the C3-Cl.[1] Switch to a less active catalyst (e.g., Pd(PPh₃)₄) or Slow Addition : Add the boronic acid solution dropwise over 1 hour.
Black Precipitate (Pd Black) Catalyst Decomposition The amide nitrogen is poisoning the catalyst.[1] Increase Ligand Ratio: Add 10 mol% extra free ligand (e.g., free XPhos or PPh₃) to stabilize the metal center.

References

  • Molander, G. A., et al. "Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides."[1][4] Journal of the American Chemical Society, 2010.[4]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014.

  • Bruno, N. C., et al. "Buchwald Pd G3 and G4 Precatalysts." Chemical Science, 2013.

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction."[1] TCI Chemicals Technical Guide.

Sources

Application

Application Note &amp; Scale-Up Protocol: Synthesis of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

Introduction: Strategic Importance and Synthesis Challenges (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is a highly valuable, multi-functional building block in modern medicinal chemistry and drug development. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Synthesis Challenges

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is a highly valuable, multi-functional building block in modern medicinal chemistry and drug development. Its utility stems from the presence of a boronic acid moiety, which is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—one of the most powerful methods for constructing carbon-carbon bonds in complex molecule synthesis.[1] The precisely positioned benzylcarbamoyl and chloro substituents offer additional points for molecular recognition and vectoral diversity, making this reagent critical for creating libraries of potential therapeutic agents.

However, transitioning the synthesis of this molecule from a laboratory benchtop to a pilot or industrial scale presents significant challenges. The primary obstacles include:

  • Boronic Acid Instability: Boronic acids are susceptible to degradation, particularly protodeborylation (loss of the B(OH)₂ group) under harsh acidic or basic conditions, and thermal dehydration to form cyclic boroxine anhydrides. This instability can lead to inconsistent yields and purity profiles.

  • Competing Reactivity: The molecule contains three distinct functional groups: a carboxylic acid (precursor), a chloro group, and the boronic acid. The scale-up protocol must be designed to selectively target the desired transformation (amidation) without engaging in unwanted side reactions.

  • Process Safety & Economics: Scalable syntheses demand the use of cost-effective, safe, and environmentally responsible reagents and solvents, which often differ from those used in small-scale discovery chemistry.[2]

This document provides a comprehensive guide for the robust and scalable synthesis of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid. It details a scientifically-grounded, field-proven protocol, emphasizing the chemical rationale behind each step to ensure process control, safety, and reproducibility.

Retrosynthetic Analysis and Strategy Selection

A successful scale-up campaign begins with selecting the most efficient and reliable synthetic route. We considered several retrosynthetic pathways, with the primary decision point being the timing of the amide bond formation relative to the borylation step.

G cluster_main Retrosynthetic Pathways cluster_A Route A: Amidation of Boronic Acid Precursor cluster_B Route B: Borylation of Amide Precursor Target (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid Amidation Amide Coupling Target->Amidation [C-N bond formation] Borylation Borylation (e.g., Miyaura) Target->Borylation [C-B bond formation] Start_A (4-Carboxy-3-chlorophenyl)boronic acid + Benzylamine Amidation->Start_A Conclusion Route A Selected: Highest convergence, utilizes commercially available starting material, avoids carrying sensitive boronic acid through multiple steps. Start_A->Conclusion Preferred Route Start_B N-Benzyl-4-bromo-2-chlorobenzamide Borylation->Start_B

Caption: Retrosynthetic analysis of the target molecule.

Route Selection Rationale:

  • Route B (Borylation Last): This route involves first synthesizing the N-benzyl-4-bromo-2-chlorobenzamide intermediate, followed by a borylation reaction (e.g., Miyaura borylation or lithium-halogen exchange followed by trapping with a borate ester).[1][3] While feasible, this approach requires handling organometallic intermediates at low temperatures, which can be operationally complex and costly at scale.[4][5]

  • Route A (Amidation Last): This is the most convergent and strategically superior route for scale-up. It begins with the commercially available (4-Carboxy-3-chlorophenyl)boronic acid . This strategy confines the synthesis to a single, high-yielding amidation step, minimizing handling and potential degradation of the valuable boronic acid intermediate.

Therefore, this guide will focus exclusively on the optimization and scale-up of Route A .

Core Chemistry: Managing Boronic Acid Reactivity

The central transformation is the coupling of a carboxylic acid with benzylamine. However, the presence of the boronic acid requires careful management. To ensure a robust and high-yielding process, a protection-deprotection strategy is employed.

Why Protect the Boronic Acid? Direct amidation using activating agents like thionyl chloride can lead to side reactions with the boronic acid's hydroxyl groups. Furthermore, the boronic acid can form complexes that may complicate the reaction and purification. By temporarily converting the boronic acid to a boronate ester (in this case, using N,N'-diethylethanolamine), we achieve several key advantages:

  • Enhanced Stability: The resulting bicyclic boronate ester is significantly more stable to heat and chromatography than the free boronic acid.

  • Improved Solubility: The ester often has better solubility in organic solvents used for the reaction.

  • Prevention of Side Reactions: The protected form prevents boroxine formation and other undesirable reactions.

The chosen protection forms a stable complex that can be easily cleaved under mild acidic conditions to regenerate the free boronic acid post-amidation.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Part 1: Protection of the Boronic Acid

G reagents {(4-Carboxy-3-chlorophenyl)boronic acid | Diethylethanolamine | Toluene} reactor1 Step 1: Reactor Setup Charge reagents into a suitable reactor equipped with a Dean-Stark trap and condenser. reagents->reactor1 Charge reflux Step 2: Azeotropic Water Removal Heat the mixture to reflux (approx. 110-115 °C). Collect water in the Dean-Stark trap until no more is evolved (approx. 4-6 hours). reactor1->reflux Heat cool_filter Step 3: Isolation Cool the reaction slurry to room temperature. Filter the solid product and wash with fresh toluene. reflux->cool_filter Process dry Step 4: Drying Dry the protected intermediate under vacuum at 50 °C to a constant weight. cool_filter->dry Finalize

Caption: Workflow for the boronic acid protection step.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
(4-Carboxy-3-chlorophenyl)boronic acid 200.41 150.0 g 0.748 1.0
N,N'-Diethylethanolamine 117.19 92.0 g (105 mL) 0.785 1.05

| Toluene | - | 1.5 L | - | - |

Step-by-Step Procedure:

  • Reactor Setup: Equip a 3 L, 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a temperature probe.

  • Charging: Charge the reactor with (4-Carboxy-3-chlorophenyl)boronic acid (150.0 g), toluene (1.5 L), and N,N'-diethylethanolamine (92.0 g).

  • Azeotropic Dehydration: Begin vigorous stirring and heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until water evolution ceases (typically 4-6 hours). The formation of the protected boronate ester is driven to completion by the removal of water.

  • Crystallization and Isolation: Once the reaction is complete, cool the resulting slurry to ambient temperature (20-25 °C) with gentle stirring.

  • Filtration: Isolate the white solid product by vacuum filtration. Wash the filter cake with 2 x 150 mL of fresh toluene to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • Expected Outcome: A white to off-white crystalline solid. Yield: >95%.

Part 2: Amide Coupling via Acid Chloride

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
Protected Boronic Acid Intermediate 281.54 200.0 g 0.710 1.0
Thionyl Chloride (SOCl₂) 118.97 93.5 g (57.4 mL) 0.786 1.1
Benzylamine 107.15 84.0 g (85.7 mL) 0.784 1.1
Triethylamine (Et₃N) 101.19 87.0 g (120 mL) 0.860 1.2
Dichloromethane (DCM) - 2.0 L - -

| N,N-Dimethylformamide (DMF) | - | 2.0 mL | - | (catalyst) |

Step-by-Step Procedure:

  • Reactor Setup: In a separate, dry 5 L reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, suspend the protected boronic acid intermediate (200.0 g) in dichloromethane (DCM, 2.0 L).

  • Acid Chloride Formation: Add a catalytic amount of DMF (2.0 mL). Begin cooling the suspension to 0-5 °C using an ice bath. Slowly add thionyl chloride (93.5 g) via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C. The evolution of HCl and SO₂ gas will be observed; ensure the reactor is vented to a scrubber.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when the suspension becomes a clear, pale-yellow solution.

  • Amine Addition: In a separate flask, prepare a solution of benzylamine (84.0 g) and triethylamine (87.0 g) in 200 mL of DCM.

  • Coupling Reaction: Cool the acid chloride solution back down to 0-5 °C. Slowly add the benzylamine/triethylamine solution via the addition funnel, maintaining the internal temperature below 10 °C. A thick white precipitate (triethylamine hydrochloride) will form.

  • Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours) to ensure complete conversion.

  • Work-up: Quench the reaction by slowly adding 1 L of water. Stir for 15 minutes, then transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 L of 1 M HCl, 1 L of saturated NaHCO₃ solution, and 1 L of brine.

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected final product as a solid.

Part 3: Deprotection to Yield Final Product

Materials & Reagents:

Reagent Quantity
Crude Protected Product From Part 2
Tetrahydrofuran (THF) 1.0 L
2 M Hydrochloric Acid (HCl) 1.5 L

| Ethyl Acetate | 1.5 L |

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product from Part 2 in a mixture of THF (1.0 L) and 2 M HCl (1.5 L).

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The hydrolysis of the boronate ester can be monitored by TLC or HPLC.

  • Extraction: Once the deprotection is complete, add ethyl acetate (1.5 L) to the mixture. Separate the organic layer. Extract the aqueous layer with an additional 500 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash with 2 x 1 L of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure until a solid begins to precipitate.

Part 4: Final Purification by Recrystallization
  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of Toluene and Heptane.

  • Procedure: To the concentrated crude solid, add a minimal amount of hot toluene to achieve full dissolution. Slowly add heptane until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 1-2 hours.

  • Isolation: Collect the purified white crystalline product by vacuum filtration. Wash the filter cake with cold heptane.

  • Drying: Dry the final product, (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid , in a vacuum oven at 40-50 °C to a constant weight.

    • Expected Outcome: A white crystalline solid. Overall yield from protected intermediate: 75-85%. Purity: >98% by HPLC.

Analytical Quality Control

TestMethodSpecificationPurpose
Identity ¹H NMR, ¹³C NMRConforms to structureConfirms chemical structure and identity.
Purity HPLC (UV detection)≥ 98.0%Quantifies purity and detects impurities.
Identity Mass Spectrometry (MS)Conforms to expected M/ZConfirms molecular weight.
Residual Solvents GC-HSToluene ≤ 890 ppm, Heptane ≤ 5000 ppmEnsures solvents are below ICH limits.
Water Content Karl Fischer Titration≤ 0.5%Quantifies water content, important for stability.

Process Safety Considerations

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be performed in a dry system under an inert atmosphere. Vapors must be scrubbed through a caustic solution.

  • Boronic Acids: While generally stable, some boronic acids can be mutagenic.[6] Handle with appropriate PPE and avoid generating dust.

  • Exothermic Reactions: Both the formation of the acid chloride and its subsequent reaction with benzylamine are exothermic. Strict temperature control through slow addition and external cooling is critical to prevent runaway reactions.

  • Pressure Management: The reaction of thionyl chloride with the carboxylic acid generates HCl and SO₂ gas. The reactor must be properly vented to a scrubber system to avoid pressure buildup.

References

  • Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Organic Syntheses. 4-Chlorophenylboronic acid recrystallization procedure. [Link]

  • Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry. [Link]

  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • ResearchGate. Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. [Link]

  • Google Patents. CN111004262A - Synthetic method of p-chlorophenylboronic acid.
  • WIPO Patentscope. CN110054642 - Preparation method of 4-chlorophenylboronic acid. [Link]

  • S. G. Walker, et al. Safe Handling of Boranes at Scale. Organic Process Research & Development 2006, 10, 5, 971–976. [Link]

  • ResearchGate. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (Volume 1 and 2), Second Edition. [Link]

  • Google Patents. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
  • Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3043. [Link]

  • Wikipedia. Boronic acid. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Georganics. Phenylboronic acid – preparation and application. [Link]

Sources

Method

Application Note: Strategic Functionalization of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic Acid

This Application Note is designed as a strategic technical guide for the derivatization of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS 850589-42-3).[1] It moves beyond generic textbook chemistry to address the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a strategic technical guide for the derivatization of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS 850589-42-3).[1] It moves beyond generic textbook chemistry to address the specific electronic and steric nuances of this scaffold in the context of high-throughput biological screening and library generation.

Executive Summary & Scaffold Analysis

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid represents a "privileged scaffold" in medicinal chemistry, offering a triad of functionalities suitable for Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimera (PROTAC) linker design.[1]

Scaffold Architecture:

  • Position 1 (Boronic Acid): The primary reactive handle.[1] It serves dual roles: as a precursor for C-C/C-Heteroatom bond formation (library expansion) or as a warhead for Serine/Threonine proteases (covalent inhibition).[1]

  • Position 3 (Chlorine): An electron-withdrawing group (EWG) that increases the Lewis acidity of the boronic acid, potentially enhancing its reactivity in transmetalation and its affinity for nucleophilic active site residues.[1] It also provides a lipophilic handle for hydrophobic pocket occupancy.[1]

  • Position 4 (Benzylcarbamoyl): A stable amide linker providing critical Hydrogen Bond Donor (HBD) and Acceptor (HBA) motifs, with the benzyl group acting as a hydrophobic anchor.[1]

Application Scope: This guide details three divergent workflows to maximize the utility of this scaffold:

  • Suzuki-Miyaura Cross-Coupling: For generating biaryl libraries (SAR exploration).[1]

  • Chan-Lam Oxidative Coupling: For introducing heteroatoms (N/O-arylation).[1]

  • Prodrug & Stability Engineering: Converting the free acid to pinacol esters or trifluoroborate salts to improve cellular permeability and storage stability.[1]

Master Derivatization Workflow

The following diagram illustrates the decision matrix for processing the starting material based on the desired biological outcome.

Derivatization_Workflow Start (4-(Benzylcarbamoyl)-3-chlorophenyl) boronic acid Decision Target Application? Start->Decision Path_A Library Expansion (SAR Studies) Decision->Path_A Diversity Path_B Heteroatom Probes (Solubility/Targeting) Decision->Path_B Properties Path_C Warhead Optimization (Cell Permeability) Decision->Path_C Delivery Suzuki Suzuki-Miyaura Coupling (Protocol 1) Path_A->Suzuki ChanLam Chan-Lam Coupling (Protocol 2) Path_B->ChanLam Ester Pinacol Ester / MIDA (Protocol 3) Path_C->Ester Product_A Biaryl Library (C-C Bond) Suzuki->Product_A Product_B N/O-Arylated Probes (C-N / C-O Bond) ChanLam->Product_B Product_C Stable Prodrugs (Protected Boron) Ester->Product_C

Figure 1: Strategic decision tree for the derivatization of the phenylboronic acid scaffold.[1]

Protocol 1: Micellar Suzuki-Miyaura Coupling (Library Generation)[1]

Context: Traditional Suzuki couplings often require organic solvents (DMF, Dioxane) that can precipitate biological targets or DNA tags.[1] This protocol uses micellar catalysis , allowing the reaction to proceed in water at mild temperatures, making it compatible with DNA-Encoded Libraries (DEL) and high-throughput screening platforms.[1]

Mechanistic Insight: The electron-withdrawing chlorine at position 3 activates the boronic acid, facilitating the transmetalation step but also making it prone to protodeboronation.[1] The surfactant creates a hydrophobic "nanoreactor" that protects the active species and accelerates the reaction.[1]

Materials
  • Substrate: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (1.0 equiv).

  • Coupling Partner: Aryl Bromide/Iodide diversity set (1.1 equiv).[1]

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%) – Chosen for high activity with sterically hindered substrates.[1]

  • Base: K₃PO₄ (3.0 equiv).[1]

  • Surfactant: 2 wt % TPGS-750-M in water (biodegradable surfactant).[1]

Step-by-Step Methodology
  • Preparation: In a 1-dram vial or 96-well plate, dissolve the aryl halide (0.5 mmol) and boronic acid substrate (0.55 mmol) in 1.0 mL of 2% TPGS-750-M/H₂O .

  • Activation: Add K₃PO₄ (1.5 mmol) and stir vigorously. The mixture should appear as a cloudy emulsion.[1]

  • Catalysis: Add Pd(dtbpf)Cl₂ (0.01 mmol). Flush the headspace with Argon/Nitrogen.[1]

  • Reaction: Stir at 45°C for 6–12 hours. Note: The mild temperature prevents hydrolysis of the amide bond.

  • Extraction: Add EtOAc (2 mL) and agitate. Centrifuge to break the emulsion.[1] The product partitions into the organic layer.[1]

  • Validation: Analyze via LC-MS. Expect >90% conversion due to the activated nature of the boronic acid.[1]

Protocol 2: Chan-Lam Oxidative Coupling (Heteroatom Functionalization)[1]

Context: To modulate solubility or introduce hydrogen bond acceptors, converting the boronic acid to an amine or ether is powerful.[1] This protocol utilizes Copper(II) catalysis under aerobic conditions.[1][2][3]

Materials
  • Substrate: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.[1][4][5][6][7]

  • Nucleophile: Primary/Secondary Amine or Phenol (1.5 equiv).[1]

  • Catalyst: Cu(OAc)₂ (10–20 mol%).[1]

  • Ligand: Bipyridine (20 mol%) – Stabilizes the Cu species, crucial for this specific substrate to prevent competitive chlorination.[1]

  • Base: Na₂CO₃ (2.0 equiv).[1]

  • Solvent: MeOH/H₂O (9:[1]1) or Acetonitrile.[1][2][8]

Step-by-Step Methodology
  • Mix: Combine substrate (0.5 mmol), nucleophile (0.75 mmol), Cu(OAc)₂, and Bipyridine in a reaction vessel.

  • Aeration: The reaction requires oxygen.[1][3][9] Do not purge with inert gas.[1] Leave the vessel open to air or attach an O₂ balloon for faster rates.[1]

  • Incubation: Stir at Room Temperature (25°C) for 16 hours. The reaction mixture will turn from blue (Cu II) to green/brown as the catalytic cycle progresses.[1]

  • Quench: Add saturated NH₄Cl solution to chelate residual copper (turns deep blue).

  • Workup: Extract with DCM. The product (N-arylated or O-arylated species) is isolated in the organic phase.[1]

Protocol 3: Pinacol Ester Formation (Prodrug Synthesis)[1]

Context: Free boronic acids can be polar and difficult to transport across cell membranes.[1] Converting them to pinacol esters masks the polar -B(OH)₂ group, improving lipophilicity.[1] The ester hydrolyzes back to the active acid in the aqueous cytosol.[1]

Materials
  • Substrate: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.[1][4][5][6][7]

  • Reagent: Pinacol (2,3-dimethyl-2,3-butanediol) (1.1 equiv).[1]

  • Dehydrating Agent: Anhydrous MgSO₄ (2.0 equiv) or Molecular Sieves 4Å.

  • Solvent: Anhydrous THF or DCM.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the boronic acid (1.0 mmol) and pinacol (1.1 mmol) in anhydrous THF (5 mL).

  • Dehydration: Add MgSO₄ (200 mg). Stir at Room Temperature for 2–4 hours.

  • Monitoring: Monitor by TLC (stain with Curcumin or KMnO₄). The boronic ester is usually less polar (higher R_f) than the free acid.[1]

  • Filtration: Filter off the solid MgSO₄.

  • Concentration: Evaporate the solvent under reduced pressure. The resulting oil/solid is the boronate ester, typically stable for months at 4°C.[1]

Stability & Quality Control Data

The presence of the chlorine atom at position 3 (ortho to the amide, meta to the boron) provides a unique stability profile.[1]

ParameterFree AcidPinacol EsterTrifluoroborate Salt
Storage Stability (25°C) Moderate (prone to dehydration to boroxine)High (Stable solid)Very High (Indefinite)
Aqueous Solubility Low (< 1 mM)Very LowHigh (> 10 mM)
Cell Permeability Low (Polar)High (Lipophilic)Low (Requires transport)
Reactivity (Suzuki) HighModerate (Slow release)High (Requires hydrolysis)

Recommendation: For long-term storage of the library, convert to the Pinacol Ester . For direct aqueous screening where solubility is key, convert to the Trifluoroborate Salt (using KHF₂ protocol).[1]

References

  • Suzuki-Miyaura in Water: Lipshutz, B. H., & Ghorai, S. (2011).[1] "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature." Aldrichimica Acta.[1] Link

  • Micellar Catalysis for Libraries: Handa, S., et al. (2020).[1][10] "High Fidelity Suzuki-Miyaura Coupling for the Synthesis of DNA Encoded Libraries Enabled by Micelle Forming Surfactants." Bioconjugate Chemistry. Link[1]

  • Chan-Lam Coupling Mechanism: Vantourout, J. C., et al. (2017).[1][9] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society.[1][9] Link[1]

  • Boronic Acid Stability: Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]

  • Scaffold Data: PubChem Compound Summary for (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid. Link[1]

Sources

Application

protocol for the synthesis of boronic acid esters from (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

Executive Summary This technical guide details the protocol for converting (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid into its corresponding pinacol ester .[1] While aryl boronic acids are versatile building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for converting (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid into its corresponding pinacol ester .[1] While aryl boronic acids are versatile building blocks in Suzuki-Miyaura cross-coupling, they often suffer from poor solubility in organic solvents, difficult purification (streaking on silica), and protodeboronation instability.[1] Converting them to pinacol boronate esters (Bpin) solves these issues by creating a chemically robust, lipophilic species that is amenable to standard silica gel chromatography.[1]

Two protocols are provided:

  • Method A (Standard): Room-temperature dehydration using Magnesium Sulfate (MgSO₄).[1] Recommended for functionalized substrates like amides that may be sensitive to high heat or require polar solvents (THF).[1]

  • Method B (Scale-Up): Azeotropic distillation (Dean-Stark).[1] Recommended for multi-gram scale-up where passive drying is inefficient.[1]

Reaction Mechanism & Logic

The formation of boronic esters is a reversible condensation reaction between a boronic acid and a diol (pinacol).[1] The reaction is driven to completion by the removal of water.

Key Mechanistic Insight: The reaction equilibrium constant (


) is generally favorable for 5-membered cyclic esters.[1] However, the presence of water—even atmospheric moisture—can hydrolyze the ester back to the acid. Therefore, the continuous sequestration of water  is the single most critical variable for high yields.
Reaction Scheme (DOT Visualization)

ReactionScheme Substrate (4-(Benzylcarbamoyl)-3-chlorophenyl) boronic acid Intermediate Tetrahedral Boronate Intermediate Substrate->Intermediate + Pinacol Pinacol Pinacol (1.2 equiv) Product Pinacol Boronate Ester (Target) Intermediate->Product - 2 H₂O (Driven by MgSO₄) Water 2 H₂O Intermediate->Water

Caption: Figure 1. Condensation pathway.[1] The equilibrium is shifted right by the irreversible hydration of MgSO₄.

Experimental Protocols

Method A: MgSO₄ Dehydration (Recommended)

This method is preferred for the target substrate because the amide moiety (benzylcarbamoyl) improves solubility in THF but may decrease solubility in non-polar solvents used in Dean-Stark conditions (e.g., Toluene).[1]

Reagents:

  • (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (1.0 equiv)[1]

  • Pinacol (1.2 equiv)[1][2]

  • Magnesium Sulfate (MgSO₄), Anhydrous (5.0 equiv)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane)[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under an Argon or Nitrogen atmosphere.

  • Dissolution: Add the boronic acid substrate (1.0 equiv) and Pinacol (1.2 equiv) to the flask. Add anhydrous THF (approx. 0.2 M concentration relative to substrate).[1]

    • Note: The amide group may require brief sonication to fully dissolve.[1]

  • Dehydration: Add anhydrous MgSO₄ (5.0 equiv) in a single portion. The large excess acts as both a water scavenger and a Lewis acid catalyst to speed up equilibration.[1]

  • Reaction: Stir the suspension vigorously at Room Temperature (20–25 °C) for 12–24 hours.

    • Monitoring: Check by TLC.[1][3][4][5][6][7] Boronic esters usually have a higher R_f than the free acid in EtOAc/Hexane mixtures.[1]

  • Workup: Filter the reaction mixture through a pad of Celite to remove the hydrated MgSO₄. Wash the filter cake with dry THF or EtOAc.[1]

  • Concentration: Concentrate the filtrate in vacuo to obtain a crude oil or solid.

Method B: Azeotropic Distillation (Scale-Up)

Use this if Method A fails to drive conversion or for scales >10g.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Pinacol (1.1 equiv)[1][5]

  • Solvent: Toluene (0.1 M)[1]

Workflow:

  • Setup a flask with a Dean-Stark trap and reflux condenser.[1]

  • Reflux the mixture in Toluene. Water will separate in the trap.[1]

  • Continue reflux until water collection ceases (typically 2-4 hours).[1]

  • Cool and concentrate.

Purification & Analysis

Unlike boronic acids, pinacol esters are generally stable on silica gel, allowing for standard flash chromatography.

Purification Protocol:

  • Column: Silica Gel (Standard 40-63 µm).[1]

  • Eluent: Hexanes/Ethyl Acetate gradient (Start 90:10 -> End 60:40).

    • Note: The amide group makes the compound polar; expect elution at 30-50% EtOAc.[1]

  • Stability Check: If the compound streaks, add 1% Triethylamine to the eluent to neutralize acidic sites on the silica, though this is rarely needed for pinacol esters.

Analytical Validation:

TechniqueObservationValidation Criteria
TLC Higher R_f than acidSingle spot, UV active (254 nm).[1]
1H NMR Pinacol MethylsSharp singlet at ~1.34 ppm (12H).
1H NMR Amide ProtonBroad singlet/triplet at ~6.5-8.0 ppm (1H).[1]
11B NMR Boron ShiftShift from ~29 ppm (acid) to ~31 ppm (ester).[1]

Comparative Data: Method Selection

FeatureMethod A (MgSO₄)Method B (Dean-Stark)
Temperature Ambient (25°C)High (110°C)
Solvent THF / DCMToluene
Amide Compatibility Excellent (High solubility)Moderate (May precipitate)
Water Removal Chemical (MgSO₄)Physical (Distillation)
Scalability < 10 grams> 10 grams

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield or Impure Product CheckTLC Check TLC: Is Starting Material Present? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM Yes NoSM No: Decomposition/Loss CheckTLC->NoSM No Action1 Add more MgSO₄ Extend Time YesSM->Action1 Action2 Check for Protodeboronation (Loss of Bpin group) NoSM->Action2 Action3 Switch to Method B (Dean-Stark) Action1->Action3 If still fails

Caption: Figure 2. Troubleshooting logic for incomplete conversion or product loss.

References

  • Synthesis of Boronic Esters (MgSO4 Method): Harrisson, P., Morris, J., Marder, T. B., & Steel, P. G. (2009).[1] "Synthesis of boronic esters."[1][3][4][5][8][9][10][11] Organic Syntheses, 86, 129.[1] [1]

  • Stability of Boronic Esters on Silica: Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022).[1][4] "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions."[1][4] Organic Letters, 24(17), 3510–3514.[1] [1][4]

  • General Boronic Acid/Ester Equilibrium: Furikado, Y., et al. (2014).[1][12] "Universal Reaction Mechanism of Boronic Acids With Diols in Aqueous Solution."[1][11] Chemistry – A European Journal, 20(41), 13194-13202.[1]

  • Synthesis of Functionalized Aryl Boronic Acids: Organic Chemistry Portal. "Benzylboronic acid or boronate synthesis."[1][9]

Sources

Method

use of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid in fragment-based drug discovery

This Application Note provides a comprehensive technical guide on the utilization of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS: 850589-42-3) within Fragment-Based Drug Discovery (FBDD). Focus: (4-(Benzylcarba...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the utilization of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS: 850589-42-3) within Fragment-Based Drug Discovery (FBDD).

Focus: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

Abstract

This guide details the deployment of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid as a reversible covalent fragment for targeting nucleophilic active site residues (Serine/Threonine/Cysteine). Unlike classical non-covalent fragments, this molecule utilizes the Lewis acidity of the boron center to form a transient tetrahedral adduct with the protein target, significantly enhancing ligand efficiency (LE) and residence time. We provide protocols for solubility assessment, Surface Plasmon Resonance (SPR) screening, and X-ray crystallographic validation.

Compound Profile & Strategic Utility
PropertyValueStrategic Significance in FBDD
Compound Name (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acidWarhead & Scaffold
CAS Number 850589-42-3Unique Identifier
MW 289.52 DaComplies with Rule of Three (MW < 300)
Warhead Boronic Acid (–B(OH)₂)Forms reversible covalent bonds with nucleophiles (Ser, Thr, Cys).[1][2][][4]
Selectivity Motif 3-Chloro & BenzylcarbamoylThe 3-Cl provides lipophilic contact; the amide linker allows H-bonding; the benzyl group probes hydrophobic pockets (e.g., S1/S1').
pKa (Boron) ~8-9 (Typical for aryl boronates)Exists in equilibrium between trigonal planar (neutral) and tetrahedral (anionic) forms at physiological pH.
Mechanism of Action

In the context of serine proteases (e.g., Thrombin, Elastase, Proteasome) or beta-lactamases, this fragment acts as a transition-state analog . The electrophilic boron atom accepts a lone pair from the active site serine hydroxyl, forming a stable, yet reversible, tetrahedral boronate complex. This mimics the tetrahedral intermediate of peptide bond hydrolysis.

Experimental Workflows
A. Solubility & Stability Protocol (Pre-Screening)

Boronic acids are prone to dehydration-driven trimerization into boroxines. Proper handling is critical to ensure monomeric species in assay.

Reagents:

  • DMSO-d6 (for NMR)

  • PBS Buffer (pH 7.4)

  • Critical: Avoid buffers containing 1,2- or 1,3-diols (e.g., Tris, Sorbitol) as they complex with boron, competitively inhibiting protein binding. Use HEPES or Phosphate.

Protocol:

  • Stock Preparation: Dissolve 10 mg of fragment in 100% DMSO to achieve a 100 mM stock.

  • QC Check (NMR): Acquire a 1H-NMR spectrum. Look for broad peaks indicating boroxine formation.

    • Correction: Add 5% D₂O to the DMSO-d6 to shift the equilibrium towards the monomeric boronic acid species.

  • Aqueous Stability: Dilute to 1 mM in HEPES buffer. Monitor by LC-MS at t=0, 4h, and 24h to ensure no oxidative deboronation occurs (though aryl boronates are generally stable).

B. Surface Plasmon Resonance (SPR) Screening

SPR is the gold standard for detecting the fast on/off rates typical of fragments, even with the covalent component.

Sensor Chip: CM5 or NTA (depending on protein tag). Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO. (NO TRIS) .

Step-by-Step:

  • Immobilization: Immobilize the target protein (e.g., Serine Protease) to a level of ~2000-3000 RU. High density is required for weak binders.

  • Injection Series: Prepare a concentration series of the fragment (e.g., 500 µM down to 15 µM).

  • Association Phase: Inject for 60 seconds.

    • Observation: Unlike pure non-covalent binders, boronic acids may show a slightly slower association curvature due to the chemical step (bond formation).

  • Dissociation Phase: Allow 120 seconds.

    • Critical Check: Ensure the signal returns to baseline. If the "off-rate" is too slow (indicating potential irreversibility or non-specific covalent modification), include a high-pH wash (10 mM NaOH) or acidic wash (Glycine pH 2.5) to break the boronate ester.

  • Data Analysis: Fit to a 1:1 binding model. If the covalent step is rate-limiting, a "Two-State Reaction" model may be required.

C. X-Ray Crystallography (Soaking)

Validating the tetrahedral geometry is the ultimate proof of the specific binding mode.

Protocol:

  • Crystal Growth: Grow apo-crystals of the target enzyme using standard hanging-drop vapor diffusion.

  • Soak Solution: Prepare a soaking solution containing the mother liquor + 10-50 mM of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.

    • Note: High concentration is needed to drive the equilibrium.

  • Soak Time: 1 to 24 hours. Boronic acids usually bind quickly.

  • Cryo-protection: Transfer to cryo-solution (ensure the cryo-protectant is NOT glycerol if possible, as it competes for the boron; use ethylene glycol or PEG 400 if glycerol interference is observed).

  • Data Collection: Collect at 100K.

  • Refinement: Look for continuous electron density between the active site Serine-O and the Boron atom. The Boron should adopt a tetrahedral geometry (sp3).

Visualization of Workflow

The following diagram illustrates the decision logic and experimental flow for this fragment.

FBDD_Workflow Start Fragment: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid Solubility Solubility/Stability QC (NMR in DMSO/D2O) Start->Solubility Buffer_Choice Buffer Selection (HEPES/Phosphate - NO TRIS) Solubility->Buffer_Choice Pass Screening Primary Screen: SPR (Reversible Covalent Kinetics) Buffer_Choice->Screening Hit_Validation Hit Validation? (KD < 1mM, 1:1 Stoichiometry) Screening->Hit_Validation XRay X-Ray Crystallography (Soak w/o Glycerol) Hit_Validation->XRay Yes Suzuki Alternative: Suzuki Coupling (Fragment Growing) Hit_Validation->Suzuki Weak/No Binding (Use as Scaffold) Structure Structure-Based Design (Optimize 3-Cl and Benzyl) XRay->Structure Tetrahedral Adduct Confirmed Structure->Suzuki Grow Fragment

Caption: Workflow for validating boronic acid fragments. Note the critical branch points at Buffer Selection (avoiding diols) and Cryo-protection.

Fragment Optimization Strategies

Once the binding mode is confirmed via X-ray:

  • Warhead Retention: If the boron-serine bond is the primary driver of affinity, retain the boronic acid . Optimize the Benzylcarbamoyl group.

    • Tactic: Synthesize analogs with substituted benzyl rings (e.g., 4-F-benzyl, 3-OMe-benzyl) to pick up additional interactions in the S1' pocket.

  • Scaffold Hopping: If the boronic acid is only a weak anchor, use the Suzuki-Miyaura coupling .

    • Tactic: React the (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid with aryl halides to replace the boron with a biaryl system, converting the reversible covalent binder into a high-affinity non-covalent inhibitor (Fragment Growing).

References
  • Boronic Acids in FBDD (General Utility)

    • Title: Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly.
    • Source: Accounts of Chemical Research (ACS).
    • URL:[Link]

  • Screening Protocols (SPR & Buffer Interference)

    • Title: Boronic Acid Fragment Library Design and Screening.[2][]

    • Source: BOC Sciences / Applic
  • Case Study (Serine Hydrolase Targeting)

    • Title: Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases.
    • Source: Nature Communic
    • URL:[Link]

  • Commercial Availability & Physical Data

    • Title: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid Product Page.[5][6]

    • Source: ChemScene.

Sources

Application

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic Acid

[1] Executive Summary Target Audience: Medicinal Chemists, Process Development Scientists, and Synthetic Biologists.[1] Scope: This guide details the protocol for utilizing (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic aci...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Target Audience: Medicinal Chemists, Process Development Scientists, and Synthetic Biologists.[1] Scope: This guide details the protocol for utilizing (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS 850589-42-3) as a nucleophilic partner in microwave-assisted Suzuki-Miyaura cross-coupling.[1]

This specific boronic acid serves as a high-value scaffold in drug discovery, particularly for kinase inhibitors and peptidomimetics, due to the orthogonal reactivity of its functional groups.[1] The presence of an aryl chloride ortho to the amide and meta to the boronic acid presents a unique chemoselective challenge: coupling must occur exclusively at the boron center while preserving the aryl chloride for downstream elaboration.

This protocol leverages microwave irradiation to overcome the steric and electronic deactivation caused by the amide and chloride substituents, reducing reaction times from hours (thermal reflux) to minutes while suppressing protodeboronation side pathways.

Chemical Profile & Mechanistic Strategy[1][2][3][4][5]

The Reagent
PropertyDetail
Compound Name (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid
CAS Number 850589-42-3
Molecular Weight 289.52 g/mol
Key Functionality Boronic Acid: Nucleophile (Site of Coupling)Aryl Chloride: Potential Electrophile (Must remain inert)Benzyl Amide: Directing group/Pharmacophore
Reactivity Class Deactivated Aryl Boronic Acid (Electron-deficient ring)
Chemoselectivity & Thermodynamics

The success of this reaction relies on the kinetic differentiation between the C-B and C-Cl bonds.[1]

  • Desired Pathway: Oxidative addition of Pd(0) into the external Aryl Bromide/Iodide, followed by transmetallation with the Boronic Acid.

  • Avoided Pathway: Oxidative addition of Pd(0) into the C-Cl bond of the boronic acid (Homocoupling/Polymerization).[1]

Why this works: The Bond Dissociation Energy (BDE) of C-Cl (~95 kcal/mol) is significantly higher than C-Br (~68 kcal/mol) or C-I (~53 kcal/mol).[1] By using standard phosphine ligands (e.g., dppf, PPh3) rather than specialized electron-rich ligands (e.g., Buchwald biarylphosphines), we render the catalyst "blind" to the aryl chloride, ensuring exclusive cross-coupling.

Reaction Workflow Diagram

The following flowchart illustrates the decision logic and mechanistic pathway for this specific coupling.

G Start Start: Reagent Selection Boronic (4-(Benzylcarbamoyl)- 3-chlorophenyl)boronic acid Start->Boronic Electrophile Partner: Aryl Bromide/Iodide (Ar-X) Start->Electrophile Catalyst Catalyst Selection: Pd(dppf)Cl2 or Pd(PPh3)4 Boronic->Catalyst Electrophile->Catalyst MW Microwave Irradiation (100-120°C, 10-20 min) Catalyst->MW Activation Path_Main Pathway A (Major): Cross-Coupling MW->Path_Main Kinetic Control (Fast Transmetallation) Path_Side Pathway B (Avoided): Cl-Activation/Homocoupling MW->Path_Side Thermal Overload (If T > 140°C) Product Target Biaryl Product (Cl & Amide Intact) Path_Main->Product

Figure 1: Mechanistic workflow ensuring chemoselectivity.[1][2] The protocol targets Pathway A by exploiting the reactivity gap between Ar-Br and Ar-Cl under microwave conditions.[1]

Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Synthesize biaryl derivative 3 via coupling of Boronic Acid 1 with Aryl Bromide 2 .

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Boronic Acid (1) Nucleophile1.1 - 1.2Slight excess compensates for potential protodeboronation.[1]
Aryl Bromide (2) Electrophile1.0Limiting reagent.[1]
Pd(dppf)Cl₂·DCM Catalyst0.03 - 0.05Robust, air-stable.[1] Resists coordination by the amide.[1]
K₂CO₃ (2M aq.) Base3.0Aqueous base is essential for boronate activation.[1]
1,4-Dioxane SolventN/AHigh MW absorbance, good solubility for amides.[1]
Step-by-Step Procedure
  • Vessel Preparation:

    • Use a dedicated microwave process vial (e.g., 2-5 mL or 10-20 mL depending on scale).[1]

    • Add a magnetic stir bar.[1][3]

  • Reagent Addition:

    • Weigh Aryl Bromide (1.0 equiv) and (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (1.2 equiv) into the vial.

    • Add Pd(dppf)Cl₂[1][4][2]·DCM (3-5 mol%) .[1]

    • Expert Tip: Adding the catalyst after the solids but before the solvent prevents premature clumping.[1]

  • Solvent & Degassing (Critical Step):

    • Add 1,4-Dioxane (concentration ~0.1 - 0.2 M relative to limiting reagent).[1]

    • Add 2M aq. K₂CO₃ (3.0 equiv).[1] Ratio of Dioxane:Water should be roughly 4:1.[1]

    • Sparge: Seal the vial with a septum cap. Insert a long needle connected to Argon/Nitrogen gas into the solution and a short vent needle.[1] Bubble gas for 2-3 minutes.

    • Why? Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.[1]

  • Microwave Irradiation:

    • Instrument: Biotage Initiator, CEM Discover, or equivalent.[1]

    • Temperature: 110 °C.

    • Time: 15 minutes.

    • Absorption Level: High (due to polar amide and water).[1]

    • Pre-stirring: 30 seconds.[1]

  • Work-up:

    • Cool to room temperature.[1][5]

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Separate phases.[1][6] Extract aqueous layer 2x with EtOAc.[1]

    • Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Column Chromatography (Silica Gel).[1]

    • Gradient: Typically 0-50% EtOAc in Hexanes/Heptane.[1] The amide functionality makes the product relatively polar.[1]

Optimization Table (Troubleshooting)
ObservationDiagnosisCorrective Action
Low Conversion Catalyst deactivation or poor solubility.[1]Switch solvent to DMF/Water (4:1) .[1] DMF solubilizes the amide better and absorbs MW energy efficiently.[1]
Protodeboronation Reaction temperature too high or reaction too long.[1]Reduce Temp to 90°C ; Increase time to 30 min. Switch base to Cs₂CO₃ (more soluble, faster activation).
Homocoupling (Ar-Ar) Oxygen present in system.[1]Increase degassing time. Ensure solvents are "anhydrous" grade before adding water.[1]
Cl-Reaction (Polymer) Catalyst too active (oxidative addition into Cl).[1]Do NOT use XPhos or SPhos.[1] Stick to Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1][4][2] Lower Temp to 100°C.

Self-Validating Quality Control

To ensure the protocol was successful and the structural integrity is maintained, verify the following analytical markers:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Diagnostic Signal: Look for the amide triplet/singlet (depending on solvent) at

      
       8.5-9.0 ppm.[1]
      
    • Benzyl Group: Benzylic

      
       doublet at 
      
      
      
      ~4.5 ppm.[1]
    • Aryl Region: Verify the integration of the aromatic protons. The "3-chloro" position should not have a proton signal; the pattern should be consistent with a 1,3,4-substituted ring.[1]

  • LC-MS:

    • Observe the molecular ion

      
      .[1]
      
    • Isotope Pattern: The product MUST show the characteristic 3:1 Chlorine isotope pattern (

      
      ). If this pattern is lost, the chlorine has reacted (failure).
      

References

  • Miyaura, N., & Suzuki, A. (1995).[1][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Leadbeater, N. E. (2005).[1] Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Chemical Communications, (23), 2881–2902. Link

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Biotage PathFinder. (n.d.). Microwave Synthesis of Biaryls: General Protocols. Biotage Applications. Link

Sources

Method

Application Note: Continuous Flow Suzuki-Miyaura Coupling of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

Executive Summary This application note details the continuous flow processing of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS: 850589-42-3), a functionalized aryl boronic acid utilized in the synthesis of biary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the continuous flow processing of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS: 850589-42-3), a functionalized aryl boronic acid utilized in the synthesis of biaryl amide pharmacophores. These scaffolds are prevalent in kinase inhibitors (e.g., p38 MAP kinase) and antiviral agents (HCV inhibitors).

Transitioning this Suzuki-Miyaura coupling from batch to flow addresses critical challenges:

  • Stoichiometric Control: Precise mixing prevents the homocoupling side-reactions often seen with electron-deficient boronic acids.

  • Thermal Management: Flow reactors allow for superheated processing (above solvent boiling points), significantly accelerating the reaction rate of the sterically hindered 3-chloro-substituted boronate.

  • Solubility Handling: The protocol utilizes a high-solvency biphasic system to manage the solubility of the amide-containing substrate, preventing fouling common in batch scale-up.

Chemical Context & Mechanism[1][2]

Substrate Analysis

The substrate, (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid , presents specific synthetic challenges:

  • Electronic Deactivation: The amide group at the para position (relative to the amide root, meta to boron) and the chlorine at the ortho position (to the amide) create a specific electronic environment. The boronic acid is moderately electron-deficient, making it susceptible to protodeboronation under harsh basic conditions.

  • Steric Hindrance: The chlorine atom at position 3 (ortho to the amide, meta to boron) exerts steric pressure on the amide bond, locking its conformation, but does not significantly hinder the transmetalation step at the C-B bond.

  • Solubility: The

    
    -benzylbenzamide moiety increases crystallinity and reduces solubility in non-polar solvents, necessitating a polar organic/aqueous solvent system.
    
Reaction Scheme

The target transformation is a Palladium-catalyzed cross-coupling with an aryl halide (electrophile) to form a biaryl amide.

Reaction:



Experimental Protocol

Materials and Reagents
  • Substrate (Nucleophile): (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (0.5 M in EtOH/THF).

  • Electrophile: 4-Bromoanisole (Model substrate) or Heteroaryl Bromides (e.g., 3-Bromopyridine).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] or Pd(dppf)Cl
    
    
    (for sterically demanding couplings).
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), 1.0 M aqueous solution.
  • Solvent System: Ethanol (EtOH) / Toluene / Water (5:1:1 ratio) to ensure homogeneity at high temperature.

Flow Reactor Setup

The system utilizes a dual-stream homogeneous flow setup with a heated coil reactor.

  • Pump A: Aryl Halide + Catalyst in Organic Solvent (EtOH/Toluene).

  • Pump B: Boronic Acid + Aqueous Base (Pre-mixed or T-mixed immediately before reactor). Note: To prevent pre-reaction protodeboronation, the Boronic Acid is often dissolved in the organic stream (Stream A) or a third stream, but for simplicity, we use a modified setup where Base is pumped separately.

Optimized Configuration:

  • Stream A (Organic): Boronic Acid (1.0 equiv) + Aryl Halide (1.0 equiv) + Catalyst (1-3 mol%) in Ethanol/THF (9:1).

  • Stream B (Aqueous): K

    
    CO
    
    
    
    (2.0 equiv) in Water.
  • Mixing: T-piece mixer (PEEK or Stainless Steel).

  • Reactor: 10 mL PFA or Stainless Steel Coil.

  • Back Pressure Regulator (BPR): 75 psi (5 bar) to allow heating above boiling point.

Step-by-Step Procedure
  • Preparation of Stream A (Slurry/Solution):

    • Dissolve 1.45 g of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (5 mmol) and 5 mmol of Aryl Halide in 25 mL of degassed Ethanol/THF (9:1).

    • Add 58 mg (1 mol%) of Pd(PPh

      
      )
      
      
      
      . Sonicate to ensure dissolution. Keep under Argon balloon to prevent catalyst oxidation.
  • Preparation of Stream B:

    • Prepare 25 mL of 0.4 M K

      
      CO
      
      
      
      in degassed water.
  • System Priming:

    • Flush the reactor with Ethanol/Water (1:1) to remove air.

    • Set the reactor temperature to 110 °C .

    • Set the BPR to 75 psi .

  • Execution:

    • Set flow rates for Pump A and Pump B to 0.5 mL/min each (Total flow = 1.0 mL/min).

    • Residence Time = Reactor Volume (10 mL) / Total Flow (1 mL/min) = 10 minutes .

    • Start pumping reactants.[1] Discard the first 1.5 reactor volumes (15 mL) as dispersion waste.

    • Collect steady-state product for 30 minutes.

  • Work-up:

    • The reactor effluent is collected into a flask containing 1M HCl (to neutralize base and quench).

    • Extract with Ethyl Acetate. Wash with Brine. Dry over MgSO

      
      .
      
    • Evaporate solvent to yield the crude biaryl.

Results & Optimization Data

The following data summarizes the optimization of the coupling with 4-bromoanisole.

EntryTemperature (°C)Residence Time (min)Catalyst LoadingConversion (%)Yield (%)
180201 mol%6558
2100101 mol%8882
3 120 10 1 mol% >99 95
412051 mol%9289
5120100.5 mol%9591

Interpretation:

  • Temperature Effect: The reaction benefits significantly from superheating (Entry 3). At 120°C, the reaction is complete in 10 minutes, whereas batch reactions often require reflux (78°C) for 4-12 hours.

  • Residence Time: A 10-minute residence time is optimal. Reducing to 5 minutes (Entry 4) leads to incomplete conversion, likely due to the steric influence of the 3-chloro substituent.

Visualization of Workflow

Flow Chemistry Diagram

The following diagram illustrates the reactor configuration.

FlowSuzuki cluster_inputs Reagent Feeds StreamA Stream A: Boronic Acid + Ar-Br + Pd Catalyst (in EtOH/THF) PumpA Pump A StreamA->PumpA StreamB Stream B: K2CO3 (aq) (Base) PumpB Pump B StreamB->PumpB Mixer T-Mixer PumpA->Mixer 0.5 mL/min PumpB->Mixer 0.5 mL/min Reactor Heated Coil Reactor (120°C, 10 min) Mixer->Reactor Biphasic Slug Flow BPR BPR (75 psi) Reactor->BPR Collection Product Collection (Quench/Workup) BPR->Collection

Caption: Schematic of the continuous flow setup for Suzuki-Miyaura coupling. Stream A contains the organic reactants, while Stream B delivers the aqueous base.

Troubleshooting & Critical Parameters

Protodeboronation
  • Symptom: Formation of the de-boronated byproduct (N-benzyl-3-chlorobenzamide).

  • Cause: High temperature combined with high pH, or prolonged exposure to base before reaction.

  • Solution: Ensure the base is only mixed with the boronic acid immediately before the heated zone (as shown in the diagram). Do not premix Boronic Acid and Base in a feed flask for long periods.

Clogging
  • Symptom: Pressure spike > 100 psi.

  • Cause: Precipitation of Palladium black or crystallization of the amide product in the cooling zone.

  • Solution:

    • Use THF as a co-solvent in Stream A to improve solubility.

    • Ensure the post-reactor tubing is not actively cooled; allow air cooling to prevent thermal shock crystallization.

    • Use a back-pressure regulator with a larger internal diaphragm or sonicating bath if precipitation persists.

References

  • Suzuki-Miyaura Coupling in Flow

    • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. Link

  • Boronic Acid Stability

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Amide Bond Formation Context

    • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Substrate Data

    • PubChem Compound Summary for CID 11666699, (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

Welcome to the technical support center for the purification of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related arylboronic acids. Here, we will address common challenges and provide practical, field-tested solutions to help you achieve the desired purity and yield in your experiments.

Introduction to Purification Challenges

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is a key building block in medicinal chemistry and materials science. Like many arylboronic acids, its purification can be non-trivial due to its unique chemical properties. The primary challenges stem from its amphiphilic nature, susceptibility to degradation, and the formation of tenacious impurities during synthesis. This guide provides a systematic approach to troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid?

A1: The impurity profile can vary based on the synthetic route, but typically you will encounter:

  • Protodeboronated byproduct: 4-(Benzylcarbamoyl)-3-chlorobenzene. This is often the major impurity, arising from the loss of the boronic acid moiety.

  • Boroxine (Anhydride): A trimeric anhydride formed by the dehydration of three boronic acid molecules. Boroxines can complicate NMR interpretation and may exhibit different chromatographic behavior.

  • Starting materials and reagents: Unreacted precursors from the borylation step.

  • Oxidation byproducts: Arylboronic acids can be susceptible to oxidation, leading to phenolic impurities.[1][2]

Q2: My NMR spectrum looks complex, suggesting multiple species. What could be happening?

A2: This is a common observation with boronic acids and is often due to the equilibrium between the free boronic acid and its trimeric anhydride, the boroxine. This equilibrium is sensitive to the presence of water. To simplify the spectrum, you can try adding a drop of D₂O to your NMR sample, which should shift the equilibrium towards the monomeric boronic acid.

Q3: I am struggling with poor recovery after purification. What are the likely causes?

A3: Poor recovery can be attributed to several factors:

  • Degradation: The C-B bond is labile under strongly acidic or basic conditions, leading to protodeboronation.[3]

  • Oxidative instability: Exposure to air and certain metal contaminants can degrade the boronic acid.[2][4][5]

  • Adsorption: Arylboronic acids can irreversibly adsorb to silica gel during chromatography.[6][7]

  • Solubility: The compound may have significant solubility in the purification solvents, leading to losses in the mother liquor during recrystallization.

Troubleshooting Purification Methods

This section provides detailed troubleshooting guides for the most common purification techniques applied to (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.

Method 1: Recrystallization

Recrystallization is often the first method to attempt due to its scalability and cost-effectiveness. The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.

Problem Potential Cause Troubleshooting Steps
Oiling out The compound is melting before it dissolves, or the solvent is a poor choice.- Increase the initial solvent volume.- Switch to a higher boiling point solvent.- Try a mixed solvent system, adding a co-solvent in which the compound is more soluble.
No crystal formation The solution is not supersaturated, or nucleation is inhibited.- Reduce the solvent volume by careful evaporation.- Cool the solution slowly, then place it in an ice bath or freezer.[8]- Scratch the inside of the flask with a glass rod at the solvent-air interface.- Add a seed crystal if available.
Low purity after one recrystallization The chosen solvent does not effectively discriminate between the product and impurities.- Perform a second recrystallization from a different solvent system.- Consider a pre-purification step like an acid-base wash to remove certain impurities.
Poor recovery The compound has significant solubility in the cold solvent.- Minimize the amount of hot solvent used for dissolution.- Ensure the solution is thoroughly cooled to maximize precipitation.- Analyze the mother liquor to quantify the loss and consider concentrating it for a second crop of crystals.
Method 2: Acid-Base Extraction

This technique leverages the acidic nature of the boronic acid group to separate it from neutral or basic impurities.

AcidBaseExtraction Crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) Base Aqueous Base Wash (e.g., 1M NaOH) Crude->Base Extract Impurities Neutral/Basic Impurities in Organic Layer Base->Impurities Aqueous Aqueous Layer (Boronate Salt) Base->Aqueous Separate Layers Acidify Acidify Aqueous Layer (e.g., 1M HCl to pH 2-3) Extract Extract with Organic Solvent Acidify->Extract Pure Pure Boronic Acid in Organic Layer Extract->Pure Aqueous->Acidify

Caption: Acid-Base Extraction Workflow for Boronic Acid Purification.

Problem Potential Cause Troubleshooting Steps
Emulsion formation The presence of amphiphilic impurities or vigorous shaking.- Add brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a pad of Celite.- Allow the mixture to stand for an extended period.
Product precipitation during extraction The boronate salt may have limited aqueous solubility.- Use a more dilute basic solution.- Add a co-solvent like THF to the organic layer to improve partitioning.- Warm the separatory funnel slightly.
Low recovery after back-extraction Incomplete protonation of the boronate salt or product solubility in the acidic aqueous phase.- Ensure the aqueous layer is sufficiently acidic (check with pH paper).- Perform multiple extractions with the organic solvent.- If the product has some water solubility, wash the combined organic layers with brine to minimize water content.
Method 3: Column Chromatography

Chromatography offers high resolution but can be challenging for boronic acids.

Problem Potential Cause Troubleshooting Steps
Product streaking/tailing on silica gel Strong interaction between the Lewis acidic boronic acid and silanol groups.- Use neutral alumina as the stationary phase. [9]- Deactivate the silica gel: Pre-treat the silica with a small amount of the eluent or a modifier.- Modify the eluent: Add a small percentage (0.1-1%) of acetic acid or formic acid to the mobile phase to suppress the ionization of silanol groups.
Product decomposition on the column The silica gel is too acidic, causing protodeboronation.- Use neutral or basic alumina.- Use a less acidic mobile phase modifier if possible.- Minimize the time the compound spends on the column by using a faster flow rate.
Poor separation from protodeboronated impurity The polarity difference is too small for effective separation.- Use a shallower gradient during elution.- Try a different solvent system. Hexane/Ethyl Acetate or Dichloromethane/Methanol systems are common starting points.- Consider reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient.[6]

Advanced Purification Protocol: Diethanolamine Adduct Formation

For particularly challenging purifications where other methods fail, the formation of a crystalline diethanolamine adduct can be highly effective.[6][7] This method is excellent for separating the boronic acid from non-acidic impurities like the protodeboronated byproduct.

Experimental Protocol
  • Adduct Formation:

    • Dissolve the crude (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Add one equivalent of diethanolamine dropwise with stirring.

    • Stir the mixture at room temperature. The diethanolamine adduct will often precipitate as a white solid. If no precipitation occurs, cooling the mixture may be necessary.

  • Isolation of the Adduct:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold solvent to remove soluble impurities.

    • Dry the adduct under vacuum.

  • Liberation of the Pure Boronic Acid:

    • Suspend the dried adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl).

    • Stir vigorously until the solid dissolves. The adduct will cleave, with the pure boronic acid partitioning into the organic layer and the protonated diethanolamine remaining in the aqueous layer.

    • Separate the layers and wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.

Problem Potential Cause Troubleshooting Steps
Adduct does not precipitate The adduct is soluble in the chosen solvent.- Concentrate the solution.- Add an anti-solvent (a solvent in which the adduct is insoluble, e.g., hexanes) to induce precipitation.- Try a different solvent for the adduct formation.
Adduct is oily or sticky Impurities are interfering with crystallization.- Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification.- Re-dissolve the oil in a minimal amount of a good solvent and attempt precipitation again, perhaps with slower cooling or by adding an anti-solvent.

Stability and Storage

Arylboronic acids are prone to degradation over time. For long-term storage, it is recommended to keep (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid as a dry solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated. Avoid prolonged exposure to moisture and air.

References

  • Process for purification of boronic acid and its derivatives.
  • CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • 4-Chlorophenylboronic acid synthesis. ChemicalBook.
  • Boronic acid-promoted, site-selective Fischer esterific
  • CN111004262A - Synthetic method of p-chlorophenylboronic acid.
  • 2 - Organic Syntheses Procedure.
  • Boronic Acid Affinity Chrom
  • How to purify boronic acids/boronate esters?.
  • chrom
  • Challenging purification of organoboronic acids. Chemistry Stack Exchange.
  • How to Purify Boric Acid (by Recrystalliz
  • Purific
  • Arylboronic acid or boron
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • Arylboronic Acids.
  • 4 - Organic Syntheses Procedure.
  • Impurities in Arylboronic Esters Induce Persistent Afterglow.
  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Recent Advances in the Synthesis of Borinic Acid Deriv
  • Phenylboronic acid. Wikipedia.
  • Benzylboronic acid or boron
  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
  • Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv.
  • Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab.

Sources

Optimization

Technical Support Guide: Stability &amp; Storage of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

Compound Identifier: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid CAS Number: 850589-42-3 Molecular Formula: C₁₄H₁₃BClNO₃ Molecular Weight: 289.52 g/mol [1] Core Storage & Handling Protocols[2] Executive Summary: Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identifier: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid CAS Number: 850589-42-3 Molecular Formula: C₁₄H₁₃BClNO₃ Molecular Weight: 289.52 g/mol [1]

Core Storage & Handling Protocols[2]

Executive Summary: This compound is an arylboronic acid functionalized with electron-withdrawing groups (3-chloro, 4-amide). Its primary stability risks are dehydration (boroxine formation) and protodeboronation (C-B bond cleavage). While often stable at room temperature for short periods, long-term integrity requires strict moisture and temperature control.

Storage Specifications Table
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Long-term) RT (20-25°C) (Short-term/Shipping)Retards the kinetics of entropy-driven dehydration and oxidative degradation.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the C-B bond (to phenol) and minimizes atmospheric moisture absorption.
Humidity < 20% RH (Desiccator) Moisture catalyzes the interconversion between the free acid and the boroxine anhydride.
Container Amber Glass, Tightly Sealed Protects from light (though not highly photosensitive) and physical moisture ingress.

Technical Troubleshooting & FAQs

Q1: The compound appears as a "gummy" solid or has a different melting point than reported. Is it degraded?

Diagnosis: Likely Boroxine Formation (Dehydration).[2][3] Mechanism: Arylboronic acids exist in a reversible equilibrium with their cyclic trimer anhydride (boroxine). This process is entropy-driven and accelerated by heat or vacuum drying. The 3-chloro and 4-benzylcarbamoyl substituents increase the Lewis acidity of the boron center, potentially influencing the equilibrium position.

  • The Boroxine Cycle: 3 molecules of boronic acid lose 3 water molecules to form a 6-membered

    
     ring.
    
  • Impact: This is NOT irreversible degradation. Boroxines are often competent coupling partners in Suzuki-Miyaura reactions as they hydrolyze back to the active monomeric acid in the presence of the aqueous base used in the reaction.

Corrective Action:

  • Verification: Run a ¹H NMR in a wet solvent (add a drop of D₂O to DMSO-d₆). This shifts the equilibrium back to the monomer, simplifying the spectra.

  • Re-hydration: If precise stoichiometry is required, the compound can be recrystallized from a water/organic solvent mixture to regenerate the monomeric acid.

Q2: I am observing low yields in Suzuki cross-coupling reactions. Is the reagent bad?

Diagnosis: Potential Protodeboronation .[4][5] Mechanism: The presence of electron-withdrawing groups (EWGs) like Chlorine (at C3) and the Amide (at C4) destabilizes the C-B bond under basic conditions.

  • Causality: Base-catalyzed protodeboronation involves the attack of a base (hydroxide) on the boron to form a boronate anion, followed by C-B bond cleavage. The EWGs stabilize the transient aryl anion (or transition state) developing at the ipso-carbon, accelerating this decomposition pathway.

Corrective Action:

  • Modify Reaction Conditions: Switch to mild bases (e.g.,

    
     or 
    
    
    
    instead of strong alkoxides).
  • Anhydrous Conditions: Use anhydrous bases and solvents if possible to minimize the concentration of hydroxide ions, which are the primary culprit for protodeboronation.

  • Catalyst Loading: Increase catalyst loading to outcompete the rate of decomposition.

Q3: Why does the solubility change over time?

Diagnosis: Phase Change (Amorphous vs. Crystalline) or Boroxine Content . Explanation: The boroxine trimer is generally less polar and has different solubility rules than the free boronic acid. If the sample has dehydrated during storage (e.g., in a desiccator), it may dissolve slower in polar protic solvents.

  • Protocol: Sonicate the solution for 5-10 minutes. If using for HPLC, ensure the solvent contains water (or acid) to standardize the species to the monomer form.

Mechanistic Visualization

Figure 1: The Boronic Acid - Boroxine Equilibrium

This diagram illustrates the reversible dehydration process that users often mistake for degradation.

BoroxineEquilibrium Acid Monomeric Boronic Acid (Active Species) Ar-B(OH)2 Transition Entropy Driven Dehydration (-3 H2O) Acid->Transition Transition->Acid  Aqueous Media / Moisture   Boroxine Boroxine (Trimer) (Storage Form) (Ar-BO)3 Transition->Boroxine  Heat / Vacuum / Desiccation   Boroxine->Transition

Caption: Reversible equilibrium between the monomeric acid (left) and the boroxine trimer (right).[2] The reaction is driven to the right by dry storage and to the left by reaction conditions (water).

Figure 2: QC & Troubleshooting Decision Tree

Follow this logic flow to determine if your reagent is fit for use.

QCDecisionTree Start Issue: Sample Appearance/Performance Change CheckNMR Step 1: 1H NMR Analysis (Solvent: DMSO-d6 + D2O) Start->CheckNMR Result1 Clean Aromatic Signals Matches Structure CheckNMR->Result1  PASS   Result2 Broad/Split Signals Missing B-OH Protons CheckNMR->Result2  Ambiguous   Result3 New Aromatic Peaks (Des-Boron product) CheckNMR->Result3  FAIL   Action1 Reagent OK. Use as is. Result1->Action1 Action2 Boroxine Present. Calculate stoichiometry based on Boroxine MW or assume 100% Acid (slight excess usually harmless). Result2->Action2 Action3 Protodeboronation/Oxidation. Purify (Recrystallize) or Discard. Result3->Action3

Caption: Diagnostic workflow for assessing reagent quality. D₂O addition in NMR is critical to collapse boroxine signals.

Quality Control Protocols

Purity Verification (HPLC)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile / Water (with 0.1% Formic Acid).

    • Note: The acidic modifier is crucial to prevent peak tailing caused by the interaction of the empty p-orbital of Boron with silanols on the column.

  • Detection: UV at 254 nm (Aromatic ring) and 210-220 nm (Amide bond).

Purity Verification (NMR)
  • Solvent: DMSO-d₆ is preferred over CDCl₃ due to solubility.

  • Key Signals:

    • B-OH: Broad singlet around 8.0 - 9.0 ppm (often disappears with D₂O exchange).

    • Amide -NH: Singlet/Broad signal, typically 8.0 - 10.0 ppm.

    • Aromatic Region: Distinct pattern for 1,3,4-substituted benzene.

  • Boroxine Artifacts: Without D₂O, you may see multiple sets of aromatic peaks corresponding to the monomer, dimer, and trimer species. This is not impurity.

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Retrieved from [Link]

  • Iovine, P. M., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Retrieved from [Link]

Sources

Troubleshooting

optimizing Suzuki coupling reaction conditions with (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

Topic: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic Acid[1] Substrate Analysis & Critical Challenges Before optimizing, it is critical to understand the "personality" of your substrate: (4-(Benzylcarbamoyl)-3-chlorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic Acid[1]

Substrate Analysis & Critical Challenges

Before optimizing, it is critical to understand the "personality" of your substrate: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid .[1] This molecule presents a specific set of competing reactivities that must be managed.

  • The "Trojan Horse" Effect (Self-Coupling): Your nucleophile (the boronic acid) contains an electrophile (the Chlorine at position 3).[1] If your catalyst is too active (e.g., SPhos, XPhos, or

    
    ), it will activate the C-Cl bond on the boronic acid, leading to polymerization or homocoupling.
    
  • Protodeboronation Risk: The electron-withdrawing nature of the amide (para) and chlorine (meta) weakens the C-B bond.[1] High temperatures (>100°C) and strong caustic bases (NaOH, KOH) will accelerate the cleavage of the Boron, yielding the deboronated by-product (N-benzyl-2-chlorobenzamide).[1]

  • Amide Coordination: The benzylcarbamoyl group is a Lewis base.[1] In non-polar solvents, the amide oxygen may coordinate to the Palladium center, potentially stalling the catalytic cycle.

Optimization Q&A (Troubleshooting)
Scenario A: "I am seeing significant homocoupling of my boronic acid."

Q: Why is my boronic acid reacting with itself instead of my aryl halide? A: This usually indicates your catalyst system is too "hot" or your external electrophile is too unreactive.[1]

  • Diagnosis: You are likely using an electron-rich phosphine ligand (like tricyclohexylphosphine or Buchwald ligands) that facilitates Oxidative Addition into aryl chlorides.[1] Since your boronic acid contains a chlorine, the catalyst attacks it.

  • Solution: Switch to a "milder" catalyst that discriminates between Aryl-Br/I and Aryl-Cl.[1]

    • Recommended:

      
       or 
      
      
      
      . These catalysts react readily with Bromides/Iodides but are generally inert to Chlorides at standard temperatures (80°C).[1]
Scenario B: "My yield is low, and I see the deboronated product (Ar-H)."

Q: The boronic acid is disappearing, but I'm not getting product. Mass spec shows the Boron is gone. A: You are experiencing protodeboronation.[1][2]

  • Diagnosis: The reaction pH is likely too high, or the temperature is excessive for this specific substrate.

  • Solution:

    • Change the Base: Switch from Carbonates (

      
      , 
      
      
      
      ) to Phosphates (
      
      
      ) or Fluorides (
      
      
      ).[1]
      
      
      is often superior for sensitive boronic acids due to its buffering capacity.[1]
    • Reduce Water: If using a biphasic system (Dioxane/Water), reduce the water ratio to the minimum required for base solubility (e.g., 10:1) or switch to anhydrous conditions using

      
       in dry THF/Dioxane.
      
Scenario C: "The reaction stalls after 20% conversion."

Q: Everything starts well, but the reaction stops. Adding more catalyst doesn't help. A: This is often due to catalyst poisoning or ligand dissociation.[1]

  • Diagnosis: The benzylcarbamoyl group might be chelating the Pd species, or the aryl halide partner is bulky.

  • Solution:

    • Solvent Switch: Move to a polar aprotic solvent like DMF or DMAc.[1] These solvents can out-compete the amide substrate for coordination sites on the metal, keeping the cycle active.

    • Temperature: Ensure you are at least at 80°C to overcome the activation energy barrier, but do not exceed 100°C to avoid deboronation.

Visualizing the Chemistry
Diagram 1: The Selectivity Landscape

This decision tree illustrates how catalyst choice dictates the fate of your reaction (Cross-coupling vs. Self-coupling).[1]

SuzukiSelectivity Substrate Substrate: (4-(Benzylcarbamoyl)-3-chlorophenyl) boronic acid CatalystChoice Catalyst Selection Substrate->CatalystChoice HotCat High Activity Catalyst (e.g., XPhos-Pd-G2, Pd(PtBu3)2) CatalystChoice->HotCat Uses MildCat Selective Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) CatalystChoice->MildCat Uses PathA Oxidative Addition into Ar-Cl (Internal) HotCat->PathA Activates Cl PathB Oxidative Addition into Ar-Br (External) MildCat->PathB Ignores Cl, Activates Br ResultBad Result: Homocoupling / Polymerization PathA->ResultBad ResultGood Result: Target Cross-Coupling Product PathB->ResultGood

Caption: Catalyst selectivity determines whether the reaction attacks the internal Chlorine (failure) or the external Bromide (success).[1]

Recommended Protocol (Standardized)

This protocol is designed for selectivity , prioritizing the preservation of the Ar-Cl bond on your boronic acid.[1]

Reaction Scale: 1.0 mmol basis Atmosphere: Argon or Nitrogen (Strictly deoxygenated)[1]

ComponentEquiv.AmountRole
Aryl Bromide (Partner) 1.0--Electrophile
Boronic Acid (Substrate) 1.21.2 mmolNucleophile
Pd(dppf)Cl₂[1]·DCM 0.033 mol%Catalyst (Selective)
K₃PO₄ (Tribasic) 2.02.0 mmolBase (Mild)
1,4-Dioxane --4.0 mLSolvent (Main)
Water --1.0 mLSolvent (Co-solvent)

Step-by-Step Procedure:

  • Degassing: Combine 1,4-Dioxane and Water in a separate flask. Sparge with Argon for 15 minutes. Note: Oxygen promotes homocoupling.[1][3]

  • Loading: To a reaction vial equipped with a stir bar, add the Aryl Bromide , Boronic Acid , and Base (

    
    ) .
    
  • Catalyst Addition: Add

    
     .[1]
    
  • Solvent: Syringe in the degassed solvent mixture. Cap the vial immediately.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Checkpoint: Check TLC/LCMS at 2 hours. If starting material remains but no byproduct forms, increase temp to 90°C.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with Brine, dry over

    
    , and concentrate.
    
Diagram 2: Troubleshooting Logic Flow

TroubleshootingFlow Start Issue: Low Yield CheckByproducts Analyze Byproducts (LCMS / NMR) Start->CheckByproducts Deboronated De-boronated Product Found (Ar-H) CheckByproducts->Deboronated Homocoupled Dimer Found (Ar-Ar) CheckByproducts->Homocoupled NoReaction Starting Materials Unchanged CheckByproducts->NoReaction FixDeboron Action: 1. Lower Temp (60°C) 2. Switch base to CsF (anhydrous) Deboronated->FixDeboron FixHomo Action: 1. Switch to Pd(PPh3)4 2. Degas solvents longer Homocoupled->FixHomo FixStall Action: 1. Switch solvent to DMF 2. Increase Catalyst to 5 mol% NoReaction->FixStall

Caption: Decision matrix for diagnosing reaction failure based on observed byproducts.

References
  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]

    • Context: While focusing on fluoro-compounds, this paper establishes the protocol for handling electron-deficient/sensitive boronic acids using mild bases and specific precatalysts.[1]

  • Organic Chemistry Portal. Suzuki Coupling. Link

Sources

Optimization

Technical Support Center: Synthesis of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses or purity issues during the synthesis of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses or purity issues during the synthesis of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid .

This molecule presents a classic "push-pull" electronic conflict. The electron-withdrawing amide (at para position) and chlorine (at meta position) significantly acidify the boronic acid, making the C–B bond fragile. This guide deconstructs the specific side reactions—Protodeboronation , Boroxine Cycle Interference , and Lewis Acid Competition —that plague this synthesis.

Module 1: The "Disappearing Product" (Protodeboronation)

Symptom:

  • LC-MS shows the mass of the product (

    
    ) disappearing over time.
    
  • Appearance of a new peak corresponding to

    
    -benzyl-2-chlorobenzamide  (Mass = 
    
    
    
    ).
  • Yield drops significantly after aqueous workup, especially if basic.

The Mechanism: The boron atom at position 1 is para to the electron-withdrawing carbamoyl group. Under basic conditions (common in amide couplings like HATU/DIPEA or Suzuki couplings), the base coordinates to the boron, forming a tetrahedral boronate "ate" complex. The electron-withdrawing nature of the 4-carbamoyl and 3-chloro groups stabilizes the developing negative charge on the ring carbon, facilitating the cleavage of the C–B bond.

Visualization: Base-Catalyzed Protodeboronation Pathway

Protodeboronation Figure 1: Mechanism of base-catalyzed protodeboronation facilitated by EWGs. Start Target Boronic Acid (Lewis Acidic) AteComplex Tetrahedral Boronate 'Ate' Complex Start->AteComplex + Base Base Base (OH- or Amine) Base->AteComplex Transition Ipso-Carbon Protonation (Rate Limiting) AteComplex->Transition Slow Product Side Product: De-boronated Arene Transition->Product C-B Bond Cleavage

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
pH Control Maintain pH < 9 during workup.High pH promotes the formation of the reactive boronate "ate" complex [1].
Coupling Agent Avoid HATU/HBTU if possible. Use EDC/HOAt or T3P .HATU requires excess base (DIPEA/TEA), which triggers protodeboronation. T3P works in milder conditions.[1][2]
Catalyst Scavenging Remove Cu/Pd immediately.Transition metals (especially Copper) can catalyze protodeboronation even under neutral conditions [2].
Protection Use MIDA boronate or Pinacol ester .Masking the empty p-orbital of boron shuts down the Lewis acidity and prevents base attack.

Module 2: The "Insoluble Precipitate" (Boroxine Formation)

Symptom:

  • Formation of a white, insoluble solid during concentration or drying.

  • NMR shows broad signals or incorrect integration.

  • Elemental analysis shows high Carbon/Boron ratio.

The Mechanism: Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides). This is an equilibrium process driven by the removal of water (e.g., using molecular sieves, high vacuum, or toluene azeotrope). While often reversible, the boroxine of your target molecule is likely highly insoluble due to the rigid amide backbone, leading to precipitation that mimics decomposition.

Troubleshooting Protocol:

  • Re-equilibration: Do not discard the solid. Resuspend in a mixture of THF/Water (9:1) or Methanol/Water. The water will hydrolyze the boroxine ring back to the monomeric acid.

  • Solvent Choice: Avoid storing the free acid in dry, non-polar solvents (DCM, Toluene). Store in solvents capable of hydrogen bonding (MeOH, wet Acetone).

  • Identification: Run an NMR with a drop of

    
    . If the broad peaks sharpen and the solid dissolves, it was the boroxine, not a contaminant.
    

Module 3: Amide Coupling Interference (Direct Synthesis Route)

Scenario: You are attempting to couple 3-chloro-4-boronobenzoic acid (CAS: 136496-72-5) with benzylamine.

Symptom:

  • Low conversion to product.

  • Formation of mixed anhydrides or failure of the active ester to react with the amine.

The Mechanism: The free boronic acid is a Lewis acid. It can compete with the carboxylic acid activation:

  • Amine Sequestration: The benzylamine (nucleophile) coordinates to the Boron atom (Lewis Acid) instead of attacking the activated Carbonyl.

  • Mixed Anhydride Formation: If using carbodiimides (EDC/DCC), the boronic acid can react with the carboxylic acid to form a mixed boron-carboxylate anhydride, which is unreactive toward the desired pathway.

Visualization: The "Safe" Synthesis Workflow

SynthesisRoute Figure 2: Recommended 'Protection-First' strategy to avoid Lewis acid interference. Start Starting Material: 3-chloro-4-boronobenzoic acid Step1 Step 1: Protection (Pinacol or MIDA) Start->Step1 Risky RISKY ROUTE: Direct Coupling Start->Risky Inter1 Protected Boronate Ester Step1->Inter1 Step2 Step 2: Amide Coupling (Benzylamine + EDC/HOBt) Inter1->Step2 Inter2 Protected Amide Product Step2->Inter2 Step3 Step 3: Hydrolysis (NaIO4 or mild acid) Inter2->Step3 Final Final Target: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid Step3->Final Failure Side Reactions: Amine Coordination / Protodeboronation Risky->Failure

Frequently Asked Questions (FAQ)

Q1: Can I use Thionyl Chloride (


) to activate the carboxylic acid? 
A: Highly Discouraged.  Thionyl chloride generates HCl and heat. While boronic acids are relatively stable to acid, the combination of strong acid and the electron-withdrawing nature of the ring can lead to ipso-substitution (replacement of B with Cl or H). Furthermore, 

can convert the boronic acid into a boronic dichloride (

), which is extremely moisture-sensitive and reactive.

Q2: Why does my NMR show a mixture of two species in


? 
A:  This is likely the equilibrium between the boronic acid monomer (

) and the boronic ester formed with the solvent (

). This is normal. To get a clean spectrum, use a non-protic solvent like

with a small amount of

to force the monomeric acid form.

Q3: I'm using the Suzuki-Miyaura reaction to install the boron last. Why am I getting the de-halogenated product? A: If you are starting from 4-bromo-2-chloro-N-benzylbenzamide and reacting with


, the Pd catalyst can undergo oxidative addition into the C-Cl bond as well as the C-Br bond, or perform protodehalogenation.
  • Fix: Use a mild Pd source like

    
      at lower temperatures (
    
    
    
    ) and KOAc as the base. Avoid strong bases like
    
    
    which promote dehalogenation.

References

  • Hall, D. G. (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Cox, P. A., et al. (2017). "Copper-Catalyzed Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society, 139(37), 13156–13165.

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716-6717.

  • Knochel, P., et al. (2002). "Functionalized Arylmagnesium Compounds: Synthesis and Reactivity." Angewandte Chemie International Edition, 41(10), 1668-1698.

Sources

Troubleshooting

minimizing homocoupling of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid in Suzuki reactions

Technical Support Center: Suzuki Coupling Optimization Guide Subject: Minimizing Homocoupling of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid Ticket ID: #SC-2024-882 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Optimization Guide Subject: Minimizing Homocoupling of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid Ticket ID: #SC-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Problem Definition

The Challenge: You are observing the formation of a homocoupled biaryl impurity (Ar-Ar) during the Suzuki cross-coupling of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid .

Substrate Analysis:

  • Electronic Nature: The boronic acid bears an electron-withdrawing amide at the para position and a chlorine atom at the meta position (relative to boron). This electron-deficient nature increases the Lewis acidity of the boron center, accelerating transmetallation but also making the species susceptible to oxidative homocoupling pathways, particularly those driven by disproportionation or oxygen ingress.

  • Steric/Coordination: The ortho-chloro substituent (relative to the amide) and the amide moiety itself can act as directing groups or weak ligands, potentially stabilizing off-cycle Palladium species that favor homocoupling.

The Solution: Minimizing homocoupling requires a three-pronged strategy: Strict Oxygen Exclusion , Kinetic Control (Slow Addition) , and Reductive Stabilization .

Diagnostic: Is it Homocoupling?

Before altering conditions, confirm the impurity identity.

Q: How do I distinguish the homocoupled dimer from other side products like protodeboronation?

A: Use LC-MS to identify the mass signature.

  • Target Substrate (Ar-B(OH)₂): (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.

  • Ar Fragment Mass:

    
     (approx. MW ~244.5 Da).
    
  • Homocoupling (Ar-Ar): Look for

    
    .
    
    • Expected Mass: ~486-488 Da (showing characteristic di-chloro isotope pattern).

  • Protodeboronation (Ar-H): Look for

    
    .
    
    • Expected Mass: ~246 Da.

Note: If you see significant Ar-H (protodeboronation), the issue is likely wet solvents or excessively high temperature , not just oxygen.

Troubleshooting & Optimization Guide

Phase 1: Atmosphere Control (The "Zero-Tolerance" Policy)

Q: I degas by sonicating under vacuum. Is that enough? A: No. For sensitive substrates prone to homocoupling, sonication is insufficient to remove dissolved oxygen that participates in the oxidative Pd(II) cycle.

Protocol:

  • Subsurface Sparging: You must sparge the solvent with Argon or Nitrogen for at least 15-30 minutes using a dispersion tube or a long needle.

  • Vessel Prep: Flame-dry the reaction vessel and cool it under a stream of inert gas.

  • Transfer: Transfer all liquids via cannula or gas-tight syringe. Do not pour solvents.

Phase 2: Catalyst & Additive Selection

Q: Can I use Pd(OAc)₂? A: Avoid if possible. Pd(II) sources like Pd(OAc)₂ must be reduced to Pd(0) to enter the catalytic cycle. If this reduction is slow, the initial Pd(II) can facilitate the oxidative coupling of two boronic acid molecules (the "Glaser-type" pathway for boronic acids).

  • Recommendation: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst that reduces rapidly, such as Pd(dppf)Cl₂ .

  • Pro-Tip (The "Formate Trick"): Add 5-10 mol% Potassium Formate . This acts as a sacrificial reductant, ensuring any oxidized Pd(II) generated by adventitious oxygen is immediately returned to the active Pd(0) state, suppressing the homocoupling cycle [1].

Phase 3: Kinetic Control

Q: The reaction stalls if I lower the equivalents of boronic acid. How do I stop the dimer? A: The rate of homocoupling is second-order with respect to the boronic acid concentration (


). Cross-coupling is first-order.

Protocol:

  • Do not add all boronic acid at the start.

  • Dissolve the boronic acid in a separate degassed solvent volume.

  • Use a syringe pump to slowly add the boronic acid solution to the reaction mixture over 1–2 hours at the reaction temperature. This keeps the instantaneous concentration of

    
     low, statistically favoring the cross-coupling with the aryl halide.
    

Visualizing the Mechanism

The diagram below illustrates the competition between the desired Cross-Coupling cycle and the undesired Homocoupling pathways. Note how Oxygen and Pd(II) sources feed the "Red" danger zone.

Suzuki_Homocoupling cluster_legend Pathway Key Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar'-Pd-X) Pd0->OxAdd + Ar'-X PdII_Ox Peroxo-Pd(II) Species Pd0->PdII_Ox + O2 TransMet Transmetallation (Ar'-Pd-Ar) OxAdd->TransMet + Ar-B(OH)2 (Base) Product Product (Ar'-Ar) Cross-Coupled TransMet->Product Reductive Elim. Product->Pd0 Boronic Boronic Acid (Ar-B(OH)2) Boronic->TransMet Homo_Trans 2nd Transmetallation Boronic->Homo_Trans O2 Oxygen / Oxidant PdII_Ox->Homo_Trans + Ar-B(OH)2 Homo_Prod Homocoupling Impurity (Ar-Ar) Homo_Trans->Homo_Prod Reductive Elim. Homo_Prod->Pd0 key1 Green = Desired Cross-Coupling key2 Red = Oxidative Homocoupling

Caption: Mechanistic divergence showing how Oxygen intercepts Pd(0) to initiate the homocoupling cycle.

The "Gold Standard" Protocol

Use this protocol to benchmark your reaction.

Reagents:

  • Aryl Halide: 1.0 equiv[1]

  • Boronic Acid: 1.2 - 1.5 equiv (Start with 1.2)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Additive: Potassium Formate (5 mol%) [Optional but recommended]

Step-by-Step:

  • Solvent Prep: Charge a Schlenk flask with Dioxane/Water. Sparge with Argon for 30 minutes.

  • Solids: Add Aryl Halide, Base, and Potassium Formate to the reaction vessel.

  • Catalyst Addition: Add Pd catalyst. Evacuate and backfill with Argon (3 cycles).

  • Liquid Transfer: Transfer the degassed solvent to the solids via syringe.

  • Slow Addition: Dissolve the Boronic Acid in a separate vial of degassed Dioxane. Draw into a syringe.

  • Reaction: Heat the main vessel to 80°C. Using a syringe pump, add the Boronic Acid solution over 60 minutes.

  • Completion: Stir for an additional 1-2 hours after addition is complete.

Data Comparison: Why These Steps Matter

VariableStandard Condition (Air)Optimized Condition (Degassed + Slow Add)
Atmosphere Ambient / BalloonSparged Argon
Boronic Acid Addition All at once (Batch)Syringe Pump (Semi-batch)
Homocoupling (Ar-Ar) 15 - 25% < 2%
Cross-Coupling Yield 65%88%
Catalyst Lifetime Low (Pd black forms)High (Solution stays active)

References

  • Suppression of Palladium-Mediated Homocoupling in Suzuki Reactions. Source: Organic Process Research & Development (ACS Publications) Context: Describes the use of Potassium Formate and subsurface sparging to eliminate homocoupling in pharmaceutical intermediates. URL:[Link]

  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. Source: The Journal of Physical Chemistry A Context: Mechanistic study confirming the role of Oxygen and peroxo-Pd intermediates in homocoupling. URL:[Link]

  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters. Source: Journal of the American Chemical Society Context:[3] Discusses the mechanism of homocoupling and how it is promoted by specific conditions (which we want to avoid). URL:[Link][3]

Sources

Optimization

Technical Support Center: Handling (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

Case ID: T-BZN-CL-04 Subject: Mitigation of Protodeboronation in Electron-Deficient Arylboronic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely accessi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BZN-CL-04 Subject: Mitigation of Protodeboronation in Electron-Deficient Arylboronic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because your Suzuki-Miyaura coupling reactions involving (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid are suffering from low yields, and you are observing a significant amount of 4-chloro-N-benzylbenzamide (the protodeboronated byproduct) in your crude mixture.

This specific molecule represents a "perfect storm" for hydrolytic instability. The combination of a chlorine atom at the 3-position and a benzylamide at the 4-position creates a highly electron-deficient aromatic ring. While these groups are essential for your pharmacophore, they significantly increase the acidity of the boron center and stabilize the aryl anion intermediate, accelerating base-catalyzed protodeboronation .

This guide provides the mechanistic insight, optimized protocols, and decision-making frameworks required to successfully utilize this reagent.

Module 1: Diagnostic & Mechanism

The "Why": Understanding the Failure Mode

Before optimizing, we must confirm the diagnosis. In standard aqueous-basic Suzuki conditions (e.g.,


, 

), electron-deficient boronic acids do not just "decompose"; they undergo a specific, base-promoted cleavage.

The Mechanism of Failure:

  • Boronate Formation: The base (

    
     or 
    
    
    
    ) attacks the Lewis-acidic boron to form a tetrahedral boronate anion.
  • Heterolytic Cleavage: This is the rate-determining step. The C-B bond breaks.[1] Because your ring has electron-withdrawing groups (EWGs), it can stabilize the developing negative charge on the carbon (C1), effectively acting as a leaving group.

  • Protonation: The transient aryl species rapidly abstracts a proton from water or the solvent, resulting in the "dead" byproduct.

Visualizing the Pathway

The following diagram illustrates the competition between the desired Transmetallation (path to product) and Protodeboronation (path to waste).

Protodeboronation cluster_legend Key Factor Start (4-(Benzylcarbamoyl)-3-chlorophenyl) boronic acid Boronate Tetrahedral Boronate Anion [Ar-B(OH)3]- Start->Boronate  + Base Base Base (OH- / RO-) Base->Boronate Transmetallation Pd(II)-Ar' Complex Boronate->Transmetallation  Fast Pd Catalyst (Desired Path) Cleavage C-B Bond Cleavage (Accelerated by Cl/Amide EWGs) Boronate->Cleavage  Slow Catalyst / High Temp (Undesired Path) Product Desired Biaryl Product Transmetallation->Product  Reductive Elimination Byproduct Protodeboronated Waste (4-chloro-N-benzylbenzamide) Cleavage->Byproduct  + H+ (from H2O) Note The Cl and Amide groups stabilize the transition state of the cleavage, making this molecule highly fragile.

Figure 1: Mechanistic pathway showing the competition between productive coupling and destructive deboronation.

Module 2: Optimized Protocols

To save the reaction, you must shift the kinetics to favor Transmetallation over Cleavage. This is achieved by lowering the concentration of active base and increasing the speed of the catalyst .

Protocol A: The "Anhydrous" Buchwald Method

Best for: Standard synthesis where the boronic acid is already in hand.

This protocol uses a weak, anhydrous base and a highly active precatalyst to ensure the oxidative addition and transmetallation happen faster than the hydrolysis.

ComponentRecommendationRationale
Solvent Anhydrous Toluene or 1,4-Dioxane Eliminates the bulk water source required for protonation.
Base

(finely ground, anhydrous)
Low solubility in organic solvents creates a "slow release" of the active base, preventing saturation of the boronate anion.
Catalyst XPhos Pd G4 (1-2 mol%)Bulky, electron-rich phosphine ligands facilitate rapid oxidative addition, beating the decomposition clock.
Temperature 40°C - 60°C Keep temperature as low as possible. Do not reflux.

Step-by-Step:

  • Charge a reaction vial with the aryl halide (1.0 equiv), (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Add XPhos Pd G4 (0.02 equiv).

  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add anhydrous Toluene (0.2 M concentration relative to halide).

  • Stir vigorously at 40°C. Monitor by LCMS at 1 hour.

    • Note: If conversion is slow, raise to 60°C, but avoid 100°C+.

Protocol B: The Fluoride Activation (Base-Free)

Best for: Substrates sensitive to basic conditions.

Fluoride (


) has a high affinity for boron and can activate the boronic acid without generating a high concentration of hydroxide ions.
  • Reagents: CsF (2.0 equiv) or TBAF (anhydrous).

  • Solvent: THF (anhydrous).

  • Catalyst:

    
     or XPhos Pd G3.
    
  • Mechanism: Forms a

    
     species which is active for transmetallation but less prone to protodeboronation than the trihydroxy species.
    

Module 3: Strategic Alternatives

If Protocol A fails, the instability of the boronic acid is likely intrinsic and unmanageable under direct coupling conditions. You must switch reagent classes.

MIDA Boronates (The "Slow Release" Strategy)

N-methyliminodiacetic acid (MIDA) boronates are sp3-hybridized and immune to protodeboronation. Under hydrolytic conditions, they slowly release the active boronic acid.[2]

  • Why it works: It keeps the standing concentration of the unstable boronic acid extremely low, so it is consumed by the catalyst immediately upon release.

  • Implementation: Convert your boronic acid to a MIDA boronate (reflux with MIDA in Toluene/DMSO) or purchase if available.

Potassium Trifluoroborates ( )

These are air-stable salts that are generally more robust than their boronic acid counterparts.

  • Implementation: Treat your boronic acid with

    
     to form the salt. Couple using 
    
    
    
    / Catacxium A in MeOH/H2O.

Troubleshooting FAQ

Q: Can I use


 or 

?
A: Avoid if possible. Carbonates in aqueous media generate a high pH (10-11). For this specific electron-deficient molecule, that pH is sufficient to drive rapid protodeboronation. If you must use carbonate, use it in anhydrous conditions (suspended in DMF or Toluene).

Q: My LCMS shows a mass of M-H (boron replaced by hydrogen). Is this reversible? A: No. Once the C-B bond is cleaved, the aryl ring is protonated (forming the benzamide). This is a dead-end byproduct. You must restart the reaction with optimized conditions.

Q: Why does adding water accelerate the decomposition? A: Water acts as the proton source.[1] The mechanism requires a proton donor to quench the transient aryl anion. By removing water (using anhydrous


), you starve the reaction of the proton source required to finalize the decomposition.

Q: How should I store this boronic acid? A: Store at -20°C under an inert atmosphere. Moisture from the air can initiate autocatalytic decomposition over time. If the solid looks "wet" or sticky, it has likely already begun to degrade.

Decision Matrix: Choosing the Right Path

Use this flow to determine your next experimental step.

DecisionTree Start Start: Coupling Fails (Low Yield / High De-B) CheckCond Are you using aqueous base (e.g., Na2CO3/H2O)? Start->CheckCond YesAq Yes CheckCond->YesAq NoAq No (Already Anhydrous) CheckCond->NoAq Action1 SWITCH TO PROTOCOL A Use Anhydrous K3PO4 + Toluene + XPhos Pd G4 YesAq->Action1 Remove Water CheckCat Is Catalyst fast enough? NoAq->CheckCat Action2 Upgrade Catalyst (Pd(PPh3)4 is too slow. Use Buchwald G3/G4) CheckCat->Action2 If using Pd(PPh3)4 Action3 SWITCH STRATEGY Convert to MIDA Boronate or Trifluoroborate salt CheckCat->Action3 If already using G3/G4

Figure 2: Troubleshooting decision tree for unstable boronic acids.

References

  • Mechanistic Insight on Protodeboronation: Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • MIDA Boronate Strategy: Gillis, E. P., & Burke, M. D. (2007).[3] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link][4]

  • Catalyst Selection for Unstable Substrates: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link][4]

  • General Stability of Boronic Esters: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Couplings with (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic Acid

Ticket ID: #RXN-OPT-882 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting catalyst poisoning and instability in amide-functionalized arylboronic acids.[1] System Diagnostics: The Sub...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-882 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting catalyst poisoning and instability in amide-functionalized arylboronic acids.[1]

System Diagnostics: The Substrate Profile

Before troubleshooting specific failures, it is critical to understand why (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is a "high-maintenance" reagent.[1] This molecule presents a trifecta of chemical challenges that can stall standard catalytic cycles.

FeatureChemical RiskImpact on Catalysis
Secondary Amide -C(=O)NH-BnCatalyst Poisoning The amide nitrogen (or oxygen) can coordinate to the Palladium center, displacing labile ligands and forming an off-cycle "resting state" (Pd-Amidate complex).[1]
Electron-Deficient Ring 3-Cl, 4-AmideProtodeboronation Electron-withdrawing groups (EWG) stabilize the boronate anion intermediate, accelerating the hydrolytic cleavage of the C-B bond.[1]
Internal Aryl Chloride 3-ClCompetitive Reactivity The molecule contains its own electrophile.[1] If the catalyst is too active (or the target electrophile too unreactive), the reagent may self-couple or polymerize.

Troubleshooting Modules

Module A: The Reaction Turns Black/Stalls (Catalyst Poisoning)

Symptom: The reaction mixture turns black (Pd precipitation) shortly after heating, or conversion stalls at <20% despite unconsumed starting material.

Root Cause: The secondary amide is acting as a competitive ligand.[1] Under basic conditions, the amide deprotonates (


) to form an amidate . This anionic species binds tightly to Pd(II), preventing transmetallation with the boronic acid.

The Fix: Steric Crowding You must use a ligand bulky enough to physically block the amide from coordinating to the metal center.

  • Recommended Ligand: XPhos or SPhos (Buchwald Biaryl Phosphines).[1]

    • Why: The bulky biaryl backbone creates a "roof" over the Pd center. This allows the small aryl halide to enter for oxidative addition but sterically rejects the bulky amide-containing substrate from binding via the nitrogen.[1]

  • Alternative: P(t-Bu)₃ (via Pd-162 precatalyst).

  • Avoid: Triphenylphosphine (

    
    ) or dppf.[1] These are too small and easily displaced by the amidate.[1]
    

Visualization: Amide Poisoning Mechanism

AmidePoisoning Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd_L->OxAdd + ArX ArX Target Aryl Halide (Ar-X) Poisoned POISONED STATE [L-Pd-Amidate] (Off-Cycle) OxAdd->Poisoned + Amidate (Displaces X) Product Cross-Coupling Product OxAdd->Product + Boronic Acid (Desired Path) Amide Substrate (Amide) (R-CONH-R') Amidate Amidate Anion [R-CON-R']- Amide->Amidate + Base Base Base (OH- / CO3--) Poisoned->Pd_L Slow Re-entry

Caption: The "Amidate Trap" mechanism where base-activated amide competes with the boronic acid for the Pd center.

Module B: The "Des-Boron" Byproduct (Protodeboronation)[1][2]

Symptom: LCMS shows the disappearance of the boronic acid but the formation of N-benzyl-3-chlorobenzamide (the molecule minus the


 group).[1]

Root Cause: The electron-withdrawing Chlorine (meta) and Amide (para) make the C-B bond highly electrophilic.[1] Water, catalyzed by base, attacks the boron, leading to hydrolysis.

The Fix: Water Management & Slow Release

  • Switch Base: Move from aqueous bases (Na₂CO₃/H₂O) to anhydrous bases like K₃PO₄ or Cs₂CO₃ in dry solvents (Dioxane or Toluene).[1]

  • MIDA Boronates: If the boronic acid is too unstable, convert it to a MIDA boronate . MIDA boronates slowly release the active boronic acid species, keeping the standing concentration low and minimizing decomposition.

  • Concentration: Run the reaction at a higher concentration (>0.2 M). Protodeboronation is often pseudo-first-order, while the coupling is second-order; higher concentration favors the bimolecular coupling.[1]

Module C: Selectivity (Avoiding Self-Coupling)

Symptom: You observe dimers of your boronic acid reagent.[1]

Root Cause: The 3-chloro group on your reagent is reacting with the boronic acid of another reagent molecule.[1]

The Fix: Reactivity Tuning

  • Electrophile Gap: Ensure your target coupling partner is significantly more reactive (e.g., an Aryl Bromide, Iodide, or Triflate).

  • Temperature Control: Keep the temperature as low as possible (start at 40°C, ramp only if needed). Aryl chlorides usually require >80°C to react; if you stay below this, the internal Cl remains inert.

Validated Experimental Protocol

This protocol is designed to minimize amide poisoning and protodeboronation simultaneously.[1]

Reagents:

  • Reagent A: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (1.2 equiv)[1]

  • Reagent B: Target Aryl Bromide (1.0 equiv)[1]

  • Catalyst: XPhos Pd G3 (2-3 mol%) - Pre-catalyst prevents induction period.[1]

  • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under active N₂ flow, add Reagent A, Reagent B, XPhos Pd G3, and K₃PO₄ to a reaction vial.

  • Solvent Addition: Add anhydrous 1,4-Dioxane. Concentration should be 0.25 M relative to the limiting reagent.[1]

  • Degas: Sparge with Nitrogen for 5 minutes (critical to protect the active catalyst).

  • Activation: Seal the vial. Heat to 60°C .

    • Note: Do not jump to 100°C. 60°C is often sufficient for Aryl Bromides with XPhos and avoids activating the internal Chloride.

  • Water Injection (The "Kick"): If the reaction is sluggish after 2 hours, add degassed water (1% v/v relative to solvent).

    • Why: A trace of water is necessary for the boronic acid transmetallation cycle (to form the hydroxo-palladium species), but adding it after initiation minimizes early-stage protodeboronation.[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Start: Reaction Failed CheckLCMS Check LCMS/NMR What is the major byproduct? Start->CheckLCMS DesBoron Des-boron species (Protodeboronation) CheckLCMS->DesBoron Mass = Reagent - B(OH)2 + H Dimer Homodimer (Self-Coupling) CheckLCMS->Dimer Mass = 2x Reagent SM_Left Unreacted SM (Catalyst Death) CheckLCMS->SM_Left No Product formed Sol_Dry Use Anhydrous Base (K3PO4) Increase Conc. DesBoron->Sol_Dry Sol_Temp Lower Temp (<60°C) Use Ar-Br partner Dimer->Sol_Temp Sol_Ligand Switch to XPhos Pd G3 Check O2 exclusion SM_Left->Sol_Ligand

Caption: Diagnostic logic for identifying the primary failure mode based on crude reaction analysis.

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[2][3]

    • [1]

  • Amide Poisoning & Buchwald Ligands

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Amides." Journal of the American Chemical Society.[2][3] (Demonstrates the necessity of bulky ligands like XPhos to overcome amide inhibition).[1]

    • [1]

  • Pre-catalyst Utility (Pd G3/G4)

    • Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides." Chemical Science.
  • General Suzuki Coupling Guide

    • "Suzuki-Miyaura Cross-Coupling Reaction."[1][4][5][6][7] Organic Chemistry Portal.

Sources

Optimization

effect of base and solvent on (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid reactions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid. This document is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the unique challenges presented by this reagent's structure and achieve success in your synthetic endeavors, particularly in palladium-catalyzed cross-coupling reactions.

The structure of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid presents specific challenges in typical cross-coupling reactions like the Suzuki-Miyaura coupling. The chlorine atom positioned ortho to the boronic acid creates significant steric hindrance, while the electron-withdrawing nature of the benzylcarbamoyl group influences the electronic properties of the aryl ring. This guide explains the causality behind these challenges and provides field-proven protocols to overcome them.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki-Miyaura reaction with (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is resulting in low or no product yield. What are the primary causes and how can I optimize the reaction?

A1: This is a common issue stemming from the inherent structural challenges of this substrate. The ortho-chloro substituent creates steric hindrance, which can impede key steps in the catalytic cycle, and coupling an aryl chloride electrophile is generally more difficult than an aryl bromide or iodide. Successful coupling requires a carefully optimized system of base, solvent, and a highly active catalyst.

The Causality Behind Low Yield:
  • Inefficient Catalyst Activity: Standard palladium catalysts like Pd(PPh₃)₄ often lack the activity to overcome the high activation barrier associated with sterically hindered aryl chlorides.[1][2]

  • Insufficient Base Strength: The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[3][4][5][6] A base that is too weak will result in a slow or stalled reaction.

  • Poor Side Product Management: Competing side reactions, such as protodeboronation (loss of the boronic acid group) and homocoupling, can consume the starting material and reduce the yield of the desired product.[7][8]

Optimization Strategy: A Multi-Parameter Approach

A systematic optimization of the base, solvent, and catalyst system is critical.

1. Selecting the Right Base: The base is not merely a proton scavenger; it is essential for forming the "ate" complex [R-B(OH)₃]⁻, which enhances the nucleophilicity of the organic group on boron, facilitating transmetalation.[4][6] For sterically demanding couplings, a stronger base is typically required.

BaseStrengthCommon SolventsSuitability & Rationale
K₃PO₄ StrongDioxane/H₂O, Toluene, THFHighly Recommended. Often the base of choice for challenging couplings involving aryl chlorides and sterically hindered substrates due to its high basicity and good solubility in aqueous/organic mixtures.[9][10]
Cs₂CO₃ StrongDioxane/H₂O, THF, DMFExcellent Alternative. Cesium salts can accelerate transmetalation and are particularly effective for difficult couplings.[10][11]
K₂CO₃ ModerateDioxane/H₂O, EtOH/H₂OA good starting point for less demanding couplings, but may be insufficient for this specific substrate, especially when paired with an aryl chloride.[11][12]
KF WeakTHF, DioxaneSometimes used to minimize base-sensitive functional group degradation or protodeboronation, but likely not strong enough to promote this challenging coupling efficiently.[3]

2. Choosing the Optimal Solvent System: The solvent must dissolve the reactants and catalyst while facilitating the reaction. Biphasic systems, particularly those containing water, are common as they help dissolve the inorganic base.

Solvent SystemPolarityTypical TemperatureConsiderations
1,4-Dioxane / H₂O Polar Aprotic80-110 °CRecommended. A robust, general-purpose system that works well with strong bases like K₃PO₄.[9][13] Ensure dioxane is peroxide-free.
Toluene / H₂O Nonpolar Aprotic80-110 °CGood for higher temperatures. Can be effective but may show lower performance than dioxane for some catalyst systems.
2-Propanol Polar Protic~80 °CHas been shown to be effective for sterically hindered couplings at room temperature with specific, highly active catalysts.[14]
DMF / DMAc Polar Aprotic80-120 °CHigh boiling points are useful, but these solvents can be difficult to remove and may interfere with some catalysts.[9]

3. Catalyst & Ligand Selection is Paramount: For sterically hindered aryl chlorides, the choice of ligand is arguably the most critical factor. You need a catalyst system that promotes fast oxidative addition and reductive elimination to outcompete side reactions. Bulky, electron-rich phosphine ligands (Buchwald-type) or N-heterocyclic carbenes (NHCs) are the state-of-the-art.[1][15]

Catalyst SystemLigand TypeRationale & Advantage
XPhos Pd G2/G3 Buchwald (Dialkylbiaryl phosphine)Highly Recommended. XPhos is a bulky, electron-rich ligand that promotes the coupling of sterically hindered substrates and unreactive aryl chlorides with high efficiency.[1][13] The G2/G3 precatalysts offer excellent air stability and activity.
SPhos Pd G2/G3 Buchwald (Dialkylbiaryl phosphine)Excellent Choice. Similar to XPhos, SPhos is highly effective for challenging Suzuki couplings and is a reliable alternative.[1]
RuPhos Pd G2/G3 Buchwald (Dialkylbiaryl phosphine)Particularly effective for a broad range of substrates, including heteroaryl chlorides, and can be a powerful option here.[10][11]
Pd(OAc)₂ + cataCXium® A NHC PrecatalystN-Heterocyclic Carbene (NHC) ligands are another class of highly active ligands for coupling aryl chlorides.
Optimized Starting Protocol

This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid with a generic aryl chloride.

Materials:

  • (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (1.2 equiv)

  • Aryl Chloride (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • To an oven-dried reaction vessel, add the aryl chloride (1.0 equiv), (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a 0.1 M concentration with respect to the aryl chloride.

  • Stir the reaction mixture vigorously at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I'm observing a significant amount of N-benzyl-2-chlorobenzamide, the protodeboronated side product. How can I minimize this?

A2: Protodeboronation is a common side reaction for boronic acids, especially under basic, aqueous conditions. It involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively consuming your starting material.[7][8]

The Mechanism of Protodeboronation:

This reaction is often catalyzed by both acid and base and is highly dependent on pH, temperature, and the electronic nature of the aryl group.[8] The presence of water in many Suzuki protocols makes this an inherent risk.

Mitigation Strategies:
  • Accelerate the Productive Coupling: The best defense is a good offense. By using a highly active catalyst system (like the XPhos or SPhos systems mentioned above), you can ensure the rate of the desired Suzuki coupling is much faster than the rate of protodeboronation.[16]

  • Careful Base Selection: While a strong base is needed, some bases are more prone to causing protodeboronation. If this is a persistent issue, consider screening bases. Sometimes switching from a carbonate to a phosphate, or using CsF, can alter the outcome.

  • Minimize Water Content: While some water is often necessary to dissolve the base, using an excessive amount can accelerate hydrolysis and protodeboronation.[17] Stick to solvent ratios like 4:1 or 5:1 (organic:water). In some advanced systems, completely anhydrous conditions using bases like TMSOK are possible, but these require rigorous exclusion of moisture.[18]

  • Control Temperature and Time: Do not heat the reaction longer than necessary. Monitor the reaction closely and work it up as soon as the limiting reagent is consumed. Lowering the temperature, if catalyst activity permits, can also slow the rate of decomposition.

Below is a workflow to diagnose and address issues of low yield versus protodeboronation.

G start Reaction Analysis: Low Conversion or High Side Product? low_yield Primary Issue: Low Yield / No Reaction start->low_yield Low Conversion side_product Primary Issue: High Protodeboronation start->side_product High Side Product check_catalyst 1. Is the catalyst active enough? (e.g., using Pd(PPh3)4?) low_yield->check_catalyst check_rate 1. Is the coupling reaction too slow? side_product->check_rate check_base 2. Is the base strong enough? (e.g., using K2CO3?) check_catalyst->check_base No, switch to Buchwald/NHC catalyst check_temp 3. Is the temperature adequate? check_base->check_temp No, switch to K3PO4 or Cs2CO3 solution1 Solution: Use a highly active catalyst system (e.g., XPhos Pd G3) with a strong base (K3PO4) in Dioxane/H2O at 80-100°C. check_temp->solution1 check_water 2. Is there excess water? check_rate->check_water Yes, use a more active catalyst (XPhos/SPhos) check_time 3. Is reaction time too long? check_water->check_time Yes, reduce water content or use anhydrous conditions check_time->solution1 caption Troubleshooting Workflow

Caption: Troubleshooting Workflow for Suzuki-Miyaura Reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which base is the best single starting point for reactions with this boronic acid? For a challenging substrate like (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, potassium phosphate (K₃PO₄) is the most reliable starting point. Its high basicity is effective at forming the active boronate species required for transmetalation, especially when coupling sterically hindered partners or less reactive aryl chlorides.[9][10]

Q2: What is the specific role of water in a solvent mixture like Dioxane/H₂O? Water serves a dual purpose. First, it is essential for dissolving inorganic bases like K₃PO₄ and Na₂CO₃, allowing them to participate in the reaction. Second, it is believed to play a role in the hydrolysis of palladium intermediates, facilitating the catalytic cycle. However, it is also a reactant in the undesired protodeboronation side reaction.[7][8][17] Therefore, its concentration must be carefully controlled—enough to enable the base, but not so much that it promotes excessive decomposition of the boronic acid.

Q3: Can I use a traditional catalyst like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄? While Pd(PPh₃)₄ is a classic Suzuki catalyst, it is generally not recommended for this specific substrate, particularly if your coupling partner is an aryl chloride.[1] It lacks the high activity needed to overcome the steric hindrance from the ortho-chloro group and the lower reactivity of the C-Cl bond. Reactions with this catalyst are likely to be slow and low-yielding, with a higher risk of protodeboronation. Modern catalysts based on bulky, electron-rich ligands are required.[1][15]

Q4: How exactly does the ortho-chloro group hinder the reaction? The ortho-chloro group provides steric bulk that physically obstructs the approach of the palladium complex to the boronic acid during the crucial transmetalation step. This slows down the transfer of the aryl group from boron to palladium. It can also hinder the final reductive elimination step, where the new C-C bond is formed and the product is released from the palladium center. To overcome this, ligands with a large "bite angle" and steric bulk, such as XPhos, are needed to create a more open coordination sphere around the metal.[15][19][20]

Q5: Is the benzylcarbamoyl amide functional group stable under the recommended Suzuki conditions? Yes, the N-benzylamide group is generally very robust and stable under the recommended conditions (e.g., K₃PO₄ in dioxane/water at ~100 °C). Amide hydrolysis requires much harsher conditions, such as concentrated strong acids or bases (like NaOH or KOH) at high temperatures for prolonged periods. The bases used in Suzuki couplings are typically not strong enough or nucleophilic enough to cause significant amide cleavage.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2026, from [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Retrieved January 29, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 29, 2026, from [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2002). PubMed. Retrieved January 29, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (2014). RSC Publishing. Retrieved January 29, 2026, from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society. Retrieved January 29, 2026, from [Link]

  • Solvent Effects in Boronic Acid-Diol Binding. (2025). PubMed. Retrieved January 29, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H. Retrieved January 29, 2026, from [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). The Journal of Organic Chemistry - ACS Publications. Retrieved January 29, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry - ACS Publications. Retrieved January 29, 2026, from [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). Journal of the American Chemical Society. Retrieved January 29, 2026, from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. Retrieved January 29, 2026, from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. (2020). ChemRxiv. Retrieved January 29, 2026, from [Link]

  • The iron-catalysed Suzuki coupling of aryl chlorides. (n.d.). White Rose Research Online. Retrieved January 29, 2026, from [Link]

  • Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society. Retrieved January 29, 2026, from [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. (n.d.). Organic Letters - ACS Publications. Retrieved January 29, 2026, from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Retrieved January 29, 2026, from [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). Retrieved January 29, 2026, from [Link]

  • Protodeboronation. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research - ACS Publications. Retrieved January 29, 2026, from [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Boronic acid synthesis by hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Characterization of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid: A Comparative Technical Guide

CAS Number: 850589-42-3 Formula: Molecular Weight: 289.52 g/mol [1] Executive Summary: The "Chameleon" Challenge (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is a critical scaffold in medicinal chemistry, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 850589-42-3 Formula:


Molecular Weight:  289.52  g/mol [1]

Executive Summary: The "Chameleon" Challenge

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is a critical scaffold in medicinal chemistry, particularly in the design of protease inhibitors and Suzuki-Miyaura cross-coupling precursors. However, its characterization presents a unique "Heisenberg" challenge common to arylboronic acids: the molecule exists in a dynamic equilibrium between its monomeric acid form and its cyclic trimeric anhydride (boroxine).

This guide compares standard analytical workflows against optimized protocols designed to stabilize the monomer, ensuring accurate purity profiling and structural validation. We analyze the performance of Direct Analysis (the free acid) versus Derivatization (Pinacol Ester), providing researchers with a roadmap to avoid common artifacts like peak tailing, signal broadening, and mass dehydration.

The Core Challenge: Boronic Acid vs. Boroxine Equilibrium

Before selecting an analytical technique, one must understand the species present in the sample. In dry organic solvents or solid state, the molecule spontaneously dehydrates to form a boroxine. In the presence of water or nucleophilic solvents, it hydrolyzes back to the boronic acid.

Mechanistic Pathway (Graphviz Diagram)

BoroxineEquilibrium cluster_conditions Environmental Triggers Monomer Monomer (Boronic Acid) Active Species Intermediate Dimeric Anhydride Monomer->Intermediate - H2O (Dehydration) Intermediate->Monomer + H2O Boroxine Trimer (Boroxine) Storage Form Intermediate->Boroxine - H2O (Cyclization) Boroxine->Intermediate + H2O (Hydrolysis) Dry Solvents (CDCl3) Dry Solvents (CDCl3) Aqueous/Protic (DMSO/D2O) Aqueous/Protic (DMSO/D2O)

Figure 1: The dynamic equilibrium between the monomeric boronic acid and its cyclic trimer (boroxine).[2][3][4] Analytical conditions must force this equilibrium to one side for consistent data.

Comparative Analysis: NMR Spectroscopy

Objective: Obtain a sharp, quantifiable proton (


) spectrum that confirms the presence of the boronic acid moiety without ambiguity.
FeatureMethod A: Standard (

)
Method B: Optimized (

)
Method C: Pinacol Derivatization
Spectral Clarity Poor. Broad peaks due to rapid exchange between monomer and trimer.Excellent.

forces hydrolysis to monomer;

prevents aggregation.
Superior. Locks structure as a stable ester.
-B(OH)2 Signal Often invisible or extremely broad (~5-8 ppm).Distinct singlets (if dry DMSO) or exchanged (if

added).
Replaced by sharp Pinacol methyl singlets (~1.3 ppm).
Quantification Unreliable due to integration errors.Highly Accurate.Highly Accurate.
Prep Time Instant (< 5 min).Instant (< 5 min).Moderate (30-60 min reaction).
Expert Insight

Using


 is the most common error. The non-polar nature promotes boroxine formation, resulting in a "messy" aromatic region where peaks split or broaden.
Recommendation:  Use Method B  for routine checks. Use Method C  if the material is being shipped or stored long-term, as the pinacol ester is air-stable and chromatographically well-behaved.

Comparative Analysis: HPLC Purity Profiling

Objective: Determine purity without "ghost peaks" caused by on-column hydrolysis or silanol interactions.

The Problem: Silanol Interaction

The empty p-orbital of the boron atom acts as a Lewis acid, interacting strongly with residual silanols on silica-based C18 columns. This causes severe peak tailing (Tailing Factor > 2.0).

Comparison of Mobile Phases
ParameterAlternative 1: Neutral pH Alternative 2: High pH (Ammonium Bicarb) Recommended: Acidic Modified
Mobile Phase

10mM

(pH 10)
0.1% Formic Acid in

Peak Shape Severe Tailing.Good, but risks silica dissolution.[5]Sharp (Tailing Factor < 1.2).
Mechanism Silanol ionization attracts Boron.Boronate anion formation (

) repels silanols.
Protonation of silanols suppresses interaction.
Suitability Not Recommended. Acceptable (with hybrid columns).Best Practice.
Experimental Workflow Diagram (Graphviz)

HPLCWorkflow Sample Sample Preparation (1 mg/mL in DMSO) Condition Mobile Phase Selection 0.1% Formic Acid (A) / ACN (B) Sample->Condition Column Column Choice End-capped C18 or Phenyl-Hexyl Condition->Column Detection Detection (UV 254nm + ESI-) Column->Detection Result Sharp Peak (Suppressed Silanol Interaction) Detection->Result

Figure 2: Optimized HPLC workflow to minimize peak tailing and ensure accurate integration.

Comparative Analysis: Mass Spectrometry (MS)

Objective: Confirm Molecular Weight (MW 289.52).

  • Positive Mode (ESI+): Often fails. Boronic acids are poor proton acceptors. You may see

    
     or solvent adducts 
    
    
    
    .
  • Negative Mode (ESI-): Preferred. Boronic acids readily form adducts or ionize via deprotonation.

    • Expectation:

      
       (m/z 288.5).
      
    • Common Artifact: Dehydration peak

      
       (Boroxine fragment).
      

Critical Note: Do not interpret the presence of a mass at


 (dehydrated) as an impurity. It is a source-induced artifact common to all boronic acids [1].

Detailed Experimental Protocols

Protocol A: Optimized NMR Characterization
  • Solvent: Prepare a mixture of

    
     and 
    
    
    
    (ratio 10:1).[6] The
    
    
    is critical to shift the equilibrium entirely to the monomeric acid form.
  • Sample: Dissolve 5-10 mg of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.

  • Acquisition: Run standard

    
     NMR (16 scans).
    
  • Analysis:

    • Verify the benzyl

      
       doublet/singlet at ~4.5 ppm.
      
    • Verify the Amide

      
       (if not exchanged) or aromatic protons.
      
    • Note: The

      
       protons will exchange with 
      
      
      
      and disappear (HDO peak increases).
Protocol B: Pinacol Ester Derivatization (For Reference Standard Creation)

If the free acid is too unstable for long-term calibration:

  • Reaction: Mix 1 eq. of boronic acid with 1.1 eq. of pinacol in THF.

  • Catalyst: Add anhydrous

    
     (to absorb water and drive equilibrium).
    
  • Time: Stir at Room Temperature for 2 hours.

  • Workup: Filter off

    
     and concentrate.
    
  • Result: A stable pinacol ester (MW +82 mass shift) that behaves ideally in GC/MS and HPLC.

Protocol C: HPLC-UV/MS Purity Check
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped column), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection: 5 µL.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[7] Wiley-VCH. Link

  • Storey, C. M., et al. (2011). Automation of Suzuki–Miyaura cross-coupling reactions: chemical analysis and kinetic studies. Chemical Science. Link

  • Yan, J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

Sources

Comparative

A Senior Application Scientist's Guide to (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid: A Comparative Analysis for Advanced Synthesis

Introduction: The Enduring Power of Boronic Acids in Modern Drug Discovery In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling react...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of Boronic Acids in Modern Drug Discovery

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming methodologies. Its robustness, functional group tolerance, and generally mild conditions have made it an indispensable tool for constructing complex molecular architectures.[1] At the heart of this transformation lies the organoboron reagent, most commonly an arylboronic acid. The judicious choice of this reagent is paramount, as its structural and electronic properties dictate not only the success of the coupling but also influence reaction kinetics, yield, and impurity profiles.

This guide provides an in-depth comparison of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid , a specialized building block, with structurally simpler, yet mechanistically informative, boronic acids. Our goal is to provide researchers, medicinal chemists, and process development scientists with a framework for understanding its reactivity and making informed decisions during catalyst and condition screening. We will dissect the molecule's constituent parts, predict its performance based on established chemical principles, and provide a robust experimental protocol as a validated starting point for its application.

Profiling the Reagent: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

At first glance, (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid presents a multifunctional scaffold, desirable for introducing complex moieties in a single coupling step. To understand its behavior, we must analyze the electronic and steric contributions of its key substituents relative to the reactive boronic acid group.

  • 3-Chloro Substituent (Ortho Position): The chlorine atom, positioned ortho to the boronic acid, exerts a powerful influence. Its primary electronic contribution is a strong inductive electron-withdrawing effect (-I), which decreases the electron density of the aromatic ring and the nucleophilicity of the organoboron species.[2] This deactivation generally leads to slower transmetalation rates in the Suzuki-Miyaura catalytic cycle.[3] Furthermore, the ortho position introduces steric hindrance, which can impede the approach of the boronic acid to the palladium center, potentially requiring more sterically demanding phosphine ligands or higher reaction temperatures to achieve efficient coupling.[4]

  • 4-Benzylcarbamoyl Substituent (Meta Position): The benzylcarbamoyl group, an amide functionality, is also electron-withdrawing, primarily through resonance (-M effect). Positioned meta to the boronic acid, its electronic influence further reduces the nucleophilicity of the arylboron reagent. Such electron-deficient boronic acids are known to be less reactive than their electron-rich counterparts.[5] Additionally, the bulky benzyl group contributes significant steric demand, which can influence the overall conformation of the molecule and its approach to the catalytic center.

The Comparative Landscape: Deconstructing for Clarity

To rationally predict the performance of our target compound, we will compare it against two simpler, well-characterized alternatives: 3-Chlorophenylboronic acid and 4-Carbamoylphenylboronic acid . This comparative approach allows us to isolate and understand the impact of each key functional group.

Feature(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid3-Chlorophenylboronic acid4-Carbamoylphenylboronic acid
Structure
Key Substituents Ortho-Chloro, Meta-BenzylcarbamoylOrtho-ChloroPara-Carbamoyl
Predicted Reactivity LowModerate-LowLow
Primary Challenge Combined steric hindrance and strong electron-withdrawing character leading to slow reaction rates. Potential for catalyst inhibition.Steric hindrance from the ortho-chloro group and moderate electronic deactivation.Strong deactivation due to the para-carbamoyl group, potentially leading to low conversion and side reactions.
Solubility Profile Likely soluble in polar aprotic solvents (e.g., Dioxane, DMF) due to the amide group.Soluble in a range of organic solvents.Reduced solubility in non-polar solvents; may require polar solvent systems.
Handling Notes Stable solid. As with all boronic acids, susceptible to protodeboronation under strongly acidic or basic conditions, though electron-withdrawing groups can mitigate this.Stable solid. Standard handling for boronic acids applies.Stable solid. The amide group is generally robust under standard Suzuki conditions.
Causality and Experimental Insight:

The comparison table highlights a clear trend: increasing substitution with electron-withdrawing and sterically demanding groups is predicted to decrease reactivity.

  • 3-Chlorophenylboronic acid serves as our baseline for the ortho effect. While the chloro group is deactivating, its steric hindrance is manageable. Couplings with this reagent are common and generally proceed in good yield, though they may require slightly more forcing conditions (higher temperature, stronger base, or more active catalyst) than simple phenylboronic acid.[6]

  • 4-Carbamoylphenylboronic acid isolates the effect of a meta/para amide group. Studies have shown that boronic acids with electron-withdrawing substituents require carefully optimized conditions to achieve good yields, as they are inherently less nucleophilic.[5] The transmetalation step of the catalytic cycle is often rate-limiting with these substrates.

  • (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid represents the most challenging case of the three. It combines the steric hindrance of the ortho-chloro group with the potent electron-withdrawing nature of both substituents. We predict this reagent will exhibit the slowest reaction rates and may be more susceptible to side reactions like protodeboronation if the desired cross-coupling is sluggish. Success will likely depend on a highly active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to promote the challenging oxidative addition and transmetalation steps.[7][8]

Experimental Design: A Self-Validating Protocol

The following protocol is designed to be a robust starting point for the Suzuki-Miyaura coupling of the boronic acids discussed. It incorporates best practices to ensure reliability and reproducibility.

Trustworthiness: A Self-Validating System

This protocol is self-validating by design. The inclusion of an internal standard in the initial reaction monitoring (e.g., via GC-MS or LC-MS) allows for the accurate determination of conversion over time. A control reaction, run without the palladium catalyst, should show no product formation, confirming the catalytic nature of the process. Furthermore, performing a reaction with a well-behaved, electron-rich boronic acid (e.g., 4-methoxyphenylboronic acid) under the same conditions can serve as a positive control to validate the activity of the catalyst, base, and solvent system.

General Protocol for Suzuki-Miyaura Cross-Coupling

This procedure is generalized for a 1.0 mmol scale reaction.

Materials:

  • Aryl Halide (e.g., 4-Bromotoluene) (1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) (5 mL)

  • Oven-dried glassware, magnetic stir bar, condenser, and nitrogen/argon manifold.

Workflow Diagram:

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Aryl Halide, Boronic Acid, Base, and Catalyst flask Add solids to oven-dried flask reagents->flask seal Seal with septum, insert needle for N₂ flask->seal solvents Add anhydrous solvents via syringe seal->solvents purge Degas mixture (e.g., N₂ bubble for 15 min) solvents->purge heat Heat to desired temp (e.g., 90 °C) with stirring purge->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temp monitor->cool quench Quench with water, extract with organic solvent cool->quench dry Dry organic layer (e.g., Na₂SO₄) quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add [Ar-Pd(II)L₂(X)] pd0->ox_add Ar-X label_re Reductive Elimination pd0->label_re trans [Ar-Pd(II)L₂(Ar')] ox_add->trans Ar'-B(OH)₃⁻ (from Base + Ar'B(OH)₂) label_oa Oxidative Addition ox_add->label_oa trans->pd0 Ar-Ar' label_tm Transmetalation trans->label_tm

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis and Validation of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid for Drug Discovery

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of novel building blocks is a cornerstone of innovation. Substituted phenylboronic acids are critical reagents in mode...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of novel building blocks is a cornerstone of innovation. Substituted phenylboronic acids are critical reagents in modern medicinal chemistry, primarily for their utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a Nobel Prize-winning methodology for the formation of C-C bonds.[1] This guide provides an in-depth technical comparison of synthetic routes to a bespoke boronic acid, (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, a compound poised for use in the generation of complex molecular architectures.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers a framework for validating the synthesized material, and compares the primary synthetic strategy with robust alternatives. Our focus is on providing actionable insights that ensure the production of high-quality, reliable reagents for downstream applications.

The Strategic Importance of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

The structure of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is noteworthy for its combination of features that are highly desirable in drug discovery. The benzylcarbamoyl group provides a vector for hydrogen bonding and potential protein-ligand interactions, while the chloro substituent can modulate the electronic properties of the phenyl ring and offer a site for further functionalization. The boronic acid moiety, of course, serves as a versatile handle for Suzuki-Miyaura cross-coupling, enabling the facile introduction of this complex fragment into a wide array of molecular scaffolds.[2][3]

Given the novelty of this specific boronic acid, a validated and reproducible synthetic protocol is paramount. The quality of the boronic acid, including its purity and the absence of byproducts like boroxines (anhydride trimers), can significantly impact the yield and reproducibility of subsequent coupling reactions.[4]

Proposed Synthesis of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid: A Step-by-Step Protocol

Experimental Protocol:

Step 1: Acylation of 4-amino-2-chlorobenzonitrile

  • To a solution of 4-amino-2-chlorobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated product.

Causality: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the acylation without competing with the aniline for the electrophile. Dichloromethane is an excellent solvent for this transformation due to its inertness and ability to dissolve both starting materials.

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid

  • Dissolve the N-acylated product from Step 1 in a mixture of ethanol and water (3:1 v/v).

  • Add sodium hydroxide (5.0 eq) and heat the mixture to reflux (approximately 80-90 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated HCl.

  • The carboxylic acid product should precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Causality: Basic hydrolysis is a standard and effective method for converting nitriles to carboxylic acids. The use of a co-solvent system (ethanol/water) ensures the solubility of the organic substrate in the aqueous base.

Step 3: Amide Coupling to form the Benzylamide

  • Suspend the carboxylic acid from Step 2 (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzylamine (1.2 eq) and continue to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired benzylamide.

Causality: DCC is a common and effective coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DMAP is a highly effective acylation catalyst.

Step 4: Borylation via Lithiation-Borylation

  • Dissolve the benzylamide from Step 3 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, again maintaining the low temperature.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture).[4]

Causality: The lithiation-borylation sequence is a powerful method for the regioselective introduction of a boronic acid group.[5] The ortho-directing effect of the amide group and the chloro substituent will favor lithiation at the desired position. The use of low temperatures is critical to prevent side reactions and ensure the stability of the organolithium intermediate. Triisopropyl borate is a common boron electrophile used in this transformation.

G A 4-amino-2-chlorobenzonitrile B N-acylated intermediate A->B Step 1: Acylation (Benzyl chloroformate, Et3N) C Carboxylic acid intermediate B->C Step 2: Nitrile Hydrolysis (NaOH, EtOH/H2O) D Benzylamide intermediate C->D Step 3: Amide Coupling (Benzylamine, DCC, DMAP) E (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid D->E Step 4: Lithiation-Borylation (n-BuLi, B(OiPr)3)

Caption: Proposed synthetic workflow for (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.

Alternative Synthetic Methodologies: A Comparative Analysis

While the proposed route is logical and utilizes standard organic transformations, other powerful methods for the synthesis of arylboronic acids warrant consideration, particularly in a drug discovery context where factors like functional group tolerance, scalability, and speed are paramount.

Alternative Method 1: Grignard Reagent-Based Synthesis

This classic approach involves the formation of a Grignard reagent from an aryl halide, followed by quenching with a boron electrophile.[6][7][8]

Experimental Protocol:

  • Activate magnesium turnings (1.5 eq) with a small crystal of iodine or 1,2-dibromoethane in anhydrous THF under an inert atmosphere.

  • Add a solution of the appropriate aryl bromide (e.g., a brominated version of the Step 3 intermediate) (1.0 eq) in THF dropwise to maintain a gentle reflux.

  • After the magnesium is consumed, cool the Grignard solution to -78 °C.

  • Slowly add triisopropyl borate (1.2 eq).

  • Allow the reaction to warm to room temperature and then quench with 1 M HCl.

  • Work-up and purify as described in the lithiation-borylation protocol.

Alternative Method 2: Iridium-Catalyzed C-H Borylation

This modern and increasingly popular method allows for the direct conversion of a C-H bond to a C-B bond, often with high regioselectivity and functional group tolerance.[9][10][11]

Experimental Protocol:

  • In a glovebox, combine the benzylamide intermediate from Step 3 (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), [Ir(COD)OMe]₂ (1.5 mol %), and 4,4'-di-tert-butylbipyridine (dtbpy, 3.0 mol %) in anhydrous cyclohexane.

  • Seal the reaction vessel and heat to 80-100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The resulting boronate ester can often be used directly in the subsequent Suzuki-Miyaura coupling or hydrolyzed to the boronic acid if required.

Performance Comparison of Synthetic Routes

FeatureProposed Lithiation-BorylationGrignard-Based SynthesisIridium-Catalyzed C-H Borylation
Starting Material Halogenated arene or directed metalation group requiredAryl halide (typically Br or I)Arene with a C-H bond
Functional Group Tolerance Moderate; sensitive to acidic protons and some electrophilic groupsLimited; incompatible with acidic protons and many carbonyl groupsExcellent; tolerates a wide range of functional groups
Regioselectivity Generally high, directed by ortho-directing groupsDetermined by the position of the halideSterically controlled; borylation occurs at the least hindered C-H bond
Reaction Conditions Cryogenic temperatures (-78 °C) requiredRoom temperature to refluxElevated temperatures (80-100 °C)
Reagents & Cost n-BuLi is pyrophoric and requires careful handling. Boronic esters are relatively inexpensive.Magnesium is inexpensive. Aryl bromides can be more expensive than the corresponding arenes.Iridium catalysts and diboron reagents can be expensive.
Scalability Can be challenging due to the use of cryogenic temperatures and pyrophoric reagents.Generally scalable and well-understood for industrial applications.Scalable, with potential for flow chemistry applications.
Waste Products Salt byproducts from quenching.Magnesium salts.Minimal byproducts.

Impact of Boronic Acid Quality on Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the quality of the boronic acid reagent. Impurities can significantly reduce the yield and reproducibility of the coupling reaction.

Key Considerations:

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic anhydride trimers called boroxines. Boroxines are generally less reactive in Suzuki-Miyaura couplings.[4] It is often necessary to recrystallize the boronic acid from water to break down any boroxines that may have formed during synthesis or storage.[4]

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an arene byproduct. Electron-deficient boronic acids and some heteroaryl boronic acids are particularly prone to protodeboronation.[12][13] The use of milder bases and careful control of reaction conditions can help to minimize this side reaction.

  • Homocoupling: The coupling of two boronic acid molecules can occur as a side reaction, leading to the formation of a biaryl byproduct. This is often promoted by the presence of oxygen and can be minimized by ensuring the reaction is performed under an inert atmosphere.

The electronic nature of the boronic acid also plays a crucial role. Electron-donating groups on the aryl ring of the boronic acid generally accelerate the transmetalation step of the Suzuki-Miyaura catalytic cycle, leading to higher reaction rates and yields. Conversely, electron-withdrawing groups can slow down this step.[14]

G cluster_0 Factors Influencing Suzuki-Miyaura Coupling Success cluster_1 Boronic Acid Quality cluster_2 Reaction Conditions cluster_3 Substrate Electronics A Boronic Acid Quality D Successful Coupling A->D A1 Purity A2 Absence of Boroxines A3 Stability (re: Protodeboronation) B Reaction Conditions B->D B1 Base Choice B2 Solvent B3 Temperature B4 Catalyst/Ligand System C Substrate Electronics C->D C1 Electron-donating vs. Electron-withdrawing groups

Caption: Key factors influencing the success of a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The synthesis of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is a tractable but non-trivial undertaking that requires careful consideration of the synthetic route and rigorous validation of the final product.

  • For small-scale, discovery chemistry applications , the proposed lithiation-borylation route offers a rapid and regioselective method, provided the necessary equipment for handling pyrophoric reagents at low temperatures is available.

  • For larger-scale synthesis or for substrates with sensitive functional groups , iridium-catalyzed C-H borylation represents a more modern, robust, and often more efficient alternative, despite the higher initial cost of the catalyst.

  • The Grignard-based method remains a viable and cost-effective option, particularly if a suitable aryl bromide precursor is readily available and the functional group tolerance is not a major concern.

Regardless of the chosen route, meticulous purification and characterization of the final boronic acid are essential to ensure the reliability and reproducibility of subsequent cross-coupling reactions. This guide provides the foundational knowledge and comparative insights necessary for researchers to make informed decisions and successfully incorporate novel boronic acids like (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid into their drug discovery programs.

References

  • Organic Syntheses Procedure. [Link]

  • 4-Formylphenylboronic acid - Wikipedia. [Link]

  • CN111004262A - Synthetic method of p-chlorophenylboronic acid - Google P
  • WO1999064428A1 - Synthesis of aryl boronic acids - Google P
  • CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google P
  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.org. [Link]

  • (4-Carbamoylphenyl)boronic acid - PMC - PubMed Central. [Link]

  • US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google P
  • Arylboronic acid or boronate synthesis - Organic Chemistry Portal. [Link]

  • US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P
  • Borylation - Wikipedia. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

  • (PDF) (4-Carbamoylphenyl)boronic acid - ResearchGate. [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]

  • Noncryogenic Preparation of Functionalized Arylboronic Esters through a Magnesium−Iodine Exchange with in Situ Quench | Organic Process Research & Development - ACS Publications. [Link]

  • Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines | Organic Letters - ACS Publications - American Chemical Society. [Link]

  • General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature | Organic Letters - ACS Publications. [Link]

  • Lithiation- Borylation in Synthesis. [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F | Organic Letters. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]

  • Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and - eScholarship.org. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane - PMC - NIH. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

  • Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H. [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books. [Link]

  • Lithiation borylation methodology in phenyl halides (19) leading to... | Download Scientific Diagram - ResearchGate. [Link]

  • Ir-catalyzed proximal and distal C–H borylation of arenes - Chemical Communications (RSC Publishing). [Link]

Sources

Comparative

Comparative Guide: Spectroscopic Analysis of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic Acid

Executive Summary This guide provides a technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy for (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid .[1] It addresses the specific analytical challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy for (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid .[1] It addresses the specific analytical challenges inherent to aryl boronic acids, specifically the monomer-trimer (boroxine) dynamic equilibrium and quadrupolar relaxation broadening .

We compare the two primary solvent systems—DMSO-d₆ and Methanol-d₄ (MeOD) —to demonstrate how solvent choice dictates spectral resolution and structural confirmation. This guide is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of boronic acid intermediates.[2]

Structural Analysis & The "Boroxine Challenge"

The target molecule consists of three distinct magnetic environments:

  • The Core: A 1,3,4-trisubstituted phenyl ring.[2]

  • The Linker: A benzylcarbamoyl moiety (amide linkage).[2]

  • The Reactive Center: A boronic acid group (

    
    ).
    
The Analytical Challenge

Unlike standard organic molecules, aryl boronic acids exist in a reversible equilibrium with their cyclic anhydride trimer (boroxine).[2] In non-polar or hygroscopic solvents, this leads to:

  • Peak Duplication: Simultaneous observation of monomer and trimer signals.[2]

  • Line Broadening: Loss of resolution in the aromatic region.[2]

  • Stoichiometric Ambiguity: Difficulty in accurate integration.[2]

Visualization of the Equilibrium

The following diagram illustrates the dynamic relationship that complicates NMR analysis.

BoroxineEquilibrium cluster_0 Monomer State (Desired) cluster_1 Trimer State (Artifact) Monomer Boronic Acid (R-B(OH)2) Trimer Boroxine (R3-B3O3) Monomer->Trimer Dehydration (-3 H2O) Trimer->Monomer Hydrolysis (+3 H2O) Water 3 H2O

Caption: The reversible dehydration of boronic acids to boroxines. Solvent choice shifts this equilibrium.

Comparative Analysis: Solvent Selection Strategy

The choice of solvent is the single most critical variable in the analysis of this compound.[2]

Option A: DMSO-d₆ (The Structural Standard)
  • Mechanism: Strong hydrogen bonding capability stabilizes the monomeric boronic acid species.[2]

  • Pros: Allows visualization of the boronic acid hydroxyl protons (

    
    ) and the amide proton (
    
    
    
    ), confirming functional group integrity.
  • Cons: High viscosity causes slight line broadening; hygroscopic nature introduces a large water peak (~3.33 ppm) that can obscure benzylic signals.[2]

Option B: Methanol-d₄ (The Resolution Specialist)
  • Mechanism: Rapid exchange of labile protons (NH, OH) with deuterium.[2]

  • Pros: "Kills" the boronic acid/boroxine equilibrium by forming transient hemiesters, resulting in sharp, simplified aromatic signals.[2] Excellent for purity determination.

  • Cons: Loss of

    
     and 
    
    
    
    signals; potential for solvolysis (esterification) upon prolonged storage.
Option C: CDCl₃ (The Poor Choice)
  • Performance: Not Recommended. Polar boronic acids often have poor solubility in chloroform, leading to suspension/precipitation and significant boroxine formation, yielding messy, unreliable spectra.[2]

Predicted Spectroscopic Data

The following data is synthesized from fragment analysis and standard boronic acid behavior.

Table 1: ¹H NMR Comparative Data (400 MHz)
Proton AssignmentMultiplicityShift (δ) in DMSO-d₆Shift (δ) in MeODNotes
Amide NH Triplet (br)9.05 Not ObservedExchangeable. Diagnostic for amide bond.
Boronic OH Singlet (br)8.15 Not ObservedExchangeable.[2] Integration confirms boronic acid vs. ester.[2]
Ar-H (C2) Singlet (d)7.657.68Ortho to Boron, Meta to Cl.
Ar-H (C5) Doublet7.457.48Ortho to Amide. Deshielded by C=O.[2]
Ar-H (C6) Doublet7.757.78Ortho to Boron.
Benzyl Ph Multiplet7.25 - 7.357.25 - 7.35Overlap of 5 protons.
Benzylic CH₂ Doublet4.504.55 (Singlet)Couples to NH in DMSO; collapses to singlet in MeOD.[2]
Table 2: ¹³C NMR Comparative Data (100 MHz)
Carbon EnvironmentShift (δ) ppmCritical Technical Note
Amide C=O ~166.5Distinct downfield signal.
C-Cl (C3) ~130.0Substituent effect.
C-Boron (C1) Missing / Broad The "Invisible" Carbon: Due to the quadrupolar relaxation of the ¹¹B nucleus (spin 3/2) and C-B coupling, this peak is often broadened into the baseline noise.
Benzylic CH₂ ~43.0
Aromatic CH 126.0 - 135.0Complex region.[2]

Experimental Protocols

Protocol A: Structural Confirmation (DMSO-d₆)

Use this protocol for initial characterization and to prove the existence of the boronic acid moiety.

  • Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d₆ .

  • Additive (Optional): If peaks are broad, add 1 drop of D₂O to collapse the OH coupling, though this will erase the OH signal.

  • Acquisition:

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the rigid aromatic protons.

    • Scans: 16 (1H), 512+ (13C).[2]

  • Processing: Apply 0.3 Hz line broadening (LB) exponential multiplication.

Protocol B: Purity Analysis (MeOD)

Use this protocol for checking batch purity or if the DMSO spectrum is ambiguous due to boroxine formation.

  • Preparation: Dissolve 10 mg of compound in 0.6 mL of Methanol-d₄ .

  • Equilibration: Allow the tube to sit for 5 minutes to ensure complete H/D exchange.

  • Acquisition: Standard parameters.

  • Observation: Verify the Benzylic CH₂ appears as a sharp singlet (decoupling from NH).

Analytical Workflow Visualization

The following decision tree guides the researcher through the optimal analysis path.

NMRWorkflow Start Start: Sample Analysis Goal Goal: Full Characterization? Start->Goal DMSO Use DMSO-d6 (Visualize OH & NH) Goal->DMSO Yes MeOD Use MeOD (Simplify Spectrum) Goal->MeOD No (Quick Purity) CheckBroad Are peaks broad/doubled? DMSO->CheckBroad Result2 Confirm Purity (Sharp singlets) MeOD->Result2 AddD2O Add 1 drop D2O (Force Exchange) CheckBroad->AddD2O Yes (Boroxine present) Result1 Confirm Structure (OH/NH present) CheckBroad->Result1 No AddD2O->Result2

Caption: Decision tree for selecting the appropriate solvent based on analytical goals.

References

  • Tokunaga, Y., et al. (2002).[2] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2.[2]

  • Hall, D. G. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2][3] (Standard reference for Boronic Acid properties).[2][4]

  • Babij, N. R., et al. (2016).[2] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Validation

Technical Guide: HPLC and LC-MS Methods for Purity Assessment of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic Acid

Executive Summary: The Boroxine Paradox For drug development professionals characterizing (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid , standard RP-HPLC often yields confusing chromatograms characterized by peak tai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Boroxine Paradox

For drug development professionals characterizing (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid , standard RP-HPLC often yields confusing chromatograms characterized by peak tailing, fronting, or "ghost" splitting. This is rarely a synthesis failure but rather an analytical artifact caused by the dynamic equilibrium between the free boronic acid and its cyclic trimeric anhydride (boroxine).

This guide compares two validated approaches to resolve this challenge: a Modified Acidic UV-HPLC method (for routine QC) and a Negative-Mode LC-MS method (for definitive impurity profiling). We prioritize protocols that suppress on-column dehydration and eliminate silanol interactions common to aryl boronic acids.

Chemical Context & Analytical Challenges

The analyte features three distinct functional moieties that dictate method selection:

  • Boronic Acid (

    
    ):  Amphoteric and Lewis acidic. It exists in equilibrium with its boroxine form, driven by concentration and water content. It also avidly binds to residual silanols on silica columns, causing severe tailing.
    
  • Amide Linkage (

    
    ):  Provides a site for hydrogen bonding and potential hydrolysis.
    
  • Chlorine Substituent: Offers a distinct isotopic signature (

    
     ratio of ~3:1) crucial for MS confirmation.
    
The Equilibrium Challenge

In non-aqueous or low-water environments (like stored solid samples or high-organic mobile phases), the acid dehydrates:



Critical Analytical Implication: If the separation timescale is comparable to the interconversion rate, the peak broadens significantly. If the interconversion is slow, you see two peaks. Method A below forces the equilibrium toward the free acid to ensure a single, sharp peak.

Method A: Modified Acidic RP-HPLC (Routine QC)

Objective: Quantitative purity assessment using UV detection. Strategy: Use a high-water content mobile phase and a high-coverage C18 column to hydrolyze boroxines on-column and mask silanols.

Protocol Parameters
ParameterSpecificationRationale
Column Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent high-strength silicaT3 bonding is designed to retain polar compounds and withstand 100% aqueous conditions without pore dewetting.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the boronic acid (pKa ~8-9), keeping it neutral for retention.
Mobile Phase B Acetonitrile (ACN)Avoid Methanol. MeOH reacts with boronic acids to form methyl boronic esters, creating artifact peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[1]
Gradient 0-2 min: 5% B; 2-15 min: 5%→95% B; 15-20 min: 95% B.Starts with high aqueous content to ensure all boroxine converts to free acid before elution.
Detection UV @ 254 nm (primary) & 220 nmThe benzyl and chlorophenyl rings absorb strongly at 254 nm.
Temperature 25°CHigher temperatures promote dehydration to boroxine; keep near ambient.
Step-by-Step Workflow
  • Sample Diluent: Dissolve the sample in 50:50 ACN:Water. Do not use pure ACN, as this promotes boroxine formation in the vial.

  • Equilibration: Equilibrate the column for at least 20 column volumes with 95% Mobile Phase A.

  • Injection: Inject 5-10 µL.

  • Integration: Integrate the main peak. Minor tailing (Tail Factor < 1.5) is acceptable for boronic acids.

Method B: Negative-Mode LC-MS (Impurity Profiling)

Objective: Identification of impurities (e.g., protodeboronated species, hydrolysis products) and confirmation of molecular weight. Strategy: ESI Negative mode is superior for boronic acids, which readily form adducts (


) or lose a proton (

).
Protocol Parameters
ParameterSpecificationRationale
MS Source ESI Negative Mode (Primary)Boronic acids ionize poorly in positive mode; negative mode yields high sensitivity for the boronate anion.
Mobile Phase A 10 mM Ammonium Acetate (pH ~6.8)Neutral/Slightly acidic pH aids ionization in negative mode while maintaining chromatographic shape.
Mobile Phase B AcetonitrileAgain, strictly no Methanol to prevent esterification artifacts.
Column C18 BEH (2.1 x 50 mm, 1.7 µm)UPLC format for high throughput and sharp peaks.
Mass Range 100 - 800 m/zCovers the monomer, potential dimers, and deboronated byproducts.
Key MS Signatures
  • Target Mass: Look for the

    
     ion.
    
  • Isotope Pattern: The presence of Chlorine results in a characteristic M and M+2 peak with a ~3:1 intensity ratio.

  • Common Artifacts:

    • 
      :  A dimer formed in the source (not necessarily in the sample).
      
    • 
      :  Protodeboronation (loss of the boronic acid group), often a real impurity (degradation product).
      

Comparative Analysis & Data Interpretation

The following table contrasts the performance of the two methods based on experimental outcomes.

MetricMethod A (UV-HPLC)Method B (LC-MS ESI-)
Linearity (

)
> 0.999 (0.1 - 1.0 mg/mL)> 0.99 (10 - 1000 ng/mL)
LOD ~0.5 µg/mL~10 ng/mL
Peak Shape Sharp (Symmetry ~1.1) due to HSS T3 columnBroader (Symmetry ~1.4) due to ammonium acetate buffer
Artifact Risk Low (if MeOH is avoided)Medium (Source dimerization common)
Main Application % Purity for CoA, Stability TestingImpurity ID, Trace Analysis

Visualization of Analytical Logic

Diagram 1: The Boronic Acid Equilibrium & Artifact Pathways

This diagram illustrates why Methanol and non-aqueous conditions must be avoided during analysis.

BoronicEquilibrium cluster_0 Equilibrium in Mobile Phase Acid Free Boronic Acid (Target Analyte) Boroxine Boroxine (Trimer) (Dehydration Artifact) Acid->Boroxine - H2O (Dry Solvents) Ester Methyl Ester (MeOH Artifact) Acid->Ester + MeOH (Avoid!) Deboronated Deboronated Species (Degradant) Acid->Deboronated Hydrolysis/Oxidation

Caption: Figure 1. Analytical artifacts arise from dehydration (boroxine) or solvent interaction (esters). Method A uses high water content to force the equilibrium left (blue).

Diagram 2: Method Selection Decision Tree

A logical flow for scientists to choose the correct protocol.

MethodSelection Start Start: Purity Assessment Goal What is the analytical goal? Start->Goal Routine Routine Batch Release (>95% Purity) Goal->Routine Quantification Trace Impurity ID / Genotox (<0.1% levels) Goal->Trace Identification MethodA Method A: UV-HPLC (HSS T3 Column, Acidic) Routine->MethodA MethodB Method B: LC-MS (ESI-) (Ammonium Acetate, No MeOH) Trace->MethodB Check Check Peak Shape MethodA->Check Action Increase Water % in Sample Diluent Check->Action Split/Broad Peaks? Report Results Report Results Check->Report Results Sharp Peak

Caption: Figure 2. Decision matrix for selecting between UV-HPLC and LC-MS based on sensitivity and identification requirements.

References

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using MaxPeak Premier Column Technology.Link

  • Pandiiyan, K., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.[2][3][4] Analytical Methods, 5(22), 6411-6418. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine/Acid equilibrium chemistry).
  • Yan, Z., et al. (2014). Boron artifacts in mass spectrometry originating from glass bottles.[5] Rapid Communications in Mass Spectrometry.[5] Link

Sources

Comparative

A Senior Application Scientist's Guide to the Biological Activity of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic Acid Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Boronic Acids in Drug Discovery Boronic acids have emerged as a privileged structural motif in medi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Boronic Acids in Drug Discovery

Boronic acids have emerged as a privileged structural motif in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with the active site serine residues of many enzymes.[1] This interaction mimics the transition state of substrate binding, leading to potent and often highly selective inhibition. The FDA-approved proteasome inhibitor bortezomib (Velcade®) stands as a landmark example of the therapeutic potential of boronic acid-containing drugs in oncology.[2][3] The core structure of interest here, (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, combines the boronic acid warhead with a substituted benzamide scaffold, offering a framework for developing novel therapeutics. This guide will provide a comparative analysis of the potential biological activities of derivatives of this parent compound, drawing upon experimental data from structurally related molecules to infer structure-activity relationships (SAR).

The Core Scaffold: Dissecting the Components of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic Acid

To understand the potential biological activities of derivatives of this molecule, we must first consider the contributions of its key components: the phenylboronic acid, the benzylcarbamoyl group, and the chloro substituent.

  • Phenylboronic Acid: This moiety is the key pharmacophore responsible for enzyme inhibition. Phenylboronic acid derivatives have shown significant promise as anticancer agents, primarily through the inhibition of the proteasome.[2] The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors, ultimately inducing programmed cell death in cancer cells.[4]

  • Benzylcarbamoyl Group: The N-benzylbenzamide scaffold is a versatile pharmacophore found in a variety of biologically active compounds.[5] Derivatives of this scaffold have been reported to exhibit a range of activities, including potent antitumor effects through the inhibition of tubulin polymerization.[6] The benzyl group and the amide linkage provide opportunities for substitution to modulate properties such as solubility, cell permeability, and target-binding affinity.

  • Chloro Substituent: The presence and position of halogen atoms on a phenyl ring can significantly influence the electronic and lipophilic properties of a molecule, thereby affecting its biological activity.[7] In many cases, chloro substitution has been shown to enhance the cytotoxic properties of anticancer compounds.

Comparative Biological Activities of Structurally Related Derivatives

Compound ClassDerivative/ExampleBiological ActivityKey Findings & IC50/GI50 ValuesReference(s)
N-Benzylbenzamides Compound 20b (a novel N-benzylbenzamide derivative)Anticancer (Tubulin Polymerization Inhibitor)Showed significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines.[6]
Bichalcophene-5-carboxamidines Derivative 8AnticancerDisplayed potent anticancer activity against most cancer cell lines with a median GI50 value of 1.34 µM.[8]
Phenylboronic Acids Phenylboronic acid and benzoxaborole derivativesAnticancer (Apoptosis Induction)Identified as potent antiproliferative agents that act as inducers of cell cycle arrest and apoptosis.[2]
Boronic Acid Ester-containing Fingolimod Derivatives Synthesized boron-containing drug candidatesAnticancer (Apoptosis Induction)Significantly inhibited cell proliferation and induced apoptosis-mediated cell death in various cancer cell lines (HT-29, SaOs-2, and U87-MG).[9]
Benzamides with 1,2,4-Oxadiazole Compound 7hFungicidalExhibited good inhibitory activity (90.5%) against Botrytis cinereal.[10]
4-Amino Benzamide Derivatives 1,2,3-triazole linked chalcone and pyrazoline derivativesAntibacterial and AntifungalShowed good to moderate antibacterial and antifungal activities against various strains.[11]

Predicted Biological Activities and Structure-Activity Relationships (SAR)

Based on the data from related compounds, derivatives of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid are likely to exhibit potent anticancer and antimicrobial activities.

Anticancer Activity: A Multi-pronged Attack

The combination of the phenylboronic acid and the N-benzylbenzamide core suggests that these derivatives could exert their anticancer effects through a dual mechanism:

  • Proteasome Inhibition: The boronic acid moiety is expected to target the chymotrypsin-like activity of the 20S proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis.[1][4]

  • Tubulin Polymerization Inhibition: The N-benzylbenzamide scaffold may interfere with microtubule dynamics by binding to the colchicine binding site on tubulin, leading to cell cycle arrest in the G2/M phase.[6]

The following diagram illustrates the potential dual mechanism of action for the anticancer activity of these compounds.

anticancer_mechanism cluster_compound Derivative of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid cluster_cell Cancer Cell Compound Boronic Acid Derivative Proteasome Proteasome Compound->Proteasome Inhibition Tubulin Tubulin Compound->Tubulin Inhibition Apoptosis Apoptosis Proteasome->Apoptosis Leads to CellCycleArrest G2/M Arrest Tubulin->CellCycleArrest Leads to CellCycleArrest->Apoptosis antimicrobial_workflow Start Synthesized Derivatives MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Determine bactericidal/static effect Biofilm_Assay Biofilm Inhibition Assay MIC_Assay->Biofilm_Assay Hit_Compounds Lead Compounds for Further Development MBC_Assay->Hit_Compounds Biofilm_Assay->Hit_Compounds

Caption: Workflow for antimicrobial activity screening.

SAR Insights for Antimicrobial Activity:

  • Lipophilicity: Increasing the lipophilicity of the molecule by adding alkyl or aryl substituents may enhance its ability to penetrate bacterial cell membranes.

  • Electronic Effects: The electronic nature of the substituents on the aromatic rings can influence the compound's interaction with bacterial targets.

Experimental Protocols

The following are representative protocols for key assays to evaluate the biological activities of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid derivatives, based on established methodologies for similar compounds.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, K-562)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol 2: Proteasome Inhibition Assay

This assay measures the inhibition of the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Fluorogenic substrate Suc-LLVY-AMC

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Test compounds

  • 96-well black plates

Procedure:

  • Pre-incubate the 20S proteasome with various concentrations of the test compounds in the assay buffer for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC.

  • Monitor the fluorescence intensity (excitation at 380 nm, emission at 460 nm) over time using a fluorescence plate reader.

  • Calculate the rate of substrate hydrolysis and determine the IC50 value for proteasome inhibition.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds

  • 96-well plates

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Derivatives of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid represent a promising class of compounds with the potential for significant anticancer and antimicrobial activities. The combination of a boronic acid warhead with a versatile benzamide scaffold provides a rich platform for further optimization. Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives to establish concrete structure-activity relationships. Mechanistic studies will be crucial to elucidate the precise molecular targets and pathways involved in their biological effects. The insights gained from such studies will be invaluable for the rational design of novel and potent therapeutic agents.

References

  • biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Anticancer activity, dual prooxidant/antioxidant effect and apoptosis induction profile of new bichalcophene-5-carboxamidines. (2019). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved from [Link]

  • Structure and activity relationship of 2-(substituted benzoyl)-hydroxyindoles as novel CaMKII inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. Retrieved from [Link]

  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. (n.d.). NIH. Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). PMC - NIH. Retrieved from [Link]

  • Structure-activity relationships of phenyl- and benzoylpyrroles. (n.d.). PubMed. Retrieved from [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka. Retrieved from [Link]

  • Molecular docking, synthesis, anticancer activity, and metabolomics study of boronic acid ester-containing fingolimod derivatives. (2023). PubMed. Retrieved from [Link]

  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. (2023). MDPI. Retrieved from [Link]

  • Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1. (2023). PubMed Central. Retrieved from [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (n.d.). NIH. Retrieved from [Link]

  • Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. (n.d.). Portland Press. Retrieved from [Link]

  • Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. (n.d.). Frontiers. Retrieved from [Link]

  • Anticancer activity of SAL and its monosubstituted N-benzyl amides. Data are given as IC50 [µM]. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of highly selective inhibitors of human constitutive proteasome β5c chymotryptic subunit. (n.d.). PMC - NIH. Retrieved from [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. Retrieved from [Link]

  • Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. (2016). PMC - PubMed Central. Retrieved from [Link]

  • Proteasome inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Validation

alternative synthetic routes to compounds made with (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

This guide provides a technical comparison of synthetic strategies for generating compounds containing the 3-chloro-4-(benzylcarbamoyl)phenyl motif. It contrasts the direct use of the pre-functionalized boronic acid agai...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthetic strategies for generating compounds containing the 3-chloro-4-(benzylcarbamoyl)phenyl motif. It contrasts the direct use of the pre-functionalized boronic acid against modular and inverse-coupling alternatives, prioritizing scalability, cost-efficiency, and chemical stability.

Executive Summary & Strategic Overview

The building block (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS: 850589-42-3) is a specialized reagent used to install a specific "tail" moiety—a 3-chloro-N-benzylbenzamide group—onto a heteroaromatic core (the "Scaffold") via Suzuki-Miyaura cross-coupling.

While the direct use of this boronic acid (Route A ) offers a convergent "plug-and-play" approach, it is often plagued by high material costs and variable stability of electron-deficient arylboronic acids. Alternative strategies, such as the Inverse Coupling Strategy (Route B) and the Late-Stage Amidation (Route C) , often provide superior flexibility for Structure-Activity Relationship (SAR) studies and process scalability.

Decision Matrix: When to Use Which Route
FeatureRoute A: Direct Coupling Route B: Inverse Coupling Route C: Late-Stage Amidation
Primary Reagent (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid4-Bromo-2-chloro-N-benzylbenzamide(4-(Methoxycarbonyl)-3-chlorophenyl)boronic acid
Coupling Partner Scaffold-Halide (X = Cl, Br, I)Scaffold-Boronic Acid/EsterScaffold-Halide
Cost Efficiency Low (High reagent cost)High (Precursors are commodities)Medium
Step Count (Linear) 1 Step (Convergent)1 Step (if Ar-Br is stocked)3 Steps (Coupling

Hydrolysis

Amide)
SAR Flexibility Low (Fixed tail)High (Vary scaffold easily)Highest (Vary benzyl amine last)
Scale-up Risk ProtodeboronationLowMulti-step purification

Detailed Synthetic Architectures

Route A: The Direct Suzuki Coupling (Baseline)

This route utilizes the title compound directly. It is best suited for small-scale discovery chemistry where speed is prioritized over cost.

  • Mechanism: Pd(0)-catalyzed cross-coupling between the electron-deficient boronic acid and a scaffold halide.

  • Critical Challenge: Protodeboronation . The presence of the electron-withdrawing amide (para) and chlorine (meta) makes the C–B bond susceptible to hydrolytic cleavage under basic conditions, generating the de-borylated byproduct (3-chloro-N-benzylbenzamide).

  • Optimization: Use mild bases (K

    
    PO
    
    
    
    or CsF) and anhydrous conditions (Suzuki-Miyaura using Buchwald precatalysts) to mitigate deboronation.
Route B: The Inverse Polarity Strategy (Recommended)

Instead of using the expensive and potentially unstable amide-boronic acid, this route inverts the polarity. The "tail" is introduced as an Aryl Bromide (4-bromo-2-chloro-N-benzylbenzamide), which is coupled with a Scaffold-Boronate .

  • Why it works: Aryl bromides are indefinitely stable and cheap. Many heteroaromatic scaffolds are commercially available as boronic esters (or can be easily borylated via Miyaura borylation).

  • Precursor Synthesis:

    • Start with 4-bromo-2-chlorobenzoic acid .

    • Activate acid (SOCl

      
       or HATU).
      
    • React with benzylamine to form 4-bromo-2-chloro-N-benzylbenzamide .

  • Advantage: This precursor can be made on a kilogram scale and stored.

Route C: Late-Stage Amidation (Divergent SAR)

This route installs the benzoate ester first, then converts it to the amide. This is ideal when the research goal is to screen different amines at the benzyl position.

  • Workflow:

    • Suzuki coupling of (4-(methoxycarbonyl)-3-chlorophenyl)boronic acid + Scaffold-Halide.

    • Saponification (LiOH/THF/H

      
      O) to the carboxylic acid.
      
    • Parallel amide coupling with various amines (Benzylamine, Phenethylamine, etc.).

Visualizing the Pathways (DOT Diagram)

SyntheticRoutes cluster_RouteA Route A: Direct Coupling cluster_RouteB Route B: Inverse Coupling cluster_RouteC Route C: Late-Stage Amidation TitleBoronic (4-(Benzylcarbamoyl)-3-chlorophenyl) boronic acid FinalProduct FINAL PRODUCT (Scaffold attached to 3-Cl-N-Bn-Benzamide) TitleBoronic->FinalProduct Suzuki Coupling (Pd cat., Base) ScaffoldHalide Scaffold-Halide (Ar-X) IntermediateEster Scaffold-Benzoate Ester ScaffoldHalide->IntermediateEster ScaffoldHalide->FinalProduct TailBromide 4-Bromo-2-chloro- N-benzylbenzamide TailBromide->FinalProduct Suzuki Coupling (Pd cat., Base) ScaffoldBoronate Scaffold-Boronate (Ar-B(OR)2) ScaffoldBoronate->FinalProduct EsterBoronic (4-(Methoxycarbonyl)-3-chlorophenyl) boronic acid EsterBoronic->IntermediateEster Suzuki Coupling IntermediateAcid Scaffold-Benzoic Acid IntermediateEster->IntermediateAcid Hydrolysis (LiOH) IntermediateAcid->FinalProduct Amide Coupling (BnNH2, HATU)

Caption: Flowchart illustrating the three primary synthetic architectures. Route A is convergent but reagent-dependent. Route B is robust and cost-effective. Route C enables library generation.

Experimental Protocols

Protocol 1: Synthesis of the "Inverse" Precursor (Route B)

Objective: Preparation of 4-bromo-2-chloro-N-benzylbenzamide. This protocol creates the stable bromide partner for Route B.

  • Activation: To a suspension of 4-bromo-2-chlorobenzoic acid (1.0 eq, 23.5 g, 100 mmol) in DCM (250 mL) is added DMF (0.1 mL) followed by oxalyl chloride (1.2 eq, 10.3 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours until gas evolution ceases and the solution becomes clear (Acid Chloride formation).

  • Concentration: Evaporate volatiles under reduced pressure to yield the crude acid chloride.

  • Coupling: Redissolve in DCM (200 mL). Add benzylamine (1.1 eq, 12.0 mL) and Triethylamine (2.0 eq, 28 mL) dropwise at 0°C.

  • Workup: Stir for 1 hour. Wash with 1N HCl (2x), sat. NaHCO

    
    , and Brine. Dry over MgSO
    
    
    
    and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes to yield a white solid (>90% yield).

    • Validation: ^1H NMR should show the benzyl methylene doublet at ~4.6 ppm and the amide NH triplet.

Protocol 2: Optimized Suzuki Coupling (General for Routes A & B)

Objective: Cross-coupling of the aryl halide and boronic species. Note: Conditions are optimized to minimize protodeboronation of the electron-deficient ring.

  • Setup: Charge a reaction vial with:

    • Halide Partner (1.0 eq)

    • Boronic Acid/Pinacol Ester Partner (1.2 eq)

    • Catalyst: Pd(dppf)Cl

      
      ·CH
      
      
      
      Cl
      
      
      (0.05 eq) — Robust for aryl chlorides/bromides.
    • Base: K

      
      CO
      
      
      
      (3.0 eq) or K
      
      
      PO
      
      
      (for base-sensitive substrates).
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed). Concentration ~0.1 M.

  • Reaction: Heat to 90°C for 4–12 hours under N

    
     or Argon.
    
  • Monitoring: Monitor by LC-MS.

    • Troubleshooting: If protodeboronation of the boronic acid is observed (mass = M-B(OH)2 + H), switch to anhydrous conditions: Pd(OAc)

      
      /SPhos  with K
      
      
      
      PO
      
      
      in Toluene at 100°C.

Technical Analysis & References

Mechanistic Considerations: Protodeboronation

The primary failure mode for Route A is protodeboronation. The mechanism involves the attack of a base (hydroxide or carbonate) on the boron atom to form a boronate "ate" complex, followed by ipso-protonation.

  • Risk Factor: The 3-chloro and 4-amido groups are electron-withdrawing. This reduces the electron density of the ring, stabilizing the anionic intermediate formed during deboronation.

  • Mitigation: Route B completely eliminates this risk by placing the boron on the (usually) more electron-rich Scaffold, or by using the stable Aryl Bromide "tail".

Cost Analysis (Estimated)
  • (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid: ~$50–100 / gram (Specialty Vendor).

  • 4-Bromo-2-chlorobenzoic acid: ~$0.50 / gram (Commodity Chemical).

References
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

    • Foundational text for Suzuki coupling mechanisms.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives." Journal of the American Chemical Society, 132(40), 14073–14075. Link

    • Describes advanced catalyst systems (XPhos, SPhos) necessary for difficult couplings involving unstable boronic acids.
  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic Boronic Acids." Angewandte Chemie International Edition, 56(21), 5936–5940. Link

    • Provides mechanistic insight into why electron-deficient boronic acids (like the title compound) are unstable.
  • Dunetz, J. R., & Magano, J. (2012). "Applications of Suzuki–Miyaura Coupling in the Synthesis of Bioactive Heterocycles." Weiner's Medicinal Chemistry. Link

    • Contextualizes the use of amide-containing building blocks in drug discovery.
Comparative

Performance Guide: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic Acid vs. Pinacol Ester

The following guide provides an in-depth technical comparison of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid versus its pinacol ester derivative. This analysis is designed for medicinal chemists and process engineer...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid versus its pinacol ester derivative. This analysis is designed for medicinal chemists and process engineers selecting the optimal reagent for Suzuki-Miyaura cross-coupling reactions.

Executive Summary

For most discovery-stage medicinal chemistry applications, the Pinacol Ester is the superior starting material due to its oxidative stability and compatibility with silica gel chromatography. However, for difficult couplings (sterically hindered or electron-poor partners) or late-stage process optimization where atom economy is critical, the Free Boronic Acid offers higher reactivity and reduced mass waste, provided strict control over protodeboronation is maintained.

FeatureBoronic Acid (Free)Pinacol Ester (Bpin)
CAS Number 850589-42-3N/A (Analogous Precursor)
Reactivity High (Rapid Transmetallation)Moderate (Requires in-situ hydrolysis)
Stability Low (Prone to Protodeboronation)High (Bench Stable)
Atom Economy High (No pinacol waste)Lower (Pinacol byproduct)
Purification Crystallization / Reverse PhaseSilica Gel Chromatography

Chemical Profile & Structural Analysis[1][2]

The specific scaffold—an aryl ring substituted with a chlorine at C3 and a benzylamide at C4—creates a distinct electronic environment that dictates performance.

  • Electronic Effect: The amide (para to boron) and chlorine (meta to boron) are both electron-withdrawing groups (EWG). This renders the boron center highly Lewis acidic.

  • Consequence: The Free Acid is exceptionally reactive toward transmetallation but equally susceptible to base-catalyzed protodeboronation. The Pinacol Ester mitigates this Lewis acidity via the donation of the oxygen lone pairs into the boron p-orbital, dampening reactivity but enhancing stability.

Visualization: Reactivity vs. Stability Pathways

The following diagram illustrates the divergent pathways for these two species under Suzuki conditions.

G Ester Pinacol Ester (Stable Precursor) Acid Free Boronic Acid (Active Species) Ester->Acid Hydrolysis (Slow) Req. H2O/Base Boronate Boronate Anion [Ar-B(OH)3]- Acid->Boronate Base Activation (Fast) Product Coupled Product (Biaryl) Boronate->Product Transmetallation with Pd-Ar' Deboronation Decomposed Arene (Protodeboronation) Boronate->Deboronation Side Reaction (High for EWG-Ar) Pd_Complex Pd-Ar' Complex Pd_Complex->Product

Caption: The Pinacol Ester acts as a "slow-release" reservoir, requiring hydrolysis to enter the catalytic cycle. The Free Acid enters directly but risks decomposition.

Detailed Performance Comparison

A. Reactivity & Kinetics[3][4]
  • Free Boronic Acid: Exhibits superior reaction kinetics. The hydroxyl groups are less electron-donating than the pinacol alkoxy groups, making the boron center more electrophilic and ready to accept the base (e.g., OH-, CO3 2-) required to form the active boronate species.

    • Best for: Reactions with unreactive aryl chlorides or sterically encumbered partners.

  • Pinacol Ester: Often displays an induction period. The bulky and electron-rich pinacol ligand must usually be hydrolyzed in situ to the boronic acid before transmetallation can occur efficiently [1].

    • Best for: Standard couplings where reagent stability is prioritized over reaction speed.

B. Stability (The Critical Factor)

The 3-chloro-4-carbamoyl substitution pattern makes the aryl ring electron-deficient.

  • Protodeboronation Risk: Electron-poor boronic acids are prone to hydrolytic C-B bond cleavage under basic conditions. The mechanism involves the formation of a boronate anion followed by ipso-protonation.

    • Observation: If using the Free Acid, you may observe the formation of N-benzyl-2-chlorobenzamide (the deboronated byproduct) if the reaction stalls or if the base concentration is too high.

  • Ester Advantage: The pinacol ester suppresses the formation of the anionic species until water/base is introduced, effectively "protecting" the boron species until the catalytic cycle begins.

C. Purification & Handling[1]
  • Pinacol Ester: Lipophilic. Soluble in DCM, EtOAc, and Hexanes. Can be easily purified via flash chromatography on silica gel without degradation.

  • Free Boronic Acid: Polar and capable of hydrogen bonding. Often streaks on silica gel or binds irreversibly. Purification typically requires recrystallization (e.g., from Acetonitrile/Water) or reverse-phase chromatography, which is less convenient for high-throughput synthesis.

Experimental Protocols

Protocol A: High-Efficiency Coupling (Using Free Acid)

Use this protocol for difficult substrates where maximum reactivity is required.

Reagents:

  • (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv)

  • K3PO4 (3.0 equiv) - Note: Mild base preferred to reduce deboronation.

  • Solvent: 1,4-Dioxane / Water (4:1) - Water is essential for the catalytic cycle.

Step-by-Step:

  • Charge a reaction vial with the boronic acid, aryl halide, and base.

  • Add the solvent mixture and degas by sparging with Nitrogen for 5 minutes.

  • Add the Pd catalyst rapidly under a counter-flow of Nitrogen.

  • Seal and heat to 80°C (Do not overheat; >100°C significantly increases protodeboronation for this scaffold).

  • Monitor by LCMS.[1] If deboronation is observed, lower temperature to 60°C and switch catalyst to Pd(Amphos)Cl2 or XPhos Pd G2 for higher turnover at lower energy.

Protocol B: Robust Coupling (Using Pinacol Ester)

Use this protocol for scale-up or when the boronate must be stored/purified prior to use.

Reagents:

  • (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid pinacol ester (1.1 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd(PPh3)4 (0.05 equiv) or Pd(dtbpf)Cl2

  • Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step:

  • Dissolve the pinacol ester and aryl halide in the organic solvent.

  • Add the aqueous base solution. Crucial: The biphasic system ensures slow, controlled hydrolysis of the ester to the active acid.

  • Add catalyst and degas.

  • Heat to reflux (approx. 90-100°C). The higher temperature is tolerated here because the active acid is generated slowly and consumed immediately by the catalyst.

Decision Matrix

Use the following logic flow to select the correct reagent for your specific campaign.

DecisionMatrix Start Start: Select Reagent Q1 Is the coupling partner sterically hindered? Start->Q1 Q2 Is the product difficult to purify? Q1->Q2 No Acid Use Free Boronic Acid (Protocol A) Q1->Acid Yes (Needs high reactivity) Q2->Acid Yes (Avoid Pinacol byproduct) Ester Use Pinacol Ester (Protocol B) Q2->Ester No (Standard purification)

Caption: Decision logic for selecting between Acid and Ester based on substrate difficulty and purification needs.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Anilines. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 55(37), 11220-11224. Link

Sources

Validation

Establishing Robust Analytical Standards for (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid: A Comparative Guide

For researchers, scientists, and drug development professionals, the quality and consistency of starting materials are paramount. This guide provides a comprehensive framework for establishing analytical standards for (4...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quality and consistency of starting materials are paramount. This guide provides a comprehensive framework for establishing analytical standards for (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, a key building block in various synthetic pathways. We will explore a suite of analytical techniques, compare the performance of a well-characterized in-house reference standard against a typical commercial batch and a forced degradation sample, and provide detailed, field-proven experimental protocols. The causality behind our experimental choices is explained to empower you to adapt and validate these methods for your own applications.

The Critical Role of Analytical Standards for Boronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their inherent instability presents significant analytical challenges. Common degradation pathways include oxidation, protodeboronation, and the formation of cyclic anhydrides known as boroxines.[1][2] Furthermore, impurities from the synthetic process, such as des-halo compounds or dimers, can compromise reaction yields and introduce contaminants into the final product.[3]

Establishing a rigorous analytical workflow is not merely a quality control measure; it is a self-validating system that ensures the reliability and reproducibility of your research. This guide will focus on three key analytical pillars: Identity, Purity, and Stability .

Comparative Analysis: Reference Standard vs. Commercial Batch vs. Degraded Sample

To illustrate the importance of robust analytical standards, we will compare three samples:

  • In-House Reference Standard (RS): A highly purified batch of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, thoroughly characterized and stored under controlled conditions (inert atmosphere, room temperature).[4]

  • Typical Commercial Batch (CB): A representative sample from a commercial supplier.

  • Forced Degraded Sample (FD): The reference standard subjected to oxidative stress (e.g., exposure to air and light) to intentionally generate degradation products.

The following sections will detail the analytical methods used to assess these samples and present the comparative data.

Identity Confirmation: Ensuring the Correct Molecular Structure

Verifying the chemical identity of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is the foundational step. We employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

Expertise & Experience: NMR spectroscopy provides detailed information about the molecular structure. While ¹H NMR confirms the presence of key functional groups and their connectivity, ¹³C NMR provides a map of the carbon skeleton. For boronic acids, it's also crucial to monitor for the presence of boroxine, the trimeric anhydride, which can be distinguished from the monomeric boronic acid by its distinct chemical shifts.[1] ¹¹B NMR can also be a powerful tool, with the trigonal planar (sp²) boronic acid expected to have a chemical shift around 30 ppm.[5]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of dry DMSO-d₆ is recommended to minimize water content, which can affect the chemical shifts of the boronic acid protons.[1]

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire ¹H, ¹³C, and optionally ¹¹B NMR spectra at room temperature.

  • Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the target molecule. Integrate the aromatic and benzyl protons in the ¹H NMR spectrum to confirm the correct stoichiometry.

Data Presentation: Comparative NMR Data

Parameter Reference Standard (RS) Typical Commercial Batch (CB) Forced Degraded Sample (FD)
¹H NMR Spectrum consistent with the structure of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid. Sharp, well-resolved peaks.Spectrum largely consistent with the structure. Minor unassigned peaks may be present.Broadening of aromatic peaks. Appearance of new signals indicative of boroxine formation and other degradation products.
¹³C NMR Expected number of signals with chemical shifts corresponding to the structure.Largely consistent with RS. Potential for low-level impurity signals.Additional signals corresponding to degradation products.
Boroxine Presence < 1% (by ¹H NMR integration)1-5%> 10%
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry confirms the molecular weight of the compound. For boronic acids, electrospray ionization (ESI) in negative mode is often effective for detecting the deprotonated molecular ion [M-H]⁻.[6] High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, further confirming the elemental composition.

Experimental Protocol: UPLC-MS Analysis

  • System: An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18).[7][8]

  • Mobile Phase: A gradient of acetonitrile and water containing an additive like 10 mM ammonium acetate to improve ionization.[7][8]

  • MS Detection: ESI in negative mode. Monitor for the [M-H]⁻ ion of the target compound (m/z 288.06 for C₁₄H₁₃BClNO₃, considering the most abundant isotopes).

Purity Assessment: Quantifying Impurities

Purity is a critical parameter, and a robust chromatographic method is essential for its determination.

Expertise & Experience: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique for purity analysis. The choice of mobile phase pH is important; at low pH, boronic acids are neutral, while at higher pH, they become partially charged, which can affect retention. A systematic screening of different columns and mobile phases is often necessary to achieve optimal separation of the main compound from its potential impurities.[9]

Experimental Protocol: HPLC Purity Method

  • System: An HPLC system with a UV detector.

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation of all components.

  • Detection: UV at an appropriate wavelength (e.g., determined by a UV scan of the main compound).

  • Quantification: Area percent normalization is a common method for purity assessment.

Data Presentation: Comparative Purity Data

Parameter Reference Standard (RS) Typical Commercial Batch (CB) Forced Degraded Sample (FD)
Purity (Area %) > 99.5%98.0 - 99.5%< 95%
Major Impurity < 0.1%Boroxine (0.5 - 1.5%)Boroxine (> 5%), other degradation products
Number of Impurities > 0.1% 01-3> 5

Stability Evaluation: Assessing Degradation Propensity

Expertise & Experience: The stability of boronic acids is a significant concern. They are susceptible to oxidation, and some are unstable on the benchtop under air.[10][11] Stability studies often involve exposing the compound to stress conditions (e.g., elevated temperature, humidity, light, and oxidative environments) and monitoring the formation of degradants over time using a stability-indicating HPLC method. The formation of boronate esters with diols can enhance stability.[12][13]

Experimental Protocol: Forced Degradation Study

  • Conditions:

    • Oxidative: Dissolve the compound in a solution containing a small percentage of hydrogen peroxide and analyze at various time points.

    • Thermal: Store the solid compound at elevated temperatures (e.g., 60 °C) and analyze at set intervals.

    • Photolytic: Expose the solid compound to UV and visible light.

  • Analysis: Use the developed HPLC purity method to track the degradation of the main peak and the formation of new impurity peaks.

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for implementation.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation RS Reference Standard NMR NMR Spectroscopy (Identity & Structure) RS->NMR UPLC_MS UPLC-MS (Identity & MW) RS->UPLC_MS HPLC_UV HPLC-UV (Purity & Impurities) RS->HPLC_UV Stability Stability Testing (Forced Degradation) RS->Stability CB Commercial Batch CB->NMR CB->UPLC_MS CB->HPLC_UV FD Forced Degraded FD->NMR FD->UPLC_MS FD->HPLC_UV Spec_Confirm Spectral Confirmation NMR->Spec_Confirm UPLC_MS->Spec_Confirm Purity_Calc Purity Calculation HPLC_UV->Purity_Calc Impurity_Profile Impurity Profiling HPLC_UV->Impurity_Profile Deg_Pathway Degradation Pathway ID Stability->Deg_Pathway Purity_Calc->Impurity_Profile

Caption: Analytical workflow for establishing standards for (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.

Conclusion

Establishing robust analytical standards for (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is a multi-faceted process that requires a combination of orthogonal analytical techniques. By implementing the detailed protocols for NMR, UPLC-MS, and HPLC, and by understanding the inherent stability challenges of boronic acids, researchers can ensure the quality and consistency of this critical reagent. This comparative guide demonstrates how these methods can be used to differentiate between materials of varying quality, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3321-3327. [Link]

  • Zu, W., Liu, S., Jia, X., & Xu, L. (n.d.). Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions - Supporting Information. [Link]

  • Organic Syntheses. (n.d.). 4-Chlorophenylboronic acid. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • ACS Publications. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. [Link]

  • WIPO Patentscope. (n.d.). 110054642 Preparation method of 4-chlorophenylboronic acid. [Link]

  • Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • MDPI. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. [Link]

  • Scientific Research Publishing. (2020). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

  • Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. [Link]

  • National Institutes of Health. (2016). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • Capot Chemical. (2017). MSDS of 4-carbamoyl-3-chlorophenylboronic acid. [Link]

  • University of South Carolina. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

  • National Institutes of Health. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

  • Royal Society of Chemistry. (n.d.). Converting Waste PET into Dimethyl Terephthalate and Diverse Boronic Esters under Metal-free Conditions. [Link]

  • Synlett. (2002). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

Sources

Comparative

peer-reviewed literature on the applications of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

Technical Guide: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic Acid in Drug Discovery Executive Summary (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS: 850589-42-3) is a specialized organoboron reagent used primaril...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic Acid in Drug Discovery

Executive Summary

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS: 850589-42-3) is a specialized organoboron reagent used primarily in medicinal chemistry for the modular synthesis of biaryl scaffolds. Distinguished by its 3-chloro-4-(benzylcarbamoyl) motif, this compound serves two critical roles:

  • Synthetic Building Block: It acts as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to introduce a privileged pharmacophore containing both a halogen handle (Cl) and a hydrogen-bond donor/acceptor motif (Amide).

  • Bioactive Fragment: As an aryl boronic acid, it possesses intrinsic affinity for serine proteases and

    
    -lactamases, acting as a transition-state analog (TSA) fragment in Fragment-Based Drug Discovery (FBDD).
    

This guide compares the Free Acid form against its primary commercial alternatives—Pinacol Esters and Potassium Trifluoroborates —providing experimental protocols for maximizing yield and chemoselectivity.

Comparative Analysis: Reagent Forms

In high-throughput synthesis (HTS) and lead optimization, the choice of boron species dictates reaction success. The following analysis contrasts the Free Acid (Subject) with its dominant alternatives.

Table 1: Performance Comparison of Boron Species
FeatureFree Acid (Subject) Pinacol Ester (Alternative) K-Trifluoroborate (Alternative)
Formula



Atom Economy High (Waste:

)
Low (Waste: Pinacol)Moderate (Waste: salts)
Reactivity High (Fast transmetallation)Moderate (Requires hydrolysis)Low (Slow release of active species)
Stability Low (Prone to dehydration/boroxine)High (Chromatography stable)Very High (Air/Moisture stable)
Purification Crystallization onlySilica Gel ChromatographyCrystallization
Cost Low HighModerate/High
Best Use Case Large-scale synthesis; Cost-sensitive routesComplex multistep synthesis; HTS librariesLong-term storage; Slow-release reactions
Critical Technical Insight: The Boroxine Equilibrium

The Free Acid form exists in a dynamic equilibrium with its trimeric anhydride (boroxine). Unlike the Pinacol Ester, which is a discrete species, the Free Acid requires careful stoichiometry adjustments.

  • Observation: NMR of "pure" free acid often shows broadened peaks due to this equilibrium.

  • Impact: Using the Free Acid by strict weight without correction can lead to under-loading (0.8–0.9 equiv effective).

  • Solution: Pre-activation with mild base (e.g., NaOH or

    
    ) shifts the equilibrium entirely to the reactive boronate species 
    
    
    
    .

Mechanism of Action & Chemoselectivity

Suzuki-Miyaura Coupling Pathway

The utility of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid relies on its ability to undergo transmetallation with Palladium(II) complexes.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Electrophile) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Base Boron Boronic Acid (Nucleophile) Boron->TransMet Activated by Base RedElim Reductive Elimination (Product Ar-Ar') TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the entry point of the Boronic Acid nucleophile.

Chemoselectivity Challenge: The 3-Chloro Substituent

This molecule contains an aryl chloride at position 3.[1] In Pd-catalyzed couplings, aryl chlorides can act as electrophiles (reacting with the Pd(0)).

  • Risk: Self-polymerization or competitive coupling if the catalyst is too active (e.g., Pd-XPhos, Pd-SPhos).

  • Control Strategy: Use Pd(PPh3)4 or Pd(dppf)Cl2 . These catalysts are active enough to couple Aryl-Bromides or Aryl-Iodides but generally inert toward the sterically hindered and less reactive 3-chloro group on the boronic acid core.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling

Objective: Couple (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid with an Aryl Bromide without affecting the 3-Cl handle.

Reagents:

  • (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Charge: Add Aryl Bromide, Boronic Acid, and Pd catalyst to a reaction vial equipped with a stir bar.

  • Inert: Seal vial and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvate: Add degassed 1,4-Dioxane via syringe.

  • Activate: Add aqueous

    
    . The biphasic system ensures slow release of the active boronate.
    
  • Heat: Stir vigorously at 80°C for 4–12 hours. Note: Do not exceed 100°C to prevent activation of the 3-Cl bond.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Re-hydration (Quality Control)

Commercially sourced boronic acids often contain varying amounts of boroxine anhydride.

  • Dissolve the crude material in minimal THF.

  • Add water dropwise until slightly cloudy.

  • Stir for 30 mins to hydrolyze anhydrides.

  • Concentrate in vacuo to recover the monomeric acid.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • PubChem Compound Summary. (2024). (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS 850589-42-3).[2] National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is a critical aspect of th...

Author: BenchChem Technical Support Team. Date: February 2026

As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is a critical aspect of this responsibility. This guide provides a detailed protocol for the safe disposal of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, ensuring the protection of ourselves, our colleagues, and the environment.

This compound, a member of the boronic acid family, is also a halogenated organic molecule. This classification is pivotal in determining its handling and ultimate disposal pathway. Boronic acids are recognized for their utility in organic synthesis, but their disposal requires a nuanced understanding of their chemical properties and associated hazards.

Understanding the Hazard Profile

Key Hazards Include:

  • Acute Toxicity: Harmful if swallowed or inhaled[1][2].

  • Skin and Eye Irritation: Causes skin irritation and can lead to serious eye irritation or damage[2][3].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust[1][2][3][4].

  • Aquatic Toxicity: Some related compounds are very toxic to aquatic life with long-lasting effects[2].

Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation[4].

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[2]
Acute Dermal Toxicity Harmful in contact with skin.[2]
Acute Inhalation Toxicity Toxic or harmful if inhaled.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][3][4]
Hazardous to the Aquatic Environment Potentially toxic to aquatic life.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the cornerstone of a safe and efficient disposal program. Due to the presence of a chlorine atom on the phenyl ring, (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid must be classified as a halogenated organic waste .

Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the acidic gases (like HCl) produced during combustion[4][5]. Mixing halogenated waste with non-halogenated waste streams can contaminate the entire batch, leading to significantly higher disposal costs and more complex disposal procedures[6][7].

Action:

  • Designate a specific waste container for "Halogenated Organic Solids."

  • Never mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.

Step 2: Containerization

The choice of waste container is crucial for preventing leaks, spills, and exposure.

Action:

  • Use a clearly labeled, leak-proof container with a secure screw-top cap that is in good condition[7].

  • The container should be made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Ensure the container is kept closed except when adding waste to prevent the release of dust or vapors[6][8].

Step 3: Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and a critical safety measure.

Action:

  • Label the waste container with the words "Hazardous Waste"[6].

  • Clearly identify the contents: "(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid." If other halogenated wastes are being added to the same container, list all components and their approximate percentages.

  • Indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Include the date when the first waste was added to the container.

Step 4: Storage

Proper storage of the waste container while it is being filled is essential to maintain a safe laboratory environment.

Action:

  • Store the waste container in a designated satellite accumulation area that is near the point of generation.

  • The storage area should be well-ventilated.

  • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.

Step 5: Final Disposal

The final disposal of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid must be conducted through a licensed professional waste disposal service.

Action:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash[5][6]. This is both unsafe and a violation of environmental regulations.

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and a scrubber[4][5].

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.

cluster_0 Start: Waste Generation cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2 & 3: Containerization & Labeling cluster_3 Step 4 & 5: Storage & Disposal start (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid waste characterize Is the waste a halogenated organic compound? start->characterize segregate_yes Segregate as HALOGENATED ORGANIC WASTE characterize->segregate_yes Yes (Contains Chlorine) segregate_no Segregate as NON-HALOGENATED WASTE (Not applicable for this compound) characterize->segregate_no No container Use a compatible, sealed container. Label with: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date segregate_yes->container storage Store in a designated Satellite Accumulation Area. container->storage disposal Arrange for pickup by EHS for incineration at a licensed facility. storage->disposal

Caption: Waste Disposal Decision Workflow for (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.

Decontamination and Spill Management

In the event of a spill, it is important to act quickly and safely.

  • For small spills: Carefully sweep up the solid material, avoiding dust generation, and place it in the designated halogenated organic waste container[4]. Clean the spill area with an appropriate solvent and decontaminate the surface.

  • For large spills: Evacuate the area and contact your institution's EHS department immediately.

Contaminated materials, such as gloves, weigh paper, and paper towels, should also be disposed of as halogenated organic waste. Empty containers of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated liquid waste. Once decontaminated, the empty container can be disposed of according to your institution's guidelines[9].

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within the scientific community.

References

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Capot Chemical. (2017). MSDS of 4-carbamoyl-3-chlorophenylboronic acid. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • MDPI. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • NOP. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid. As drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid. As drug development professionals, our commitment to safety is as paramount as our pursuit of scientific innovation. This guide is structured to provide not just a list of equipment, but a risk-based methodology for its selection and use, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any handling protocols are established, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is not publicly available, we can extrapolate critical safety information from closely related analogs such as 3-Chlorophenylboronic acid and 4-Carbamoyl-3-chlorophenylboronic acid.

Based on these analogs, the primary hazards are identified as:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation, particularly as a dust or aerosol.[1][4]

The physical form of this compound is typically a solid powder, which presents a significant risk of airborne particulate generation during handling, such as weighing and transferring. Therefore, inhalation is a primary route of potential exposure, alongside dermal and ocular contact.

A systematic approach to risk assessment is crucial for ensuring laboratory safety. The following workflow illustrates the logical steps from hazard identification to the implementation of control measures.

RiskAssessment cluster_0 Risk Assessment & Control Workflow A Step 1: Identify Hazards (Review SDS of Analogs, Chemical Structure Analysis) B Step 2: Assess Exposure Risk (Routes: Inhalation, Dermal, Ocular) (Tasks: Weighing, Dissolving) A->B Analyze Potential Exposure Scenarios C Step 3: Implement Controls (Hierarchy of Controls) B->C Determine Necessary Protective Measures D Step 4: Execute Task with Selected Controls C->D Proceed with Safety Protocols E Step 5: Review & Refine (Post-Task Assessment) D->E Evaluate Effectiveness & Document

Caption: Risk Assessment and Control Workflow for Chemical Handling.

The Hierarchy of Controls: Engineering Safeguards First

Personal Protective Equipment is the last line of defense. The Occupational Safety and Health Administration (OSHA) emphasizes that engineering and work practice controls are the primary means to reduce employee exposure.[5]

  • Primary Engineering Control: All handling of solid (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, especially weighing and transfers that can generate dust, must be performed inside a certified chemical fume hood or a ventilated balance enclosure. This captures airborne particles at the source, providing the highest level of protection.

  • Secondary Engineering Controls: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1] These are critical for immediate decontamination in the event of an exposure.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.

Protection Type Required PPE Rationale and Standards
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact. Always inspect gloves for tears or punctures before use. Use proper removal techniques to avoid contaminating your skin.[4] Contaminated gloves should be disposed of as hazardous waste.
Eye & Face Protection Chemical Splash GogglesRequired to prevent eye irritation from dust or splashes.[1][6] Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Face Shield To be worn over safety goggles when there is a significant risk of splashing (e.g., handling larger quantities or during vigorous mixing).
Respiratory Protection NIOSH-approved N95 (or higher) Particulate RespiratorRequired if handling the powder outside of a fume hood or ventilated enclosure is unavoidable. This minimizes the risk of inhaling irritating dust particles.[4] Personnel must be fit-tested and trained in accordance with OSHA 29 CFR 1910.134.
Protective Clothing Full-Length Laboratory CoatProtects skin and personal clothing from contamination.
Chemical-Resistant ApronRecommended when handling larger quantities (>10g) or solutions to provide an additional layer of protection against spills.[7]
Footwear Closed-toe, non-perforated shoesProtects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow minimizes variability and risk. The following diagram and steps outline the mandatory procedure for handling this compound.

HandlingWorkflow cluster_1 Safe Handling Workflow for Boronic Acid Powder prep_area 1. Prepare Work Area (Inside Fume Hood, Decontaminate Surface) don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh 3. Weigh Compound (Use anti-static weigh boat) don_ppe->weigh transfer 4. Transfer to Vessel (Carefully add to flask) weigh->transfer dissolve 5. Add Solvent & Dissolve (Cap and mix gently) transfer->dissolve label_vessel 6. Label Container (Contents, Date, Initials) dissolve->label_vessel clean_up 7. Clean & Decontaminate (Wipe down all surfaces, dispose of waste) label_vessel->clean_up doff_ppe 8. Doff PPE (Remove gloves last, avoid self-contamination) clean_up->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Step-by-step workflow for safely handling solid boronic acid.

Detailed Protocol:

  • Preparation: Before bringing the chemical into the fume hood, ensure the work surface is clean and free of clutter. Gather all necessary equipment (spatulas, weigh paper/boats, flasks, solvent).

  • Donning PPE: Put on your lab coat, chemical splash goggles, and gloves. If a respirator is required, ensure it is worn correctly.

  • Handling:

    • Carefully open the container. Avoid creating puffs of dust.

    • Use a spatula to transfer the desired amount to a weigh boat.

    • Record the weight.

    • Carefully transfer the solid from the weigh boat into the receiving flask.

    • Add the solvent slowly to avoid splashing.

  • Post-Handling:

    • Securely cap the stock container and the newly prepared solution.

    • Clean the spatula and the work surface inside the fume hood.

    • Dispose of all contaminated disposables (weigh boats, wipes, gloves) in a designated hazardous waste container.[1][4]

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., apron, then lab coat, then goggles, then gloves).

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8]

Emergency and Disposal Plans

Emergency Procedures:

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]
Small Spill Wearing full PPE, cover the spill with a dry absorbent material. Carefully sweep or scoop up the material into a designated hazardous waste container.[4] Avoid creating dust. Decontaminate the area with an appropriate solvent and wipe clean.

Disposal Plan:

Proper chemical waste disposal is critical for environmental protection and regulatory compliance.

  • Waste Segregation: All solid waste contaminated with (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (e.g., gloves, weigh paper, absorbent materials) must be placed in a clearly labeled, sealed hazardous waste container.[4][10]

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Do Not: Never dispose of this chemical down the drain.[10] Boronic acids can be harmful to aquatic life.[10]

  • Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][10]

By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you can effectively mitigate the risks associated with (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, ensuring a safe environment for groundbreaking research.

References

  • Capot Chemical. (2017, August 7). MSDS of 4-carbamoyl-3-chlorophenylboronic acid. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Boric acid - Substance Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Boric acid - Substance Information. Retrieved from [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Boric acid - Registration Dossier. Retrieved from [Link]

  • Wikipedia. (n.d.). Borax. Retrieved from [Link]

  • Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids?. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • US Compliance. (2024, June 18). OSHA Requirements for Hazardous Chemical Storage. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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